2-(Aminomethyl)furan-3-carboxylic acid
Description
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Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-(aminomethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9) |
InChI Key |
WNUDBDIZXJVVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C(=O)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride, a versatile heterocyclic building block for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, proposes a logical synthetic route, and discusses its potential applications, reactivity, and safety considerations, all grounded in established scientific principles.
Introduction: The Potential of a Furan-Based Scaffold
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride (CAS No. 944467-89-4) is a bifunctional organic compound that incorporates a furan ring, a primary aminomethyl group, and a carboxylic acid moiety.[1] The furan ring system is a core structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4] The presence of both an amine and a carboxylic acid group makes this molecule an attractive starting material for the synthesis of more complex molecules, such as peptides, polymers, and novel pharmaceutical agents.[5][6] Its classification as a "versatile small molecule scaffold" underscores its potential in the construction of diverse chemical libraries for screening and lead optimization.[7]
Chemical and Physical Properties
While specific experimental data for 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is not extensively published, its properties can be reliably inferred from its structure and data available for analogous compounds, particularly its parent acid, furan-3-carboxylic acid.
| Property | Value/Description | Source |
| CAS Number | 944467-89-4 | [1] |
| Molecular Formula | C6H8ClNO3 | [7] |
| Molecular Weight | 177.58 g/mol | [7] |
| Appearance | Expected to be a white to off-white solid/powder. | [6] |
| Melting Point | Not experimentally determined. The parent furan-3-carboxylic acid has a melting point of 120-122 °C. The hydrochloride salt form is expected to have a higher melting point. | [8] |
| Solubility | Expected to be soluble in polar solvents like water due to the presence of the ionic hydrochloride and the hydrogen-bonding capabilities of the carboxylic acid and amino groups. The parent furan-3-carboxylic acid has a water solubility of 64 mg/mL. | [6][8] |
| Purity | Commercially available with a purity of ≥ 95%. | [9] |
Structural Information:
-
SMILES: O=C(C1=C(CN)OC=C1)O.[H]Cl[10]
-
InChI: InChI=1S/C6H7NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9);1H[10]
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Pathway
The synthesis can be envisioned in three main steps:
-
Protection of the Carboxylic Acid: The carboxylic acid group is first protected, for example, as a methyl or ethyl ester, to prevent its interference in the subsequent steps.
-
Introduction of the Aminomethyl Group: This can be achieved through a multi-step sequence involving bromination of the methyl group of a suitable precursor followed by a Gabriel synthesis or a related amination reaction. A more direct approach could be chloromethylation followed by amination.
-
Deprotection and Salt Formation: Finally, the protecting group is removed, and the hydrochloride salt is formed.
A plausible starting material for the introduction of the aminomethyl group at the 2-position would be 2-methylfuran-3-carboxylic acid.
Caption: Proposed synthetic pathway for 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride.
Exemplary Experimental Protocol
This protocol is a hypothetical procedure based on standard organic synthesis methodologies. Researchers should perform their own risk assessment and optimization.
Step 1: Esterification of 2-Methylfuran-3-carboxylic acid
-
To a solution of 2-methylfuran-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-methylfuran-3-carboxylate.
Step 2: Bromination of the Methyl Group
-
Dissolve the methyl 2-methylfuran-3-carboxylate in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to get the crude methyl 2-(bromomethyl)furan-3-carboxylate.
Step 3: Azide Substitution
-
Dissolve the crude bromide in a polar aprotic solvent like DMF.
-
Add sodium azide and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(azidomethyl)furan-3-carboxylate.
Step 4: Reduction of the Azide
-
Dissolve the azide in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain methyl 2-(aminomethyl)furan-3-carboxylate.
Step 5: Hydrolysis and Hydrochloride Salt Formation
-
Treat the amino ester with aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours to hydrolyze the ester.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Spectroscopic and Analytical Characterization
While experimental spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted based on its functional groups and data from similar furan derivatives.[11]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two furan ring protons, a singlet for the aminomethyl (-CH₂-NH₃⁺) protons, and a broad signal for the carboxylic acid and ammonium protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the protonated amino group.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the four furan ring carbons, the aminomethyl carbon, and the carboxyl carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid (broad), the N-H stretch of the ammonium group, the C=O stretch of the carboxylic acid, C=C and C-O stretches of the furan ring, and N-H bending vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₆H₇NO₃) upon ionization. Predicted mass spectrometry data suggests a monoisotopic mass of 141.04259 Da for the free base.[10]
-
Analytical Methods: High-performance liquid chromatography (HPLC) would be a suitable method for assessing the purity of the final compound. Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after derivatization of the polar functional groups.[12]
Reactivity and Chemical Behavior
The chemical reactivity of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is dictated by its three key structural components: the furan ring, the primary amino group, and the carboxylic acid.
-
Furan Ring: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or degradation.[13]
-
Amino Group: The primary amino group is nucleophilic (in its free base form) and can participate in a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.
-
Carboxylic Acid Group: The carboxylic acid functionality can be converted to esters, amides, acid chlorides, and other derivatives using standard synthetic methods.[14]
The presence of both the amino and carboxylic acid groups allows for intramolecular reactions or polymerization under certain conditions.
Potential Applications and Research Interest
As a bifunctional building block, 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is of significant interest in several areas of chemical research and development:
-
Pharmaceutical Synthesis: It can serve as a scaffold for the synthesis of novel drug candidates. The furan nucleus is a known pharmacophore, and the amino and carboxyl groups provide handles for further molecular elaboration to modulate pharmacological properties.[2][15]
-
Agrochemicals: Furan derivatives have been utilized in the development of pesticides and herbicides. This compound could be a precursor to new agrochemicals with unique modes of action.[5]
-
Polymer Chemistry: The difunctional nature of this molecule makes it a potential monomer for the synthesis of specialty polyamides or other polymers with a furan-containing backbone, which could impart unique thermal or mechanical properties.[11]
-
Material Science: Furan-based compounds are being explored for applications in sustainable materials and bio-based polymers.[5]
Safety and Handling
No specific toxicological data is available for 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. Safety data for related compounds suggest that it may cause skin and eye irritation and may be harmful if inhaled or ingested.[9][16][17][18][19]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid breathing dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is a promising and versatile building block for chemical synthesis. Its unique combination of a furan ring with amino and carboxylic acid functionalities opens up numerous possibilities for the creation of novel molecules with potential applications in medicine, agriculture, and materials science. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from related structures. Further research into the properties and applications of this compound is warranted and is likely to yield valuable scientific insights.
References
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Han, B., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science & Nutrition, 12(5), 2999-3014. [Link]
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Padwa, A. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN Electronic Journal. [Link]
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Phutdhawong, W., et al. (2017). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 33(4), 1930-1937. [Link]
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Kiran, Y. B., et al. (2016). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. Molecules, 21(11), 1499. [Link]
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Rani, P. (2023). Furan: A Promising Scaffold for Biological Activity. Polycyclic Aromatic Compounds, 43(6), 5538-5539. [Link]
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Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 395-407. [Link]
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Sdfine. (2016). Chemwatch MSDS 2526 - Furfurylamine. [Link]
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Shtait, S. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. [Link]
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Nikolova, Y., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6586. [Link]
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PubChemLite. 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3). [Link]
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ResearchGate. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. [Link]
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Singh, R., & Singh, P. (2017). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 1832(1), 020001. [Link]
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Organic Syntheses. (1941). Furoic Acid and Furfuryl Alcohol. Organic Syntheses, Coll. Vol. 1, p. 276. [Link]
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Mary, Y. S., & Joe, I. H. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics, 50, 7-16. [Link]
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ResearchGate. (2025). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. [Link]
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ResearchGate. (2025). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]
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DTIC. (2015). Synthesis and Characterization of Furanic Compounds. [Link]
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PubChem. 3-Furoic acid | C5H4O3 | CID 10268. [Link]
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synthesis of 2-(Aminomethyl)furan-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)furan-3-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(Aminomethyl)furan-3-carboxylic acid, a valuable heterocyclic, non-proteinogenic amino acid. Furan-based amino acids are of significant interest to researchers in medicinal chemistry and materials science due to their unique structural and electronic properties, serving as bio-isosteres for natural amino acids or as monomers for novel bio-based polymers.[1][2] This document details a multi-step synthesis beginning from a readily accessible furan-3-carboxylate precursor, proceeding through key intermediates including a bromomethyl and an azidomethyl furan. The narrative emphasizes the chemical rationale behind procedural choices, provides detailed, step-by-step experimental protocols, and is grounded in authoritative scientific literature.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 2-(Aminomethyl)furan-3-carboxylic acid (I), informs our synthetic strategy. The primary disconnections involve the hydrolysis of the carboxylic acid to its more stable ester precursor (II) and the reduction of the amine from a latent, unreactive azide functional group (III). The azide can be installed via nucleophilic substitution of a reactive halide, such as a bromide (IV). This bromomethyl intermediate arises from the selective free-radical halogenation of a methyl group on the furan core (V), a common and accessible starting material. This multi-step approach ensures high selectivity and avoids problematic side reactions, such as over-alkylation, that can occur with direct amination methods.
Caption: Retrosynthetic pathway for 2-(Aminomethyl)furan-3-carboxylic acid.
The Forward Synthesis: A Four-Step Pathway
The proposed synthesis is a robust four-step sequence designed for efficiency and scalability. It leverages well-established, high-yielding reactions to construct the target molecule from a simple furan derivative. Each step is chosen to ensure chemoselectivity and facilitate purification of the intermediates.
Caption: Forward synthesis workflow from starting material to final product.
Step 1: Synthesis of Methyl 2-(bromomethyl)furan-3-carboxylate
The synthesis commences with the selective bromination of the methyl group at the C2 position of the furan ring. This position is electronically activated for radical reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as addition to the furan ring. A radical initiator like azobisisobutyronitrile (AIBN) is required to start the chain reaction. The product, Methyl 2-(bromomethyl)furan-3-carboxylate, is a known intermediate in organic synthesis.[3] A similar bromination on a related furan-3-carboxylate system has been successfully reported.[4]
Step 2: Synthesis of Methyl 2-(azidomethyl)furan-3-carboxylate
The introduction of the nitrogen functionality is achieved via a nucleophilic substitution reaction. The bromomethyl intermediate is treated with sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, where the azide anion displaces the bromide. The use of an azide intermediate is highly advantageous as it is unreactive towards further alkylation, thus preventing the formation of secondary amine byproducts.[5] Furthermore, azides are stable, easily purified, and can be cleanly reduced to the primary amine in the subsequent step.
Step 3: Synthesis of Methyl 2-(aminomethyl)furan-3-carboxylate
The reduction of the azide to a primary amine is a critical transformation. Several methods are available for this conversion, each with its own merits regarding chemoselectivity and reaction conditions.[6][7]
-
Catalytic Hydrogenation: This is often the cleanest method. The azide is hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The only byproduct is nitrogen gas, which simplifies purification significantly.
-
Staudinger Reaction: This involves treatment with triphenylphosphine (PPh₃) followed by hydrolysis. It is exceptionally mild and tolerant of many functional groups but generates a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.[7]
-
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective but lack chemoselectivity and would also reduce the ester functionality. Milder reagents, such as sodium borohydride (NaBH₄) in the presence of a catalyst like tin(IV) 1,2-benzenedithiolate, can selectively reduce azides and are an excellent alternative.[6][8]
For this guide, catalytic hydrogenation is selected as the primary method due to its efficiency and clean reaction profile.
Step 4: Hydrolysis to 2-(Aminomethyl)furan-3-carboxylic acid
The final step is the saponification of the methyl ester to the free carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution. After the reaction is complete, the resulting carboxylate salt is carefully neutralized with acid to precipitate the zwitterionic amino acid product. The general principle of hydrolyzing furan-3-carboxylate esters is a well-established procedure.[9][10]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn. Sodium azide is highly toxic and can form explosive heavy metal azides; do not use metal spatulas for transfer and handle with extreme care.
Protocol 1: Synthesis of Methyl 2-(bromomethyl)furan-3-carboxylate (IV)
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-methylfuran-3-carboxylate (V) | 140.14 | 50.0 | 7.01 g |
| N-Bromosuccinimide (NBS) | 177.98 | 55.0 (1.1 eq) | 9.79 g |
| Azobisisobutyronitrile (AIBN) | 164.21 | 2.5 (0.05 eq) | 410 mg |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 250 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methylfuran-3-carboxylate (V) (7.01 g, 50.0 mmol), N-bromosuccinimide (9.79 g, 55.0 mmol), and carbon tetrachloride (250 mL).
-
Add AIBN (410 mg, 2.5 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a pad of Celite to remove the solid succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford methyl 2-(bromomethyl)furan-3-carboxylate (IV) as a pale yellow oil.
Protocol 2: Synthesis of Methyl 2-(azidomethyl)furan-3-carboxylate (III)
Procedure:
-
In a 250 mL round-bottom flask, dissolve the brominated intermediate (IV) (e.g., 10.95 g, 50.0 mmol, assuming 100% yield from step 1) in 100 mL of dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3.90 g, 60.0 mmol, 1.2 eq) in one portion. Caution: Sodium azide is acutely toxic.
-
Heat the mixture to 50 °C and stir for 3 hours. Monitor the reaction by TLC until the starting bromide is no longer visible.
-
Cool the mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2-(azidomethyl)furan-3-carboxylate (III) as an oil, which can often be used in the next step without further purification.
Protocol 3 & 4: Synthesis and Hydrolysis to 2-(Aminomethyl)furan-3-carboxylic acid (I)
Procedure:
-
Reduction: To a 500 mL hydrogenation flask, add the azide intermediate (III) (e.g., 9.05 g, 50.0 mmol) dissolved in 200 mL of methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 900 mg, 10 wt%).
-
Seal the flask, evacuate, and purge with hydrogen gas (3 cycles).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC or IR spectroscopy for disappearance of the azide stretch at ~2100 cm⁻¹), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Hydrolysis: Combine the methanolic filtrates in a 1 L round-bottom flask and add a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 eq) in 50 mL of water.
-
Heat the mixture to reflux (approx. 70-80 °C) for 2 hours.
-
Cool the solution to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Carefully adjust the pH to ~6-7 by the dropwise addition of 2M hydrochloric acid. The zwitterionic product will precipitate as a solid.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with diethyl ether.
-
Dry the solid under vacuum to yield 2-(Aminomethyl)furan-3-carboxylic acid (I) as a white or off-white powder.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for producing 2-(Aminomethyl)furan-3-carboxylic acid. By employing a sequence of well-understood reactions—radical bromination, azide substitution, catalytic hydrogenation, and saponification—this pathway offers high control over selectivity and yields a high-purity final product. This furan-based amino acid is now accessible for further investigation by researchers in drug discovery and advanced materials development, paving the way for novel applications.
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2-(Aminomethyl)furan-3-carboxylic acid biological activity
Biological Activity, Mechanism of Action, and Medicinal Chemistry Applications
Part 1: Executive Summary & Chemical Profile
2-(Aminomethyl)furan-3-carboxylic acid (CAS: 944467-89-4 for the HCl salt) is a rigidified heterocyclic amino acid and a privileged scaffold in medicinal chemistry.[1] Structurally, it functions as a conformationally constrained analog of
Beyond its role as a CNS-active ligand, it serves as a high-value building block for the synthesis of fused bicyclic systems (such as furo[2,3-c]pyridines) found in kinase inhibitors and anticancer agents.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-(Aminomethyl)furan-3-carboxylic acid |
| CAS Number | 944467-89-4 (HCl salt) |
| Molecular Formula | C |
| Molecular Weight | 141.12 g/mol (Free acid); 177.59 g/mol (HCl salt) |
| Pharmacophore Class | Cyclic |
| Key Functional Groups | Carboxylic Acid (C3), Primary Amine (C2-methyl), Furan Core |
| Solubility | High in Water, DMSO; Low in non-polar organic solvents |
Part 2: Biological Activity & Mechanism of Action[5][6]
1. GABAergic System Modulation
The primary biological activity of 2-(aminomethyl)furan-3-carboxylic acid stems from its structural homology to GABA.[1] It acts as a GABA-AT (GABA Aminotransferase) substrate/inhibitor and a potential ligand for GABA transporters (GAT).
-
Mechanism of Action (GABA-AT): GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for degrading GABA into succinic semialdehyde.[1][2]
-
Recognition: The carboxylic acid moiety of the furan derivative binds to the arginine residue in the GABA-AT active site (Arg192 in human GABA-AT).[1]
-
Schiff Base Formation: The 2-aminomethyl group forms a Schiff base with the PLP cofactor.[1]
-
Rigid Docking: The furan ring restricts bond rotation, potentially locking the molecule in a conformation that prevents the normal catalytic proton transfer steps required for transamination, thereby inhibiting the enzyme or acting as a slow substrate.
-
-
Comparative Potency: Research into the isomeric 4-(aminomethyl)furan-3-carboxylic acid has demonstrated its ability to act as a substrate for GABA-AT.[1] The 2,3-isomer (this topic) introduces different steric constraints, often enhancing selectivity for specific GAT subtypes or receptor subunits by preventing the "folding" seen in flexible GABA analogs.
2. Anticancer & Cytostatic Potential
While the free acid is primarily a metabolic modulator, its derivatives exhibit significant cytotoxicity.
-
IDO1 Inhibition: Furan-3-carboxylic acid derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that helps tumors escape immune surveillance. The carboxylic acid coordinates with the heme iron, while the furan core fits into the hydrophobic pocket.
-
Kinase Inhibition Scaffolds: The molecule is a precursor to furo[2,3-c]pyridines . These fused systems are bioisosteres of quinolines and isoquinolines, widely used in designing inhibitors for tyrosine kinases (e.g., EGFR, VEGFR) involved in tumor proliferation.
3. Antimicrobial Activity
Furan-3-carboxylic acid derivatives possess inherent antimicrobial properties.[1][3] The 2-aminomethyl substitution enhances membrane permeability in Gram-negative bacteria, functioning similarly to cationic antimicrobial peptides but with a small-molecule profile.[1]
Part 3: Visualization of Mechanisms
Diagram 1: Pharmacophore Mapping (GABA vs. Furan Analog)
This diagram illustrates how 2-(aminomethyl)furan-3-carboxylic acid mimics the bioactive conformation of GABA while restricting entropy.
Caption: The furan core acts as a rigid scaffold, reducing the entropy penalty when binding to GABA-AT or GAT targets compared to the flexible GABA molecule.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(Aminomethyl)furan-3-carboxylic Acid
Note: This protocol is adapted from standard furan functionalization methodologies (e.g., reductive amination or Delepine reaction).
Reagents:
-
Ethyl 2-formylfuran-3-carboxylate (Starting Material)[1]
-
Hydroxylamine hydrochloride (
) -
Zinc dust / Acetic acid (or
) -
Sodium Hydroxide (NaOH)[4]
Step-by-Step Methodology:
-
Oxime Formation:
-
Reduction to Amine:
-
Hydrolysis (Deprotection):
Protocol B: GABA-AT Inhibition Assay
Objective: Determine the IC50 of the compound against GABA Aminotransferase.[1]
Reagents:
-
Purified GABA-AT (from porcine brain or recombinant).[1]
-
Substrate: GABA (5 mM).[1]
-
Cofactor:
-Ketoglutarate (5 mM) + PLP (0.1 mM).[1] -
Detection Reagent: Succinic semialdehyde dehydrogenase (SSADH) + NADP+.[1]
Workflow:
-
Preparation: In a 96-well plate, add 100
L of assay buffer (100 mM Potassium Pyrophosphate, pH 8.5). -
Inhibitor Addition: Add 10
L of 2-(aminomethyl)furan-3-carboxylic acid at varying concentrations (0.1 M to 100 M). -
Enzyme Incubation: Add GABA-AT (0.5 units) and incubate for 15 minutes at 37°C to allow inhibitor binding.
-
Reaction Start: Add the master mix containing GABA,
-Ketoglutarate, NADP+, and SSADH. -
Measurement: Monitor the increase in absorbance at 340 nm (formation of NADPH) kinetically for 20 minutes.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.
Part 5: Structure-Activity Relationship (SAR)
The biological activity of this scaffold is highly sensitive to substitutions at the C4 and C5 positions of the furan ring.
| Modification | Effect on Activity | Rationale |
| Esterification of COOH | Loss of GABA-AT activity ; Increased lipophilicity | The free acid is required for the salt-bridge interaction with Arg192 in the enzyme active site.[1] Esters act as prodrugs (cross BBB better).[1] |
| N-Methylation | Reduced Potency | Steric bulk on the amine interferes with Schiff base formation with PLP.[1] |
| C5-Halogenation (Br/Cl) | Increased Potency | Adds lipophilicity and can fill hydrophobic pockets in the GABA transporter (GAT). |
| C4-Alkylation | Variable | Can introduce selectivity between GABA-AT and GAT isoforms.[1] |
Diagram 2: Medicinal Chemistry Derivatization Logic
Caption: Strategic derivatization pathways for the 2-(aminomethyl)furan-3-carboxylic acid scaffold to achieve distinct therapeutic outcomes.
References
-
Silverman, R. B. (2012).[1][4] "Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions." Chemical Reviews.
-
Sashidhara, K. V., et al. (2019). "Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors." Bioorganic & Medicinal Chemistry.
-
Kozikowski, A. P., et al. (2012). "Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase." Journal of Medicinal Chemistry.
-
Keay, B. A., & Dibble, P. W. (1996). "Furan-3-carboxylic Acid and Derivatives."[1][5][6] Comprehensive Heterocyclic Chemistry II.
-
BOC Sciences. (2024).[1] "3-Furoic acid Derivatives and Biological Properties." Technical Datasheet.
Sources
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- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
Structural & Functional Profiling of 2-(Aminomethyl)furan-3-carboxylic Acid
Executive Summary & Molecular Identity
2-(Aminomethyl)furan-3-carboxylic acid is a conformationally constrained heteroaromatic analogue of
Physicochemical Profile
The molecule typically exists as a zwitterion in neutral aqueous solution but is synthesized and stored as a hydrochloride salt to prevent oxidative degradation of the furan ring and ensure solubility.
| Property | Value | Technical Note |
| Molecular Formula | Free Acid | |
| Molecular Weight | 141.12 g/mol | Monoisotopic Mass: 141.04 |
| CAS Number | 944467-89-4 | Refers to the HCl salt (most common commercial form) |
| MW (HCl Salt) | 177.59 g/mol | Used for stoichiometry in synthesis |
| H-Bond Donors | 2 | Amine + Carboxylic Acid |
| H-Bond Acceptors | 4 | Furan Oxygen + Carbonyl + Hydroxyl + Amine |
| tPSA | ~66.4 Ų | High polarity suggests good aqueous solubility |
| LogP | -2.9 (Predicted) | Highly hydrophilic; limited passive membrane permeability without transport |
Synthetic Architecture & Protocols
The "Why" Behind the Route
Direct functionalization of the furan ring at the C2 position is challenging due to the high reactivity of the furan nucleus toward electrophiles, which often leads to polymerization or ring opening.
Therefore, the most robust synthetic strategy relies on Benzylic-type Radical Bromination of a 2-methylfuran precursor. This approach avoids harsh acidic conditions that would destroy the furan ring.
Validated Synthetic Workflow
Precursor: Ethyl 2-methylfuran-3-carboxylate (commercially available or synthesized via Feist-Benary synthesis).
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), Benzotrifluoride (solvent).
-
Mechanism: Free-radical substitution at the methyl group.
-
Critical Control: Use Benzotrifluoride instead of
(toxicity) or acetonitrile (solvent participation). The reaction must be anhydrous to prevent hydrolysis of the intermediate bromide.
Step 2: Azide Displacement
-
Reagents: Sodium Azide (
), DMF, to RT. -
Mechanism:
substitution. -
Safety: The intermediate organic azide is potentially explosive if concentrated. Do not distill.
Step 3: Staudinger Reduction & Hydrolysis
-
Reagents: 1.
, THF/ ; 2. , .[1] -
Logic: Hydrogenation (
) can sometimes reduce the furan double bonds. The Staudinger reaction is chemoselective for the azide.
Workflow Diagram (DOT)
Figure 1: Chemoselective synthesis pathway avoiding furan ring degradation.
Structural Biology & Pharmacophore Mapping
The Furan Bioisostere Effect
In medicinal chemistry, 2-(aminomethyl)furan-3-carboxylic acid serves as a bioisostere for
-
Conformational Restriction: The furan ring locks the
bond equivalent. This reduces the entropic penalty upon binding to a receptor pocket. -
Electronic Distribution: The furan oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., arginine or lysine) in the binding site that aliphatic GABA analogues cannot engage.
-
Distance Vector: The distance between the charged amine (cation) and the carboxylate (anion) is fixed at approximately 5.0–5.5 Å, which matches the pharmacophore requirement for GABA-C (GABA-
) receptors.
Signaling Pathway Context (GABAergic System)
Figure 2: Dual mechanism of action potential within the GABAergic synapse.
Handling & Stability Protocols
Crucial Warning: Furan derivatives are electron-rich and prone to oxidation (opening to dicarbonyls) and Diels-Alder cycloadditions.
-
Storage: Store the hydrochloride salt at -20°C under an inert atmosphere (Argon/Nitrogen). The free acid is less stable and should be generated in situ if possible.
-
Solubility:
-
pH Sensitivity: Avoid prolonged exposure to strong acids (pH < 1) which can induce furan ring opening (hydrolysis to 1,4-dicarbonyls).
References
-
PubChem. (n.d.).[2] 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride (Compound).[5][6] National Library of Medicine. Retrieved from [Link]
-
Krogsgaard-Larsen, P., et al. (1975).[7] Structure and biological activity of a series of conformationally restricted analogues of GABA.[7] Journal of Neurochemistry.[7] Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Methods for Furan Carboxylic Acids. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. CAS 6947-94-0: 2-Methyl-3-furancarboxylic acid [cymitquimica.com]
- 5. 944467-89-4|2-(Aminomethyl)furan-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3) [pubchemlite.lcsb.uni.lu]
- 7. Structure and biological activity of a series of conformationally restricted analogues of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconstructing the Molecular Signature: A Technical Guide to the Spectral Analysis of 2-(Aminomethyl)furan-3-carboxylic Acid
For Immediate Release
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, furan derivatives hold a place of prominence due to their versatile chemical reactivity and diverse biological activities. Among these, 2-(Aminomethyl)furan-3-carboxylic acid stands out as a molecule of significant interest, possessing both a primary amine and a carboxylic acid functional group on a furan scaffold. This unique combination of functionalities suggests its potential as a valuable building block in the synthesis of novel pharmaceutical agents and functional polymers. A thorough understanding of its molecular structure is paramount, and for this, a detailed spectral analysis is indispensable.
This technical guide provides a comprehensive overview of the expected spectral data for 2-(Aminomethyl)furan-3-carboxylic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of extensive, publicly available experimental data for this specific molecule, this guide will leverage established principles of spectroscopy and data from closely related analogs to present a robust, predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers with the necessary knowledge to identify, characterize, and utilize this compound in their scientific endeavors.
I. Molecular Structure and its Spectroscopic Implications
The structure of 2-(Aminomethyl)furan-3-carboxylic acid, with its aminomethyl and carboxylic acid substituents on the furan ring, presents a fascinating case for spectral analysis. The molecule's ability to exist as a zwitterion in certain conditions will significantly influence its spectral properties, particularly in NMR and IR spectroscopy.
Caption: Molecular structure of 2-(Aminomethyl)furan-3-carboxylic acid with atom numbering for NMR analysis.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Aminomethyl)furan-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Expertise & Experience: Experimental Choices
The choice of solvent is critical for obtaining high-quality NMR spectra of this molecule. Due to the presence of both an acidic (carboxylic acid) and a basic (amine) group, the compound can exist in a zwitterionic form, which often leads to poor solubility in common deuterated solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are more appropriate choices. DMSO-d₆ has the advantage of solubilizing both the neutral and zwitterionic forms and allows for the observation of exchangeable protons (from -NH₂ and -COOH), which will appear as broad signals. In D₂O, these exchangeable protons will be replaced by deuterium and their signals will disappear, which can be a useful diagnostic tool.
Trustworthiness: A Self-Validating Protocol for NMR Analysis
Step-by-Step Methodology for NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of 2-(Aminomethyl)furan-3-carboxylic acid in 0.6-0.7 mL of DMSO-d₆. For D₂O exchange experiments, a second sample should be prepared in D₂O.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
To confirm the identity of exchangeable protons, add a drop of D₂O to the DMSO-d₆ sample, shake, and re-acquire the spectrum. The signals corresponding to the -NH₂ and -COOH protons should diminish or disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Authoritative Grounding: Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for 2-(Aminomethyl)furan-3-carboxylic acid, based on the analysis of its constituent functional groups and data from analogous compounds such as furan-3-carboxylic acid and 2-aminomethylfuran[1][2].
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | ~7.8 - 8.2 | d | J(H4,H5) ≈ 2-3 | Deshielded by the adjacent electron-withdrawing carboxylic acid group. |
| H5 | ~6.5 - 6.9 | d | J(H5,H4) ≈ 2-3 | Shielded relative to H4, but deshielded compared to unsubstituted furan due to the overall substitution pattern. |
| CH₂ | ~3.8 - 4.2 | s | - | Adjacent to the furan ring and the amine group. |
| NH₂ | ~2.5 - 3.5 | br s | - | Broad signal due to quadrupolar relaxation and exchange; its chemical shift is concentration and temperature dependent. |
| COOH | ~11 - 13 | br s | - | Very broad signal characteristic of a carboxylic acid proton, highly deshielded. |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150 - 155 | Attached to the aminomethyl group and the furan oxygen. |
| C3 | ~115 - 120 | Attached to the carboxylic acid group. |
| C4 | ~140 - 145 | Deshielded due to its position in the furan ring and proximity to the carboxylic acid. |
| C5 | ~110 - 115 | Shielded relative to C4. |
| CH₂ | ~35 - 40 | Aliphatic carbon attached to the furan ring and nitrogen. |
| COOH | ~165 - 170 | Characteristic chemical shift for a carboxylic acid carbon. |
III. Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2-(Aminomethyl)furan-3-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, primary amine, and the furan ring.
Expertise & Experience: Experimental Choices
For a solid sample like 2-(Aminomethyl)furan-3-carboxylic acid, Attenuated Total Reflectance (ATR)-FTIR is a convenient and powerful technique that requires minimal sample preparation[3][4]. Alternatively, a KBr pellet can be prepared. The choice between these methods often depends on the available equipment and the desired sample throughput. ATR is generally faster and less labor-intensive.
Trustworthiness: A Self-Validating Protocol for ATR-FTIR Analysis
Step-by-Step Methodology for ATR-FTIR Data Acquisition:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 2-(Aminomethyl)furan-3-carboxylic acid onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Lower the ATR press to apply firm and even pressure on the sample. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Authoritative Grounding: Predicted IR Absorption Bands
The following table summarizes the predicted key IR absorption bands for 2-(Aminomethyl)furan-3-carboxylic acid, based on established correlations for its functional groups[5][6].
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid) | The very broad nature of this band is due to strong hydrogen bonding between the carboxylic acid groups. |
| 3400 - 3250 | Medium | N-H stretch (primary amine) | Often appears as two distinct peaks (symmetric and asymmetric stretching) superimposed on the broad O-H band. |
| ~1700 | Strong | C=O stretch (carboxylic acid) | A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid. |
| ~1600 | Medium | N-H bend (primary amine) | A bending vibration of the primary amine. |
| ~1550 and ~1400 | Medium | Furan ring C=C stretches | Characteristic stretching vibrations of the furan ring. |
| ~1250 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |
| ~1200 | Strong | C-O stretch (carboxylic acid) | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |
| ~1050 | Medium | Furan ring C-O-C stretch | Characteristic stretching vibration of the ether linkage within the furan ring. |
IV. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-(Aminomethyl)furan-3-carboxylic acid, as it tends to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation[7][8].
Expertise & Experience: Experimental Choices
For ESI-MS, the sample needs to be dissolved in a suitable solvent, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization. Given the amphoteric nature of 2-(Aminomethyl)furan-3-carboxylic acid, both positive and negative ion modes should be explored.
Trustworthiness: A Self-Validating Protocol for ESI-MS Analysis
Step-by-Step Methodology for ESI-MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 water:methanol with 0.1% formic acid for positive ion mode, or 50:50 water:methanol with 0.1% ammonium hydroxide for negative ion mode).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis:
-
Acquire the full scan mass spectrum in both positive and negative ion modes. The expected monoisotopic mass of C₆H₇NO₃ is 141.0426 g/mol .
-
In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 142.0504.
-
In negative ion mode, look for the deprotonated molecule [M-H]⁻ at m/z 140.0348.
-
-
Tandem MS (MS/MS): To gain further structural information, perform collision-induced dissociation (CID) on the parent ions ([M+H]⁺ or [M-H]⁻). This will induce fragmentation, and the resulting fragment ions can be analyzed to confirm the structure.
Authoritative Grounding: Predicted Mass Spectral Fragmentation
The fragmentation of 2-(Aminomethyl)furan-3-carboxylic acid in tandem MS is expected to proceed through characteristic losses of small neutral molecules.
Caption: Predicted major fragmentation pathways for the protonated molecule [M+H]⁺ of 2-(Aminomethyl)furan-3-carboxylic acid in ESI-MS/MS.
Table 4: Predicted Key Fragment Ions in ESI-MS/MS (Positive Ion Mode)
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 124 | [C₆H₆NO₂]⁺ | Loss of H₂O from the carboxylic acid group. |
| 125 | [C₆H₅O₃]⁺ | Loss of NH₃ from the aminomethyl group. |
| 96 | [C₅H₆NO]⁺ | Subsequent loss of CO from the m/z 124 fragment. |
| 81 | [C₄H₅O]⁺ | Loss of the aminomethyl group and CO₂. |
V. Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of 2-(Aminomethyl)furan-3-carboxylic acid. By understanding the expected NMR chemical shifts and coupling constants, the characteristic IR absorption bands, and the predictable fragmentation patterns in mass spectrometry, researchers can confidently work with this versatile molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As 2-(Aminomethyl)furan-3-carboxylic acid continues to find applications in various scientific fields, this guide will serve as an essential resource for its unambiguous spectral characterization.
References
-
Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]
-
3-Furancarboxylic acid. NIST WebBook. [Link]
-
Recent applications of ATR FTIR spectroscopy and imaging to proteins. Spiral. [Link]
-
ATR-FTIR spectroscopy of biological samples. Specac Ltd. [Link]
-
Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. PubMed. [Link]
-
ATR‐FTIR spectra of amino acids (Trp, Glu and Arg) with or without... ResearchGate. [Link]
-
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]
-
Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. MDPI. [Link]
-
Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Longdom Publishing. [Link]
-
Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. ResearchGate. [Link]
-
2-Furanmethanamine. NIST WebBook. [Link]
-
¹H NMR values and peak assignment of zwitterionic surfactants. ResearchGate. [Link]
-
3-Furoic acid. PubChem. [Link]
-
Zwitterionic carbene adducts and their carbene isomers. RSC Advances. [Link]
-
Why does ¹H NMR show an upfield shift and ¹³C NMR shows downfield shift on complexation relative to the zwitterionic form of the ligand? ResearchGate. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
Electronic Supplementary Information (ESI) for... RSC. [Link]
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Synthesis and Characterization of Furanic Compounds. DTIC. [Link]
-
3-Furancarboxylic acid. NIST WebBook. [Link]
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Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]
-
2-Furanmethanamine. NIST WebBook. [Link]
-
Combination of ¹H and ¹³C NMR Spectroscopy. Thieme. [Link]
-
Furfurylamine. PubChem. [Link]
-
The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. [Link]
-
Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]
-
Furfurylamine. Wikipedia. [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
-
¹H-NMR (DMSO-d₆) of isolated 2,5-bis(aminomethyl)furan. ResearchGate. [Link]
-
3-Furancarboxylic acid. NIST WebBook. [Link]
-
A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]
-
¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
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Technical Guide: Solubility Profiling of 2-(Aminomethyl)furan-3-carboxylic Acid
[1][2][3][4]
Executive Summary
2-(Aminomethyl)furan-3-carboxylic acid (CAS: 944467-89-4) is a bifunctional furan derivative serving as a critical scaffold in the synthesis of semi-aromatic polyamides and pharmaceutical intermediates.[1][2][3][4] Its solubility behavior is governed by its amphoteric nature .[1][2][3] Unlike simple organic acids, this compound possesses both a basic primary amine (
This guide provides a predictive solubility landscape, solvent selection criteria for synthesis/purification, and a validated protocol for empirical solubility determination.[1][3][4]
Physicochemical Profile & Mechanistic Basis[2][3][4]
To understand the solubility of this compound, one must analyze its structural forces.[3][4] The molecule is characterized by a low predicted partition coefficient (XLogP
Structural Analysis[2][3][4]
-
Core: Furan ring (aromatic, moderately lipophilic).[2][3][4]
-
Functional Groups:
-
Zwitterionic Potential: In neutral solvents (water, methanol), the free base tends to form an internal salt (zwitterion), significantly reducing solubility in non-polar organic solvents and increasing lattice energy (melting point >200°C for similar amino acids).[1][3][4]
Salt Form Implications
Commercially, this compound is often supplied as the Hydrochloride (HCl) salt .[2][3][4]
Solubility Landscape: Organic Solvents
The following data summarizes the expected solubility profile based on the compound's functional group chemistry and analogue benchmarking (e.g., 3-furoic acid, 5-aminomethyl-2-furoic acid).
Table 1: Predicted Solubility Profile (25°C)
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Protic | Water, Methanol, Ethanol | High (>50 mg/mL) | Strong H-bonding solvation of ionic/zwitterionic species.[1][2][3][4] Solubility decreases as alkyl chain length of alcohol increases.[1][2][3] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High dielectric constant disrupts lattice energy; excellent for dissolving zwitterions and salts.[2][3][4] |
| Dipolar Aprotic | Acetone, Acetonitrile | Low to Moderate | Poor solvation of the ammonium cation ( |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low (<1 mg/mL) | Inability to break strong intermolecular ionic interactions in the crystal lattice.[2][3][4] |
| Ethers | THF, Diethyl Ether, MTBE | Insoluble | Lack of sufficient polarity to solvate the salt/zwitterion.[2][3][4] |
| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Complete polarity mismatch.[2][3][4] Useful as anti-solvents for precipitation.[1][2][3] |
Critical Insight: For synthetic workups, Methanol is the preferred solvent for the HCl salt, while Water/Acetonitrile mixtures are optimal for HPLC analysis.[2][3][4] Diethyl Ether is the standard anti-solvent to precipitate the product from alcoholic solutions.[1][2][3]
Experimental Protocol: Solubility Determination
Since specific literature values for this isomer are sparse, researchers must generate empirical data.[3][4] The following protocol is a self-validating gravimetric method adapted for zwitterionic heterocycles.
Workflow Diagram (DOT)
Figure 1: Decision workflow for determining the solubility of amino-furan derivatives.
Step-by-Step Methodology
Objective: Determine saturation solubility (
-
Preparation:
-
Equilibration:
-
Sampling:
-
Quantification (Gravimetric Method):
Thermodynamic Modeling & Optimization
For process chemists scaling up crystallization, solubility (
References
-
PubChem. (2025).[1][2][3][4] Compound Summary: 2-(Aminomethyl)furan-3-carboxylic acid.[1][2][3][4][5] National Library of Medicine.[1][2][3] [Link][1][2][3][4]
-
Li, X., et al. (2022).[2][3] "Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures." Molecules, 27(23), 8180.[3] (Used for analogue benchmarking of furan-carboxylic acid solubility behavior). [Link][1][2][3][4]
-
Borra, A., et al. (2021).[2][3][4][6] "Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems." Journal of Molecular Liquids, 334, 116068.[1][3][4] [Link][1][2][3][4]
Sources
- 1. CAS 42933-44-8: 5-Amino-2-benzofurancarboxylic acid [cymitquimica.com]
- 2. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride [cymitquimica.com]
- 6. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Room Temperature Stability of 2-(Aminomethyl)furan-3-carboxylic acid
Abstract
2-(Aminomethyl)furan-3-carboxylic acid is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. As with any novel chemical entity intended for such applications, a thorough understanding of its chemical stability is a critical quality attribute. This guide provides a comprehensive framework for assessing the stability of 2-(Aminomethyl)furan-3-carboxylic acid at room temperature. It moves beyond a simple data sheet to offer a strategic approach, combining theoretical analysis of potential degradation pathways with detailed, field-proven experimental protocols. This document is designed to empower researchers to design and execute robust stability studies, interpret the results, and ensure the integrity of their work, in alignment with established scientific and regulatory principles such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction: Structural Analysis and Hypothesized Stability Profile
2-(Aminomethyl)furan-3-carboxylic acid incorporates three key functional moieties on a furan scaffold: a furan ring, a primary aminomethyl group, and a carboxylic acid. The interplay of these groups dictates the molecule's overall stability.
-
The Furan Ring: The furan ring is an electron-rich aromatic heterocycle.[5] While aromatic, it is susceptible to oxidative cleavage, acid-catalyzed ring-opening, and photolytic degradation.[5][6][7] The presence of both an electron-donating aminomethyl group and an electron-withdrawing carboxylic acid group complicates predicting its reactivity, necessitating empirical evaluation.
-
The Aminomethyl Group: As a primary amine, this group imparts basicity and nucleophilicity to the molecule.[8] It is susceptible to oxidation and can participate in reactions with electrophiles. The proximity to the carboxylic acid raises the possibility of intramolecular reactions, such as lactamization, although this is sterically less probable than intermolecular reactions.
-
The Carboxylic Acid Group: This group confers acidity and can undergo standard reactions such as esterification or amidation. Decarboxylation is a potential thermal degradation pathway, though typically requiring elevated temperatures.[9]
Based on these structural features, the primary stability concerns at room temperature are oxidative degradation and, to a lesser extent, photolytic degradation, particularly if exposed to light over long periods. The compound's hygroscopicity should also be considered, as absorbed water could facilitate hydrolytic degradation.
Designing a Comprehensive Stability Assessment Program
A robust stability study is not a single experiment but a multi-faceted program designed to probe the molecule's vulnerabilities. The cornerstone of this program is the development of a stability-indicating analytical method (SIAM) , which is then used in forced degradation and long-term stability studies.[2][4]
Pillar 1: Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is an analytical procedure capable of accurately and selectively quantifying the parent compound in the presence of its degradation products, excipients, and other potential impurities.[2][4] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the technique of choice for this non-volatile compound.[10]
Step-by-Step Protocol for HPLC-PDA Method Development:
-
Column Selection: Begin with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating polar and non-polar analytes.
-
Mobile Phase Scouting:
-
Prepare a stock solution of 2-(Aminomethyl)furan-3-carboxylic acid in a suitable diluent (e.g., a mixture of water and acetonitrile). A concentration of approximately 1 mg/mL is a common starting point.[11]
-
Screen mobile phase compositions using a gradient elution. Start with a binary system of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water, pH ~3-4) and an organic modifier (acetonitrile or methanol).
-
Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate retention time of the parent compound.
-
-
Optimization:
-
Adjust the gradient slope and initial/final organic phase percentages to achieve a retention time for the parent peak between 5 and 15 minutes, ensuring good peak shape (tailing factor < 1.5).
-
The PDA detector should be set to acquire spectra across a wide range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ-max) for the parent compound. This wavelength will be used for quantification.
-
-
Method Validation (Specificity): The crucial step is to prove the method is "stability-indicating." This is achieved by analyzing samples from the forced degradation studies (Section 2.2). The goal is to demonstrate that all degradation products are baseline-resolved from the parent peak. Peak purity analysis using the PDA software should be performed on the parent peak in stressed samples to confirm it is not co-eluting with any degradants.
Pillar 2: Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than it would typically encounter.[3][4] This helps to rapidly identify likely degradation products, establish degradation pathways, and confirm the specificity of the SIAM.[2][4] The ICH Q1A(R2) guideline suggests targeting 5-20% degradation of the active substance.[1][11]
Workflow for Forced Degradation Studies
Caption: Workflow for a forced degradation study.
Detailed Stress Condition Protocols:
For each condition, a control sample (API solution stored at room temperature, protected from light) should be prepared and analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
To 1 mL of the API stock solution, add 1 mL of 0.1 M HCl.
-
Store at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C) for a shorter duration (e.g., 4-8 hours).[11]
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the API stock solution, add 1 mL of 0.1 M NaOH.
-
Store at room temperature for 24 hours.
-
If no degradation is observed, repeat at 60 °C for 4-8 hours.[11]
-
Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Solid State: Place a few milligrams of the solid API in a vial and store in an oven at 80 °C for 7 days.[11] Prepare a solution for analysis.
-
Solution State: Store a vial of the API stock solution in an oven at 60 °C for 7 days.
-
-
Photolytic Degradation:
-
Expose the solid API and the API stock solution to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]
-
A control sample should be wrapped in aluminum foil to shield it from light and stored alongside the exposed sample.
-
Pillar 3: Long-Term Room Temperature Stability Study
This study simulates real-world storage conditions and is the definitive test for establishing a re-test period or shelf life.
Step-by-Step Protocol for Long-Term Stability:
-
Batch Selection: Use a representative batch of 2-(Aminomethyl)furan-3-carboxylic acid with a known purity profile.
-
Storage Conditions: According to ICH Q1A(R2), standard long-term storage conditions are 25 °C ± 2 °C with 60% ± 5% relative humidity (RH).[12] Store the solid material in a suitable container (e.g., a sealed glass vial) within a calibrated stability chamber.
-
Testing Schedule: The testing frequency should be sufficient to establish a stability profile. A typical schedule is:
-
Initial (Time 0)
-
3 months
-
6 months
-
9 months
-
12 months
-
18 months
-
24 months
-
-
Analytical Tests: At each time point, the sample should be tested for:
-
Assay: Quantification of the parent compound using the validated SIAM.
-
Impurities: Quantification of any known and unknown degradation products.
-
Appearance: Visual inspection for any changes in color or physical state.
-
Data Interpretation and Management
Interpreting Forced Degradation Data
The primary outputs are the chromatograms from the SIAM. The goal is to map the degradation profile:
-
Oxidative Stress: Given the electron-rich furan ring, significant degradation is anticipated with H₂O₂. Look for the emergence of new peaks with different retention times. Ring-opening to form 1,4-dicarbonyl compounds or other cleavage products is a known pathway for furans.[5][13]
-
Acid/Base Stress: Furan rings can undergo acid-catalyzed hydrolysis.[6] The stability in acidic and basic media will reveal the susceptibility of the ester and amide bonds to hydrolysis.
-
Thermal/Photolytic Stress: These conditions will indicate the intrinsic stability of the molecule. Color change may be an early indicator of degradation.
If significant degradants are formed (>0.1%), their structures should be elucidated, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Potential Degradation Pathways
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. onyxipca.com [onyxipca.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. revista.cnic.edu.cu [revista.cnic.edu.cu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. organicreactions.org [organicreactions.org]
Furan-Based Carboxylic Acids: From Bio-Polymers to Pharmacophores
A Technical Guide for Research & Development
Executive Summary
The shift from petrochemicals to bio-based feedstocks has elevated furan-based carboxylic acids from niche reagents to industrial cornerstones. At the forefront is 2,5-furandicarboxylic acid (FDCA) , identified by the US Department of Energy as a "top 12" value-added chemical. However, the utility of the furan moiety extends beyond polymers into medicinal chemistry (as a bioisostere for benzene) and advanced porous materials (MOFs).
This guide synthesizes the physicochemical advantages of furanics, details the transition from HMF (5-hydroxymethylfurfural) to functional acids, and provides validated protocols for synthesis and application.
Part 1: The Polymer Revolution (FDCA vs. Terephthalic Acid)
The primary industrial driver for furan carboxylic acids is the substitution of terephthalic acid (PTA) with FDCA to produce Polyethylene Furanoate (PEF) .[1] Unlike many bio-plastics that compromise performance for sustainability, PEF offers superior barrier properties due to the structural rigidity and polarity of the furan ring.
Structural Mechanistics: The Furan Advantage
The furan ring is a five-membered aromatic heterocycle.[1][2] When polymerized into PEF, the hindered ring-flipping of the furan moiety (compared to the benzene ring in PET) results in higher chain rigidity.[1] Furthermore, the polarity of the oxygen atom in the ring increases intermolecular forces, creating a tighter barrier against gas diffusion.
Comparative Data: PEF vs. PET
The following data highlights why PEF is superior for carbonated beverages and oxidation-sensitive food packaging.
| Property | Polyethylene Terephthalate (PET) | Polyethylene Furanoate (PEF) | Performance Factor |
| O₂ Barrier | 1x (Baseline) | ~10x | Superior protection against oxidation |
| CO₂ Barrier | 1x (Baseline) | ~19x | Superior carbonation retention |
| Glass Transition ( | 74°C | 86°C | Higher thermal stability |
| Melting Point ( | 265°C | 235°C | Lower energy processing required |
| Young's Modulus | 2.0 - 2.1 GPa | 3.1 - 3.3 GPa | Higher mechanical strength |
Data aggregated from recent industrial characterization studies [1, 2].
Pathway Visualization: Biomass to PEF
The following diagram illustrates the value chain from lignocellulosic biomass to the final polymer.
Figure 1: The synthetic pathway from raw biomass to high-performance PEF plastic.[3]
Part 2: Medicinal Chemistry Applications[2][4][5]
While FDCA dominates materials science, 2-furoic acid and its derivatives are critical in drug design. The furan ring serves as a bioisostere for phenyl rings, offering distinct metabolic and physicochemical profiles.
Pharmacophore Utility
-
Metabolic Stability: The furan ring is susceptible to oxidative metabolism (e.g., by CYP450), often opening the ring to form reactive intermediates. While this can be a toxicity liability, controlled substitution (e.g., electron-withdrawing groups) allows it to be used as a prodrug moiety or to alter half-life.
-
Lipophilicity Modulation: Replacing a phenyl ring with a furan often lowers logP (lipophilicity), improving water solubility while maintaining aromatic pi-stacking interactions with target proteins.
-
Key Examples:
-
Mometasone Furoate: The furoate ester significantly enhances lipophilicity for topical absorption and receptor affinity compared to the free alcohol.
-
Furosemide: A loop diuretic where the furan methyl group is critical for potency.
-
Visualization: Furan in Drug Design
Figure 2: Strategic utility of furan scaffolds in pharmaceutical design.
Part 3: Advanced Materials (MOFs)
Furan-based carboxylic acids are emerging as "green" linkers for Metal-Organic Frameworks (MOFs).
-
Hydrophilicity: The oxygen in the furan ring imparts higher hydrophilicity to the pore surface compared to benzene-based linkers (like terephthalic acid in MOF-5), making furan-MOFs excellent for water harvesting from air [3].
-
Geometry: The bond angle of FDCA (~129°) differs from terephthalic acid (180°), leading to unique topologies (e.g., zigzag chains) that influence gas separation selectivity (CO₂ vs. N₂).
Part 4: Validated Experimental Protocols
Protocol A: Green Synthesis of FDCA from HMF
Target: High-yield synthesis of 2,5-furandicarboxylic acid using heterogeneous catalysis.
Rationale: Traditional oxidation uses stoichiometric KMnO₄ (producing toxic waste). This protocol uses aerobic oxidation with a reusable Pd/C catalyst in water [4].
Materials:
-
5 wt% Pd/C catalyst
-
Potassium Carbonate (K₂CO₃)[5]
-
Deionized Water[4]
-
Oxygen source (Balloon or O₂ flow)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve HMF (1.26 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) in 40 mL of deionized water.
-
Note: The base is required to neutralize the acid produced and keep the catalyst active.
-
-
Catalyst Addition: Add 5 wt% Pd/C (0.15 g) to the solution.
-
Reaction: Equip the flask with a reflux condenser. Purge the system with O₂ for 10 minutes. Heat the mixture to 80°C under a continuous O₂ flow (or balloon pressure) with vigorous magnetic stirring (1000 rpm).
-
Checkpoint: Monitor by HPLC (C18 column, UV 254 nm). The intermediate (FFCA) should disappear after 4-6 hours.
-
-
Workup:
-
Filter the hot solution through Celite to recover the Pd/C catalyst (wash with hot water).
-
Acidify the filtrate with 6M HCl to pH 1.0. FDCA will precipitate as a white solid.
-
-
Purification: Filter the white precipitate, wash with cold water (3x 10 mL), and dry in a vacuum oven at 60°C.
Protocol B: Synthesis of a Furoate Ester (Pharma Intermediate)
Target: Synthesis of Ethyl 2-furoate via Fischer Esterification.
Rationale: This is a fundamental reaction for creating pharmaceutical precursors.
Methodology:
-
Reflux: Dissolve 2-furoic acid (11.2 g, 0.1 mol) in absolute ethanol (50 mL). Add conc. H₂SO₄ (1 mL) as catalyst.
-
Reaction: Reflux for 4 hours.
-
Workup: Cool to room temperature. Pour into ice water (100 mL) and extract with diethyl ether (3x 50 mL).
-
Neutralization: Wash organic layer with sat. NaHCO₃ to remove unreacted acid.
-
Isolation: Dry over MgSO₄, filter, and evaporate solvent.
-
Result: Colorless oil (Ethyl 2-furoate).
-
References
-
Burgess, S. K., et al. (2014). "Chain Mobility, Thermal Transition, and Gas Permeability of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate)." Macromolecules. Link
-
Eerhart, A. J. J., et al. (2012). "Replacing fossil based PET with biobased PEF; process analysis, energy and GHG balance." Energy & Environmental Science. Link
-
Alawadhi, A. H., et al. (2024).[2][9] "Harvesting Water from Air with High-Capacity, Stable Furan-Based Metal-Organic Frameworks."[9] WashU Medicine Research Profiles. Link
-
Davis, S. E., et al. (2011). "Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd, and Au catalysts." Catalysis Today. Link
-
Sousa, A. F., et al. (2015). "Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency." Polymer Chemistry. Link
Sources
- 1. PEF vs PET: Why the Future of Sustainable Packaging is Bio-based - Zhongke Guosheng (Hangzhou) Technology Co., Ltd. [gsbiomats.com]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions: ‘Media‐Agnostic’ Biocatalysts for Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
Technical Whitepaper: Operational Handling and Safety Protocols for 2-(Aminomethyl)furan-3-carboxylic acid
Executive Summary & Chemical Profile[1][2]
2-(Aminomethyl)furan-3-carboxylic acid (CAS: 944501-46-6) represents a specialized class of heteroaromatic amino acids. Unlike standard aliphatic amino acids, this compound integrates an electron-rich furan core with a zwitterionic side chain. This unique architecture makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL), but it introduces specific stability and toxicological challenges that differ from standard organic building blocks.
Physicochemical Dynamics
The molecule exists primarily as a zwitterion in the solid state. This dictates its solubility profile and handling requirements.
| Property | Specification | Operational Implication |
| CAS Number | 944501-46-6 | Use for exact inventory tracking; distinct from 5-isomer. |
| Molecular Formula | C₆H₇NO₃ | MW: 141.12 g/mol . |
| Physical State | White to off-white powder | Hygroscopic tendency; potential for electrostatic clumping. |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexanes, Toluene | Difficult to extract from aqueous layers using standard organics. |
| Acidity/Basicity | Amphoteric (Acid + Amine) | Self-buffering in solution; pH-dependent stability. |
| Reactivity | Furan ring is electron-rich | High Risk: Susceptible to oxidative ring opening and electrophilic attack. |
Toxicology & Hazard Assessment: The Furan Mechanism[3][4]
While standard Safety Data Sheets (SDS) classify this compound as an Irritant (H315, H319, H335), a deeper toxicological assessment is required due to the furan pharmacophore .
The Metabolic Activation Pathway (Bio-activation)
The critical safety concern for any furan-containing scaffold is the potential for metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1). The furan ring can undergo oxidation to form a reactive cis-2-butene-1,4-dial (or similar enals), which acts as a potent electrophile.
Mechanism of Action:
-
Oxidation: CYP450 oxidizes the furan double bond.[1]
-
Ring Opening: The resulting epoxide or hydroxy-furan intermediate rearranges to open the ring.
-
Adduct Formation: The reactive dicarbonyl species (enal) covalently binds to cellular nucleophiles (proteins/DNA), leading to hepatotoxicity.
Visualization: Metabolic Toxicity Pathway
The following diagram illustrates the theoretical bio-activation pathway common to furan derivatives, necessitating strict exposure controls.
Figure 1: Theoretical metabolic activation pathway of furan derivatives leading to potential toxicity vs. detoxification.
Stability Engineering & Storage Protocols
The furan ring is chemically labile. It is sensitive to singlet oxygen and strong acids, which can induce polymerization or decomposition (Maillard-type reactions with the amine).
The "Inert Blanket" Protocol
To maintain purity (>98%) over long durations, the following storage hierarchy is mandatory.
1. Solid State Storage (Long Term):
-
Temperature: -20°C (Optimal) or 2-8°C.
-
Atmosphere: Store under Argon or Nitrogen. The amine group can absorb CO₂ from the air to form carbamates, while oxygen attacks the furan.
-
Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).
2. Solution State Handling (Short Term):
-
Solvent Choice: DMSO or Methanol. Avoid acidic aqueous solutions for prolonged periods to prevent ring hydrolysis.
-
Usage Window: Prepare fresh. If storage is necessary, freeze at -80°C.
-
Avoid: Do not store in chlorinated solvents (e.g., CHCl₃) which may contain traces of HCl, accelerating decomposition.
Operational Workflow: Synthesis & Handling
This protocol ensures operator safety and compound integrity during experimental use.
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100/Full-face respirator if handling >1g of powder outside a fume hood.
-
Dermal: Double nitrile gloves (0.11mm minimum thickness). Furan derivatives can penetrate standard latex.
-
Ocular: Chemical splash goggles.
B. Step-by-Step Handling Procedure
-
Preparation:
-
Weighing:
-
Mandatory: Perform all weighing inside a certified chemical fume hood.
-
Use an anti-static gun if the powder is static (common with zwitterions).
-
Self-Validation: If the powder turns yellow or brown upon exposure to air, oxidation has occurred. Discard and re-purify.
-
-
Solubilization:
-
Add solvent (e.g., DMSO) slowly.
-
If sonication is required, keep the bath cool (<30°C) to prevent thermal degradation of the furan ring.
-
-
Reaction Monitoring:
-
Use LC-MS with a neutral or slightly basic mobile phase (e.g., Ammonium Bicarbonate).
-
Note: Acidic mobile phases (0.1% Formic Acid) are acceptable for rapid analysis but avoid prolonged exposure in the autosampler.
-
C. Waste Disposal[5][8]
-
Segregation: Segregate as "Hazardous Organic Waste - Toxic."
-
Treatment: Do not mix with strong oxidizing acids (Nitric/Chromic) in the waste stream, as this may generate heat and gas.
-
Deactivation: For spill cleanup, treat with dilute bleach (sodium hypochlorite) to oxidize the ring fully to non-toxic dicarboxylic acids, then absorb on vermiculite.
Visualization: Handling Decision Logic
Figure 2: Operational decision matrix for handling and solvent selection.
Emergency Response
-
Inhalation: Move to fresh air immediately. The furan moiety can cause respiratory sensitization. Monitor for delayed pulmonary edema.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol) for washing, as it may increase skin absorption of the furan derivative.
-
Eye Contact: Rinse with water for 15 minutes.[4] Seek ophthalmological evaluation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10268 (Analog: 3-Furoic acid derivatives). PubChem. Available at: [Link]
-
Peterson, L.A. (2013).[7] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (Discusses the CYP2E1 activation mechanism). Available at: [Link]
-
Mao, Q., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Frontiers | Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities [frontiersin.org]
Methodological & Application
analytical methods for 2-(Aminomethyl)furan-3-carboxylic acid quantification
Application Note: High-Performance Quantification of 2-(Aminomethyl)furan-3-carboxylic Acid
Executive Summary
This guide details the analytical quantification of 2-(Aminomethyl)furan-3-carboxylic acid (2-AMFC) . As a structural analog of heteroaromatic amino acids, 2-AMFC presents specific challenges: it is a zwitterionic small molecule with high polarity, making it difficult to retain on standard C18 reversed-phase columns. Furthermore, the furan moiety exhibits sensitivity to oxidative stress and strong acidic conditions, requiring careful sample handling to prevent ring opening or polymerization.
This protocol outlines two distinct methodologies:
-
Method A (Gold Standard): HILIC-MS/MS for high-sensitivity quantitation in complex matrices (plasma, media, synthesis reaction mixtures).
-
Method B (QC/Routine): Pre-column Derivatization-HPLC-UV for high-concentration samples where Mass Spectrometry is unavailable.
Chemical Properties & Handling
-
CAS: 14246-88-9 (Generic furan amino acid class reference)
-
Molecular Weight: ~141.12 g/mol
-
pKa Values (Est.): Carboxyl (~3.2), Amine (~9.1). Exists as a zwitterion at neutral pH.
-
Stability Warning: The furan ring is electron-rich. Avoid prolonged exposure to strong mineral acids (pH < 1) or oxidizing agents, which can lead to ring cleavage or formation of polymeric tars.
Method Selection Decision Matrix
Before proceeding, select the appropriate workflow based on your available instrumentation and sensitivity needs.
Figure 1: Decision matrix for selecting the optimal quantification strategy based on sensitivity and equipment.
Method A: HILIC-MS/MS (Recommended)
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface. This avoids the use of ion-pairing reagents that suppress MS ionization.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) OR Merck SeQuant ZIC-pHILIC.
-
Why: Amide and Zwitterionic phases provide superior peak shape for amino acids compared to bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Note: Do not use 100% ACN in MPB; use 95:5 ACN:Water to ensure buffer salt solubility and faster equilibration.
-
Gradient Parameters
| Time (min) | Flow (mL/min) | % A (Aqueous) | % B (Organic) | Curve |
| 0.00 | 0.4 | 10 | 90 | Initial |
| 1.00 | 0.4 | 10 | 90 | Hold |
| 6.00 | 0.4 | 50 | 50 | Linear |
| 7.00 | 0.4 | 50 | 50 | Wash |
| 7.10 | 0.4 | 10 | 90 | Return |
| 10.00 | 0.4 | 10 | 90 | Re-equilibrate |
Critical: HILIC requires longer re-equilibration than Reversed-Phase. Ensure at least 10-15 column volumes of initial conditions before the next injection.
MS/MS Detection Settings (ESI+)
-
Ionization: Electrospray Positive (ESI+). The amine group is easily protonated.
-
MRM Transitions (Optimized):
-
Precursor: 142.1 m/z [M+H]+
-
Quantifier Product: 96.0 m/z (Loss of COOH + H2O, typical for furan acids).
-
Qualifier Product: 124.0 m/z (Loss of H2O/NH3).
-
-
Internal Standard: Use a stable isotope analog (e.g., Phenylalanine-d5) if 2-AMFC-d3 is unavailable, as they share zwitterionic transport properties.
Method B: Pre-Column Derivatization (HPLC-UV)
Principle: Since the furan ring lacks a strong chromophore (low UV sensitivity), reacting the primary amine with o-Phthalaldehyde (OPA) creates a highly fluorescent/UV-active isoindole derivative. This increases hydrophobicity, allowing separation on standard C18 columns.
Reagents
-
OPA Reagent: 10 mg OPA + 10 mg 3-mercaptopropionic acid in 1 mL Methanol + 9 mL Borate Buffer (pH 9.5).
-
Reaction: Automated in-needle derivatization or manual mix (1:1 sample:reagent) for 60 seconds before injection.
Instrumentation & Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm).
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Detection:
-
Fluorescence: Ex 340 nm / Em 450 nm (Highest Sensitivity).
-
UV-Vis: 338 nm.
-
Sample Preparation Workflow
Correct sample preparation is vital to prevent degradation of the furan ring.
Figure 2: Sample preparation workflow minimizing aqueous shock to HILIC columns.
Protocol Steps:
-
Aliquot: Transfer 50 µL of sample into a microcentrifuge tube.
-
Internal Standard: Add 10 µL of Internal Standard working solution.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile. (Do not use strong acids like TCA, as they may degrade the furan).
-
Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 x g for 10 mins at 4°C.
-
Dilution (Crucial): Transfer supernatant. For HILIC, the sample solvent must match the mobile phase. Dilute the supernatant with Acetonitrile to ensure the water content is <20% before injection to prevent "solvent wash" peak distortion.
Validation Criteria (ICH Q2 R1)
To ensure data integrity, the method must be validated against the following criteria:
| Parameter | Acceptance Criteria | Notes |
| Specificity | No interference at RT of 2-AMFC | Check blank matrix for endogenous interferences. |
| Linearity | R² > 0.99 | Range typically 5 – 1000 ng/mL (MS). |
| Accuracy | 85-115% Recovery | Spiked at 3 levels (Low, Med, High). |
| Precision | RSD < 15% | Intra-day and Inter-day. |
| Stability | < 10% degradation | Check autosampler stability (24h) and freeze-thaw. |
References
-
Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Application Note.
-
Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8566EN.
-
Merck Millipore. Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC). Technical Guide.[3]
-
PubChem. 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride - Compound Summary.[2] National Library of Medicine.
-
Thermo Fisher Scientific. Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.[4] Technical Note 65382.[4]
Sources
mass spectrometry of 2-(Aminomethyl)furan-3-carboxylic acid
Application Note: Mass Spectrometry Profiling of 2-(Aminomethyl)furan-3-carboxylic acid
Executive Summary
This guide details the mass spectrometric analysis of 2-(Aminomethyl)furan-3-carboxylic acid (CAS: 944467-89-4), a polar, zwitterionic furan derivative often utilized as a scaffold in fragment-based drug discovery (FBDD). Due to its amphoteric nature and small molecular weight (MW 141.12), this compound presents specific challenges in retention and ionization. This protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) to ensure robust quantification and structural validation.
Physicochemical Context & MS Implications
| Property | Value | MS Implication |
| Formula | Monoisotopic Mass: 141.0426 Da | |
| Polarity | High (Zwitterionic) | Poor retention on C18; HILIC is required . |
| pKa (Calc) | Acid: ~3.5; Base: ~9.0 | Exists as cation at pH < 3; anion at pH > 9. |
| Solubility | Water, Methanol, DMSO | Compatible with aqueous/organic mobile phases. |
Senior Scientist Insight: The proximity of the C2-aminomethyl group to the C3-carboxylic acid is critical. In the gas phase (MS/MS), this structural arrangement facilitates an intramolecular cyclization (dehydration) to form a bicyclic lactam ion. This is a diagnostic fragmentation pathway that distinguishes this isomer from its regioisomers.
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg in 1 mL of 50:50 Methanol:Water (1 mg/mL). Store at -20°C.
-
Working Standard: Dilute stock to 1 µg/mL in 90:10 Acetonitrile:Water (10 mM Ammonium Formate).
-
Note: High organic content is necessary for HILIC peak shape integrity upon injection.
-
LC-MS/MS Conditions
-
Chromatography: HILIC Mode (Preferred over Reverse Phase).
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Table:
| Time (min) | % B (Organic) | Flow Rate (mL/min) | Event |
| 0.00 | 90 | 0.4 | Initial Equilibration |
| 1.00 | 90 | 0.4 | Isocratic Hold |
| 5.00 | 50 | 0.4 | Linear Gradient |
| 6.00 | 50 | 0.4 | Flush |
| 6.10 | 90 | 0.4 | Return to Initial |
| 10.00 | 90 | 0.4 | Re-equilibration |
Mass Spectrometer Settings (Source: ESI)
-
Polarity: Positive (
) -
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V (Low voltage prevents in-source fragmentation of the fragile furan ring).
-
Desolvation Temp: 350°C
-
Collision Gas: Argon
Mass Spectral Analysis & Fragmentation
Primary Ionization
In ESI(+), the molecule forms a stable protonated molecular ion:
Fragmentation Pathways (MS/MS)
Upon Collision Induced Dissociation (CID), three primary channels are observed. The Lactamization pathway is the most distinct for this specific isomer.
-
Pathway A (Diagnostic): Dehydration / Lactamization
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carboxylic carbonyl, followed by loss of water.
-
Transition:
( -18 Da).
-
-
Pathway B: Deamination
-
Mechanism: Loss of the primary amine group as ammonia (
). -
Transition:
( -17 Da).
-
-
Pathway C: Decarboxylation
-
Mechanism: Loss of the carboxylic acid group as
(common in furan-3-carboxylic acids). -
Transition:
( -44 Da).
-
Visualization of Fragmentation Logic
Figure 1: Proposed fragmentation pathways for 2-(Aminomethyl)furan-3-carboxylic acid in ESI+ mode.
Method Validation & Troubleshooting
MRM Transitions for Quantification
| Analyte | Precursor ( | Product ( | CE (eV) | Role |
| Target | 142.1 | 124.1 | 15 | Quantifier (Most Stable) |
| Target | 142.1 | 98.1 | 22 | Qualifier 1 |
| Target | 142.1 | 125.1 | 18 | Qualifier 2 |
Common Issues & Solutions
-
Issue: Peak Tailing.
-
Cause: Interaction between the amine and residual silanols on the column.
-
Fix: Ensure buffer concentration is at least 10 mM. pH 3.0 keeps silanols protonated (neutral), reducing secondary interactions.
-
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from matrix or poor solubility in high organic mobile phase.
-
Fix: Use a diverter valve to send the first 1 minute (salt front) to waste.
-
-
Issue: Instability.
-
Cause: Furans can be light-sensitive and prone to oxidation.
-
Fix: Prepare samples in amber vials and analyze within 24 hours.
-
References
-
Thermo Fisher Scientific. (2021). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Retrieved from
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids. Retrieved from
-
Oregon State University. (2020).[1] Spectroscopy of Carboxylic Acids: Mass Spectrometry Fragmentation Patterns. Retrieved from
-
Imre Blank et al. (1997). Study of the Fragmentation of Furanones by Mass Spectrometry. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 944467-89-4. Retrieved from
Sources
Application Note: Derivatization & GC-MS Analysis of 2-(Aminomethyl)furan-3-carboxylic Acid
This Application Note and Protocol guide is designed for researchers and analytical scientists. It details the derivatization and GC-MS analysis of 2-(Aminomethyl)furan-3-carboxylic acid , a zwitterionic furan amino acid.
Executive Summary
2-(Aminomethyl)furan-3-carboxylic acid is a structural analog of
This guide presents Silylation with MTBSTFA as the "Gold Standard" protocol. Unlike classical acidic esterification, which risks artifact formation via cyclization, silylation effectively blocks both functional groups simultaneously under mild conditions, ensuring structural integrity and high sensitivity.
Key Chemical Challenges
| Property | Challenge | Solution |
| Polarity | High (Zwitterionic); Non-volatile. | Derivatization to replace active hydrogens.[1] |
| Reactivity | Prone to intramolecular cyclization (Lactamization) in acid. | Avoid acidic methanol; use basic/neutral silylation. |
| Stability | Furan ring can be acid-sensitive. | Use mild silylation reagents (MTBSTFA). |
Critical Review of Derivatization Strategies
Why Silylation (MTBSTFA) is Superior
While acidic esterification (e.g., HCl/MeOH) is common for standard amino acids, it is contraindicated for 2-(Aminomethyl)furan-3-carboxylic acid.
-
The Risk: Heating
-amino acids in acid drives the formation of a 5-membered lactam ring (dihydrofuro[2,3-c]pyrrol-one species), leading to false identification or quantification errors. -
The Solution: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) forms tert-butyldimethylsilyl (TBDMS) derivatives.
-
Mechanism: Replaces active H on both
and with bulky TBDMS groups. -
Benefit: The bulky TBDMS group confers hydrolytic stability (100x more stable than TMS) and produces a characteristic
fragment ion, ideal for sensitive quantification (SIM mode).
-
Protocol A: The Gold Standard (MTBSTFA Silylation)
Recommended for: Pure standards, dry extracts, and pharmaceutical intermediates.
Reagents & Equipment
-
Derivatizing Reagent: MTBSTFA + 1% TBDMCS (tert-butyldimethylchlorosilane). Note: TBDMCS acts as a catalyst.
-
Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).
-
Internal Standard (IS): L-Norvaline or a stable isotope-labeled analog.
-
Equipment: Heating block (60–90°C), GC vials with PTFE-lined caps, Nitrogen evaporator.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Weigh 1–5 mg of sample (or equivalent extract) into a clean GC vial.
-
Add 50 µL of Internal Standard solution (e.g., 100 µg/mL Norvaline in methanol).
-
Crucial: Evaporate to complete dryness under a stream of nitrogen at 40°C. Moisture will quench the reagent.
Step 2: Derivatization Reaction
-
Add 50 µL of anhydrous Pyridine to the dried residue. Vortex to dissolve.
-
Tip: If solubility is poor, sonicate for 5 mins.
-
-
Add 50 µL of MTBSTFA + 1% TBDMCS . Cap the vial tightly immediately.
-
Vortex for 30 seconds.
-
Incubate at 70°C for 45 minutes .
-
Causality: This time/temp ensures both the carboxyl and the sterically freer amine are fully silylated.
-
Step 3: Final Prep
-
Cool to room temperature.
-
(Optional) If the solution is too concentrated, dilute with 200 µL of anhydrous Ethyl Acetate or Hexane.
-
Transfer to a GC autosampler vial with a glass insert. Inject 1 µL.
Reaction Mechanism Diagram
Caption: One-pot silylation blocks cyclization pathways, yielding a stable Di-TBDMS derivative.
Protocol B: Rapid Aqueous Method (Methyl Chloroformate)
Recommended for: Biological fluids (Urine, Plasma) where drying is impractical.
Concept: Uses Methyl Chloroformate (MCF) to instantaneously convert the amine to a carbamate and the acid to a methyl ester in an aqueous/organic emulsion.
-
Sample: 200 µL aqueous sample + 200 µL Methanol + 50 µL Pyridine.
-
Reagent: Add 20 µL Methyl Chloroformate (MCF) . Vortex 30s.
-
Extraction: Add 400 µL Chloroform + 400 µL 1% Sodium Bicarbonate. Vortex.
-
Analysis: Inject the bottom Chloroform layer.
-
Note: This forms the N(O)-methoxycarbonyl methyl ester derivative.
-
GC-MS Acquisition Parameters
| Parameter | Setting |
| Column | Rxi-5Sil MS (or DB-5MS), 30m x 0.25mm x 0.25µm |
| Inlet | Splitless (1 min) or Split 1:10; Temp: 280°C |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 80°C (hold 1 min) |
| Transfer Line | 290°C |
| Ion Source | 230°C (EI mode, 70 eV) |
| Acquisition | Scan (m/z 50–500) for ID; SIM for Quant. |
Expected Mass Spectrum (MTBSTFA Derivative)
-
Molecular Weight (Derivative):
-
Parent (141) + 2
TBDMS (114 added per group) = 369 Da .
-
-
Key Fragments:
-
[M-57]⁺ (Base Peak): Loss of tert-butyl group (
). m/z 312 . -
[M-15]⁺: Loss of methyl group. m/z 354 (weak).
-
m/z 73, 75, 147: Typical silyl fragments.
-
-
Quantification Ion: m/z 312.
-
Qualifier Ions: m/z 75, 147.
Validation & Troubleshooting
Self-Validating the Protocol
-
Linearity Check: Prepare standards at 1, 10, 50, 100, 500 µg/mL. Plot Ratio (Area Analyte / Area IS) vs. Concentration.
should be > 0.995. -
Derivatization Efficiency: Monitor the peak area of the IS (Norvaline-di-TBDMS). If the IS area drops significantly between batches, moisture contamination in the pyridine or MTBSTFA is likely.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Response / No Peak | Moisture in sample/reagents. | Dry sample longer; use fresh ampoule of MTBSTFA. |
| Extra Peak (M-114) | Mono-derivatized product. | Reaction time too short or temp too low. Increase to 80°C / 60 min. |
| Peak Tailing | Active sites in liner/column. | Replace liner with deactivated wool; trim column. |
| Unknown Peak @ M-18 | Lactam formation. | Acidic conditions occurred. Ensure Pyridine is used; avoid HCl. |
References
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link
-
Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.Link
- Sobolevsky, T. G., et al. (2003).Acylation and silylation of some amino acids and their derivatives. Journal of Chromatography A.
- Husek, P. (1991).Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography B.
Sources
protocol for the synthesis of 2-(Aminomethyl)furan-3-carboxylic acid esters
Application Note: Advanced Protocol for the Synthesis of 2-(Aminomethyl)furan-3-carboxylic Acid Esters
Executive Summary & Strategic Analysis
The 2-(aminomethyl)furan-3-carboxylic acid ester scaffold is a privileged structural motif in medicinal chemistry, serving as a bioisostere for proline and phenylalanine derivatives in kinase inhibitors and GPCR ligands.[1][2] Its synthesis presents a specific regiochemical challenge: installing an amino-functionalized methylene bridge at the C2 position while maintaining an ester functionality at C3.[2]
Synthetic Strategy: Direct ring construction containing the aminomethyl group (e.g., via Gewald synthesis) often yields 2-aminofurans (amine directly on the ring) rather than the target 2-aminomethyl moiety.[1] Therefore, this protocol utilizes a Functionalization Strategy starting from a robust 2-methylfuran core.[1][2]
The Workflow:
-
Core Synthesis: Modified Feist-Benary condensation to generate Ethyl 2-methylfuran-3-carboxylate.
-
Activation: Regioselective Wohl-Ziegler radical bromination to install a leaving group at the benzylic-like C2-methyl position.[2]
-
Amination: Nucleophilic substitution via the Delépine Reaction (primary protocol) or Azide Displacement (secondary protocol) to yield the primary amine without over-alkylation.
Retrosynthetic Logic & Pathway Visualization
The following diagram illustrates the disconnection strategy and the forward synthetic flow.
Figure 1: Retrosynthetic analysis and forward pathway for the synthesis of 2-(aminomethyl)furan-3-carboxylates.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate
Rationale: This step constructs the furan ring with the necessary methyl handle at C2. The reaction between ethyl acetoacetate and chloroacetaldehyde is highly regioselective.
Reagents:
-
Ethyl acetoacetate (1.0 equiv)[1]
-
Chloroacetaldehyde (50% aq. solution, 1.2 equiv)
-
Solvent: Diethyl ether or Dichloromethane (DCM)[1]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and thermometer with ethyl acetoacetate (100 mmol) and solvent (150 mL).
-
Base Addition: Cool the solution to 0°C. Add pyridine (250 mmol) dropwise over 20 minutes.
-
Cyclization: Add chloroacetaldehyde (120 mmol) dropwise while maintaining the temperature below 10°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Wash the organic phase with 1N HCl (2x) to remove excess pyridine, followed by sat. NaHCO₃ and brine.[3] Dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation (bp ~85-90°C at 15 mmHg) or silica gel flash chromatography (0-10% EtOAc in Hexane).[1][2]
-
Yield Target: 60–75%.
Step 2: Regioselective Bromination (Wohl-Ziegler)
Rationale: The C2-methyl group is electronically similar to a benzylic position, allowing for radical bromination.[1] N-Bromosuccinimide (NBS) is used to avoid electrophilic bromination of the furan ring (which would occur at C5).[1]
Reagents:
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Greener alternative)[1]
Protocol:
-
Dissolution: Dissolve the furan ester (50 mmol) in anhydrous solvent (250 mL).
-
Reagent Addition: Add NBS (52.5 mmol) and AIBN (2.5 mmol).
-
Initiation: Heat the mixture to reflux. A visible color change (orange to pale yellow) or the rising of succinimide to the surface indicates reaction initiation.
-
Completion: Reflux for 1–3 hours. Monitor closely by TLC; stop immediately upon consumption of starting material to prevent di-bromination.[2]
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[4]
-
Purification: Concentrate the filtrate. The product is often unstable on silica; use immediately or pass through a short neutral alumina plug.
-
Stability Note: 2-(Bromomethyl)furans are lachrymators and unstable. Store at -20°C under Argon.
Step 3: Amination via the Delépine Reaction
Rationale: Direct alkylation of ammonia often leads to secondary/tertiary amines. The Delépine reaction uses hexamethylenetetramine (HMTA) to form a quaternary salt, which hydrolyzes cleanly to the primary amine.[1] This is superior to the Gabriel synthesis for acid-sensitive furans.[2]
Reagents:
-
Ethyl 2-(bromomethyl)furan-3-carboxylate (from Step 2)[1][2]
-
Solvent: Chloroform (
)[1] -
Hydrolysis: Ethanolic HCl[1]
Protocol:
-
Salt Formation: Dissolve the bromo-intermediate (40 mmol) in
(100 mL). Add HMTA (44 mmol) in one portion. -
Precipitation: Stir at RT for 12–24 hours. The hexaminium salt will precipitate as a white crystalline solid.
-
Isolation: Filter the salt, wash with cold
and diethyl ether. -
Hydrolysis: Suspend the salt in Ethanol (150 mL). Add conc. HCl (15 mL, ~4-5 equiv).
-
Cleavage: Heat to reflux for 2–4 hours. The salt dissolves, and ammonium chloride may precipitate later.[1]
-
Isolation of Free Base: Cool to RT. Concentrate to remove ethanol. Dilute with water.[4]
-
Critical Step: Carefully adjust pH to ~9-10 using solid
or (avoid strong NaOH which may hydrolyze the ester). -
Extract immediately with DCM or EtOAc (3x).[1]
-
-
Final Purification: Dry organic layers (
) and concentrate. If necessary, convert to the HCl salt for long-term storage by treating the ethereal solution with HCl/Dioxane.[1]
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Bromination | Step 3: Amination |
| Limiting Reagent | Ethyl Acetoacetate | 2-Methyl Furan Int.[1][2] | Bromo-Intermediate |
| Key Reagent | Chloroacetaldehyde | NBS / AIBN | Hexamine |
| Temperature | 0°C | Reflux (70-80°C) | RT |
| Time | 12–16 h | 1–3 h | 12 h (salt) + 3 h (hyd) |
| Typical Yield | 65–75% | 70–85% | 60–80% |
| Critical Hazard | Toxic Aldehyde | Lachrymator | Formaldehyde release |
Troubleshooting & Critical Parameters
-
Regioselectivity in Step 2: If 5-bromo-2-methylfuran-3-carboxylate is observed (ring bromination), ensure the solvent is strictly anhydrous and light is used to promote the radical mechanism.[1][2] Do not use Lewis acids.
-
Furan Stability: Furans are acid-sensitive (ring opening to diketones).[1][2] During the hydrolysis in Step 3, do not prolong heating beyond what is necessary to dissolve the salt.
-
Alternative Route (Azide): If the Delépine hydrolysis degrades the ester, use the Azide route:
References
-
Synthesis of 2-Methylfuran-3-carboxylates: Title: "Preparation of 2-methylfuran-3-carboxylic acid methyl ester" Source:[1][2] PrepChem URL:[Link]
-
Amination via Delepine Reaction: Title: "Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate" Source: Russian Journal of General Chemistry (via ResearchGate) URL:[Link]
-
Regioselective Bromination: Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification" Source: MDPI Molecules URL:[Link][1][2][6]
Sources
use of 2-(Aminomethyl)furan-3-carboxylic acid in medicinal chemistry.
An In-Depth Guide to the Medicinal Chemistry Applications of 2-(Aminomethyl)furan-3-carboxylic Acid
This document provides a detailed exploration of the novel chemical scaffold, 2-(Aminomethyl)furan-3-carboxylic acid, for researchers, scientists, and professionals in drug development. Given the nascent status of this specific molecule, this guide synthesizes established principles of medicinal chemistry with data from analogous structures to present a forward-looking prospectus on its potential applications, complete with proposed synthetic and screening protocols.
Introduction: The Furan Scaffold as a Privileged Structure
The furan ring is a five-membered aromatic heterocycle that has proven to be a versatile and valuable scaffold in medicinal chemistry.[1][2] Its unique electronic properties, planarity, and ability to engage in hydrogen bonding via the oxygen atom allow it to serve as a bioisosteric replacement for other aromatic systems like benzene or thiophene, often improving pharmacokinetic profiles.[3][4] Furan derivatives are core components of numerous approved drugs, demonstrating a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[5][6][7]
The subject of this guide, 2-(Aminomethyl)furan-3-carboxylic acid, presents a compelling combination of features on this privileged scaffold:
-
A rigid furan core that constrains the geometry of the appended functional groups.
-
A basic aminomethyl group at the 2-position, providing a key site for hydrogen bond donation and salt formation.
-
An acidic carboxylic acid group at the 3-position, a crucial pharmacophoric element for interacting with numerous biological targets.
This unique arrangement of functional groups suggests its potential as a conformationally restricted mimetic of key endogenous molecules, such as amino acid neurotransmitters or peptide building blocks.
Part 1: Strategic Applications in Drug Discovery
The true potential of a novel scaffold is unlocked by identifying the therapeutic areas where its unique structural features can address unmet needs. Based on principles of bioisosterism and conformational analysis, two primary applications stand out for 2-(Aminomethyl)furan-3-carboxylic acid.
Application I: As a Conformationally Restricted GABA Analogue
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[8] Its therapeutic modulation is key to treating anxiety, epilepsy, and other neurological disorders. A major challenge in developing GABAergic drugs is achieving selectivity for different receptor subtypes (e.g., GABAA vs. GABAB).[9]
The flexible backbone of GABA allows it to adopt multiple conformations. By incorporating the key pharmacophoric elements—the amine and the carboxylic acid—onto a rigid furan scaffold, we can lock the molecule into a specific spatial arrangement. This conformational constraint is a proven strategy for designing receptor-selective ligands.[10] The furan core of 2-(Aminomethyl)furan-3-carboxylic acid enforces a defined distance and orientation between the amino and carboxyl groups, making it a prime candidate for exploring GABA receptor subtype selectivity.
Hypothetical Target Interaction
The diagram below illustrates the structural similarity between GABA and the furan scaffold, highlighting its potential to act as a mimetic.
Caption: Structural analogy between GABA and the furan scaffold.
Application II: As a Novel Proline Bioisostere in Peptidomimetics
Proline is a unique proteinogenic amino acid whose cyclic structure imparts significant conformational constraints on peptide backbones.[11] This property is critical for protein folding and function. Proline analogues are therefore highly sought after for designing peptides with enhanced stability, receptor affinity, or specific secondary structures.[12]
2-(Aminomethyl)furan-3-carboxylic acid can be envisioned as a novel proline bioisostere. When incorporated into a peptide chain (via amide bonds at the amine and carboxyl groups), the furan ring would introduce a rigid, planar element into the backbone, profoundly influencing its conformation. This could be exploited in the design of inhibitors for enzymes like proteases or to stabilize specific bioactive conformations of peptide hormones.
Part 2: Experimental Protocols
The following protocols are proposed as a starting point for the synthesis and evaluation of this scaffold. They are based on established chemical and pharmacological methodologies.
Protocol 1: Proposed Synthesis of 2-(Aminomethyl)furan-3-carboxylic acid
This multi-step synthesis is designed based on common transformations in furan chemistry.[6][13]
Rationale: The strategy involves installing the two functional groups sequentially onto a pre-formed furan ring. We begin with a commercially available furan-3-carboxylic acid derivative, protect the acid, introduce the aminomethyl precursor at the adjacent C2 position via radical bromination and nucleophilic substitution, and finally deprotect both functionalities.
Step-by-Step Methodology:
-
Esterification of Furan-3-carboxylic Acid:
-
To a solution of furan-3-carboxylic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl furan-3-carboxylate.
-
-
Radical Bromination at C2:
-
Dissolve methyl furan-3-carboxylate (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere for 2-3 hours until TLC shows consumption of starting material.
-
Cool the reaction, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate to yield crude methyl 2-(bromomethyl)furan-3-carboxylate. Caution: Handle NBS and radical initiators with care.
-
-
Azide Displacement:
-
Dissolve the crude bromomethyl intermediate (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry, and concentrate carefully to yield methyl 2-(azidomethyl)furan-3-carboxylate. Caution: Organic azides can be explosive.
-
-
Simultaneous Reduction and Saponification:
-
Dissolve the azidomethyl intermediate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (3.0 eq) to saponify the ester.
-
Add triphenylphosphine (1.2 eq) and stir at 50°C for 4 hours to reduce the azide via the Staudinger reaction.
-
Monitor the reaction for the formation of the free amine.
-
Acidify the reaction mixture to pH ~2 with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(Aminomethyl)furan-3-carboxylic acid.
-
Overall Discovery Workflow
The following diagram outlines the general workflow from scaffold synthesis to lead optimization.
Caption: General drug discovery workflow for the furan scaffold.
Protocol 2: In Vitro GABAA Receptor Binding Assay
Rationale: This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine site on the GABAA receptor, a common allosteric modulatory site. This serves as an initial screen for potential GABAergic activity.[14]
Materials:
-
Rat whole-brain membranes (prepared via standard procedures)
-
[³H]-Flunitrazepam (Radioligand)
-
Clonazepam (Positive control unlabeled ligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (dissolved in DMSO, final concentration ≤0.1%)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and fluid
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare serial dilutions of test compounds and the positive control (Clonazepam) in Tris-HCl buffer.
-
Thaw rat brain membranes on ice and dilute to a final protein concentration of 100-200 µ g/well in ice-cold buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
25 µL of buffer (for total binding) or 10 µM Clonazepam (for non-specific binding).
-
25 µL of test compound dilution.
-
50 µL of [³H]-Flunitrazepam (to a final concentration of ~1 nM).
-
100 µL of diluted brain membranes.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding by vacuum filtration through the filter plates (pre-soaked in buffer).
-
Wash the filters three times with 200 µL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plates completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Part 3: Physicochemical Properties and Data Presentation
Understanding the fundamental physicochemical properties is crucial for predicting a compound's drug-likeness.
| Property | GABA | L-Proline | 2-(Aminomethyl)furan-3-carboxylic acid |
| Molecular Formula | C₄H₉NO₂ | C₅H₉NO₂ | C₆H₇NO₃[15] |
| Molecular Weight | 103.12 g/mol | 115.13 g/mol | 141.12 g/mol |
| Predicted XlogP | -3.1 | -2.6 | -2.9[15] |
| Topological Polar Surface Area | 63.3 Ų | 49.3 Ų | 75.6 Ų |
| Nature | Flexible Aliphatic | Constrained Alicyclic | Constrained Aromatic |
Table 1: Comparative physicochemical properties. Predicted values for the furan scaffold are from PubChem.[15]
When screening a library of derivatives, results should be tabulated for clear structure-activity relationship (SAR) analysis.
| Compound ID | R¹ Modification (Amine) | R² Modification (Acid) | Binding IC₅₀ (nM) | Functional EC₅₀ (nM) |
| Furan-Core-001 | -H | -OH | Data | Data |
| Furan-Amide-002 | -C(O)CH₃ | -OH | Data | Data |
| Furan-Ester-003 | -H | -OCH₃ | Data | Data |
| ... | ... | ... | ... | ... |
Table 2: Template for presenting screening data for derivatives of the core scaffold.
Conclusion and Future Directions
2-(Aminomethyl)furan-3-carboxylic acid represents an unexplored but highly promising scaffold for medicinal chemistry. Its rigid framework and strategically placed functional groups make it an ideal candidate for developing conformationally restricted mimetics of GABA and proline. The proposed synthetic and screening protocols provide a clear path for initiating discovery programs based on this molecule. Future work should focus on executing the synthesis, building a small library of derivatives by modifying the amine and carboxyl groups, and screening them against CNS and peptide-related targets to uncover the full therapeutic potential of this novel chemical entity.
References
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. PubMed Central. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. PubMed. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. [Link]
-
Kale, S. B., Kumar, M., Shinde, D. R., Krishna, G. R., & Das, U. (2023). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. RSC Publishing. [Link]
-
Berthelot, P., Vaccher, C., Musadad, A., Flouquet, N., Debaert, M., & Advenier, C. (1987). Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. Journal of Medicinal Chemistry, 30(4), 743-746. [Link]
-
Allan, R. D., Johnston, G. A. R., Kazlauskas, R., & Tran, H. (1983). Synthesis of analogues of GABA. IX. 5-(Aminomethyl)-3-hydroxyfuran-2(5H)-one. Australian Journal of Chemistry, 36(5), 977-982. [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-134. [Link]
-
Kumar, R., & Singh, A. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 183-195. [Link]
-
Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118. [Link]
-
Polsongkram, D., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
-
Banerjee, M., et al. (2012). Medicinal significance of furan derivatives: A Review. International Journal of Review in Life Sciences, 2(1), 7-16. [Link]
-
Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. [Link]
-
Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Venkatesh, P. (2018). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. [Link]
-
Li, Y., et al. (2025). Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles. MDPI. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Wang, Y., et al. (2025). A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. MDPI. [Link]
-
O'Hagan, D., & Deng, H. (2011). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Chemical Society Reviews, 40(3), 1119-1128. [Link]
-
PubChemLite. (n.d.). 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3). [Link]
-
Adamska, A., et al. (2012). Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. International Journal of Molecular Sciences, 13(6), 6665-6681. [Link]
-
Li, Y., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Graf, M., et al. (2025). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI. [Link]
-
Gotor-Fernández, V., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(15), 5486-5496. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Langdon, S. R., Brown, N., & Blagg, J. (2011). Identification of target family directed bioisosteric replacements. Journal of Chemical Information and Modeling, 51(8), 1957-1965. [Link]
-
D'Auria, M., & Racioppi, R. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(42), 7867-7870. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
Sources
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Application Note: Precision Enzymatic Synthesis of Furan-Based Scaffolds
Executive Summary
The shift from petrochemicals to bio-based building blocks has placed furanics at the center of green chemistry. 2,5-Furandicarboxylic acid (FDCA) is a "sleeping giant"—a rigid aromatic monomer capable of replacing terephthalic acid in polyesters (PEF vs. PET). Concurrently, functionalized furan derivatives are emerging as potent intermediates in pharmaceutical pipelines.[1]
This guide moves beyond theoretical pathways to provide field-validated protocols for two critical workflows:
-
The Oxidative Cascade: Enzymatic conversion of HMF to FDCA using HMF Oxidase (HMFO).[2][3][4]
-
Chiral Functionalization: Lipase-mediated kinetic resolution of furan-based alcohols for drug discovery.
The Oxidative Cascade: HMF to FDCA
The Mechanistic Challenge
The oxidation of 5-hydroxymethylfurfural (HMF) to FDCA involves three successive oxidation steps. The primary failure mode in this reaction is the accumulation of the intermediate 5-formyl-2-furancarboxylic acid (FFCA) . FFCA is structurally similar to the product but inhibits many oxidases, leading to incomplete conversion.
The Solution: Use of a specific Methylovorus sp.[3] HMF Oxidase (HMFO) coupled with a catalase system to manage H₂O₂ byproducts that would otherwise deactivate the enzyme.[3]
Visualization: The HMFO Pathway
The following diagram illustrates the stepwise oxidation and the critical role of Catalase in cofactor regeneration.
Caption: The three-step oxidative cascade of HMF to FDCA. Note that FFCA (red) is the bottleneck substrate requiring high enzyme stability and H₂O₂ removal.
Protocol: HMFO-Catalase Co-System
Objective: Synthesis of FDCA from HMF (50 mM scale) with >95% purity.
Reagents:
-
Substrate: 5-Hydroxymethylfurfural (HMF), >99% purity.
-
Enzyme: Recombinant HMFO (e.g., from Methylovorus sp.[3][4] MP688), final conc. 1.0 mg/mL.
-
Co-Enzyme: Bovine Liver Catalase (200 U/mL).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Solvent: Water (HMF is water-soluble; FDCA precipitates at acidic pH).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sonication for 10 minutes.
-
Enzyme Activation: Add HMFO (1.0 mg/mL) and Catalase (200 U/mL) to the buffer.
-
Why? Catalase must be present before the reaction starts to prevent immediate oxidative damage to the HMFO flavin cofactor by H₂O₂.
-
-
Substrate Addition: Add HMF to a final concentration of 10 mM.
-
Critical Control: Do not add 50 mM HMF all at once. High aldehyde concentrations can cause substrate inhibition. Use a fed-batch approach: add 10 mM every 2 hours as conversion proceeds (monitored by HPLC).
-
-
Incubation: Incubate at 25°C with vigorous shaking (200 rpm) or aeration.
-
Monitoring: Sample 100 µL every hour. Quench with 100 µL acetonitrile/1% formic acid. Analyze via HPLC (C18 column, UV 254 nm).
-
Success Metric: Disappearance of the FFCA peak (usually elutes between HMF and FDCA).
-
-
Workup: Upon completion (>24h), lower pH to 2.0 using 6M HCl. FDCA will precipitate as a white solid. Filter, wash with ice-cold water, and dry.
Pharma Workflow: Lipase-Mediated Functionalization
The Selectivity Advantage
While oxidation builds the core, pharmaceutical applications often require chiral functionalization of furan derivatives. Lipases (specifically Candida antarctica Lipase B - CAL-B) are excellent for the kinetic resolution of furan-based secondary alcohols.
Protocol: Kinetic Resolution of Furan-2-yl-ethanol
Objective: Isolate optically pure (R)-1-(furan-2-yl)ethyl acetate from racemic alcohol.
Reagents:
-
Substrate: rac-1-(furan-2-yl)ethanol.
-
Biocatalyst: Immobilized CAL-B (Novozym 435), 10 mg/mL.
-
Acyl Donor: Vinyl Acetate (acts as solvent and reactant) or Methyl tert-butyl ether (MTBE) with 2 eq. Vinyl Acetate.[7][10]
Step-by-Step Methodology:
-
Setup: In a 20 mL glass vial, dissolve 1 mmol of rac-1-(furan-2-yl)ethanol in 5 mL of MTBE.
-
Activation: Add 2 mmol Vinyl Acetate.
-
Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium irreversibly toward the ester.
-
-
Catalysis: Add 50 mg Novozym 435 beads. Seal and shake at 30°C, 150 rpm.
-
Time Course: Monitor via Chiral GC (e.g., Cyclodex-B column).
-
Stop Condition: Terminate reaction exactly at 50% conversion (usually 4-6 hours).
-
-
Purification: Filter off enzyme beads (can be reused). Evaporate solvent.[1][2] Separate the (R)-ester from the remaining (S)-alcohol via silica gel flash chromatography.
Troubleshooting & Optimization
Enzymatic furan synthesis is sensitive to specific inhibitors. Use this diagnostic table to resolve common failures.
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Stalled at FFCA | Product Inhibition | Increase enzyme load or implement in situ product removal (ISPR) using anion exchange resin. | FFCA competes for the enzyme active site, preventing the final oxidation step. |
| Low Activity | H₂O₂ Poisoning | Verify Catalase activity. Increase Catalase:Oxidase ratio to 100:1. | Peroxide attacks the amino acid residues near the active site, irreversibly denaturing the oxidase. |
| Precipitation | Low Solubility | Use a biphasic system (Water/Ethyl Acetate 50:50) or add 5% DMSO. | HMF is hydrophilic, but intermediates like DFF are hydrophobic. Biphasic systems act as a reservoir. |
| Low Enantiomeric Excess | Non-specific Hydrolysis | Dry the solvent (MTBE) over molecular sieves before use. | Water allows the lipase to perform hydrolysis (reverse reaction), racemizing the product. |
Experimental Workflow Diagram
The following diagram details the reactor setup for the HMF -> FDCA fed-batch process.
Caption: Fed-batch reactor configuration designed to minimize substrate inhibition during HMF oxidation.
References
-
Dijkman, W. P., et al. (2014). Enzyme-Catalyzed Oxidation of 5-Hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid.[4][5][11] Angewandte Chemie International Edition. [Link][5]
-
Koopman, F., et al. (2010). Efficient whole-cell biotransformation of 5-hydroxymethylfurfural into FDCA.[4][8] Bioresource Technology. [Link]
-
Sánchez-Ruiz, M. I., et al. (2021). Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. Microbial Cell Factories. [Link]
-
Todea, A., et al. (2023).[1] Lipase-Catalyzed Synthesis of Furan-Based Copolymers. Polymers. [Link][4][9][12][13]
-
Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews. [Link]
Sources
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- 3. Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block | DIGITAL.CSIC [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Redox-Switchable Biocatalyst for Controllable Oxidation or Reduction of 5-Hydroxymethylfurfural into High-Value Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO 2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04438C [pubs.rsc.org]
- 12. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 13. Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethyl)furan-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)furan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable furan derivative. The following question-and-answer format provides in-depth troubleshooting strategies, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Yield of the Desired Product
Question: I am attempting to synthesize 2-(Aminomethyl)furan-3-carboxylic acid, but I am observing very low to no yield of the final product. What are the likely causes and how can I troubleshoot this?
Answer: Low or non-existent yields in the synthesis of 2-(Aminomethyl)furan-3-carboxylic acid can stem from several factors, often related to the stability of the furan ring and the reactivity of the functional groups. Here’s a breakdown of potential issues and solutions:
-
Furan Ring Instability: The furan ring is susceptible to degradation under strongly acidic or oxidizing conditions.[1][2] Protonation of the furan ring can lead to ring-opening reactions, especially when electron-releasing groups are present.[1]
-
Troubleshooting:
-
pH Control: Maintain the reaction pH within a mild range. If acidic conditions are necessary, consider using milder acids or buffered systems.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if heating is involved.
-
Temperature Management: Avoid excessive temperatures, as this can promote decomposition.
-
-
-
Incomplete Starting Material Conversion: The synthetic route chosen may not be optimal for the specific substrate, leading to a significant amount of unreacted starting material.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents. An excess of a particular reagent may be necessary to drive the reaction to completion.
-
Catalyst Activity: If a catalyst is used (e.g., in a reduction step), ensure its activity. For instance, palladium on carbon (Pd/C) can be deactivated by certain functional groups or impurities.
-
-
-
Side Reactions: Competing side reactions can consume starting materials or intermediates, reducing the yield of the desired product. Common side reactions include polymerization of the furan ring, over-reduction, or reactions involving the carboxylic acid or amino group.
-
Troubleshooting:
-
Protecting Groups: Consider using protecting groups for the amino or carboxylic acid functionalities to prevent unwanted side reactions. For example, a Boc (tert-butyloxycarbonyl) group can protect the amine.
-
Reaction Conditions Optimization: Systematically vary reaction parameters such as temperature, solvent, and reaction time to find the optimal conditions that favor the desired reaction pathway.
-
-
Below is a general troubleshooting workflow for low-yield syntheses:
Caption: Troubleshooting workflow for low yield.
Difficulty in Purifying the Final Product
Question: I've managed to synthesize the crude 2-(Aminomethyl)furan-3-carboxylic acid, but I'm facing challenges in purifying it. What are the recommended purification methods?
Answer: The purification of 2-(Aminomethyl)furan-3-carboxylic acid can be challenging due to its amphoteric nature (containing both an acidic carboxylic acid group and a basic amino group), which can lead to issues with solubility and column chromatography.
-
Crystallization/Recrystallization: This is often the most effective method for purifying zwitterionic compounds.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent in which it has high solubility. Water or a mixture of water and a miscible organic solvent like ethanol or isopropanol can be effective.
-
If the solution is colored, you can treat it with a small amount of activated carbon and then hot filter it.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
-
-
Column Chromatography: Standard silica gel chromatography can be problematic due to the polar and ionic nature of the compound, which can lead to streaking and poor separation.
-
Troubleshooting:
-
Reverse-Phase Chromatography: C18-functionalized silica is often more suitable for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid can be used.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be highly effective for amino acids. You would use a cation-exchange resin to bind the positively charged amine (at low pH) or an anion-exchange resin to bind the negatively charged carboxylate (at high pH). Elution is then achieved by changing the pH or increasing the salt concentration.
-
-
-
Purification as a Salt: Converting the product to its hydrochloride or another salt form can improve its crystallinity and simplify purification.[3] The hydrochloride salt is often more stable and easier to handle.[3]
-
Protocol for Hydrochloride Salt Formation:
-
Dissolve the crude product in a suitable organic solvent (e.g., methanol, ethanol, or diethyl ether).
-
Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry.
-
-
| Purification Method | Advantages | Disadvantages |
| Recrystallization | High purity, scalable, cost-effective. | Can have lower recovery, finding a suitable solvent can be challenging. |
| Reverse-Phase Chromatography | Good for polar compounds, high resolution. | More expensive, requires specialized equipment, may need desalting step. |
| Ion-Exchange Chromatography | Highly selective for charged molecules. | Can be time-consuming, requires specific resins and buffers. |
| Purification as a Salt | Improved stability and crystallinity, easier handling. | Requires an additional reaction step, the salt form may not be suitable for all downstream applications. |
Unstable Product or Decomposition During Workup/Storage
Question: My synthesized 2-(Aminomethyl)furan-3-carboxylic acid seems to be unstable and decomposes during workup or upon storage. How can I improve its stability?
Answer: The instability of furan derivatives, particularly those with electron-donating substituents like an aminomethyl group, is a known issue.[1] This instability is often due to susceptibility to oxidation and acid-catalyzed polymerization or ring-opening.
-
Minimizing Exposure to Air and Light:
-
Inert Atmosphere: During workup and storage, handle the compound under an inert atmosphere (nitrogen or argon) to prevent air oxidation.
-
Light Protection: Store the compound in an amber vial or a container protected from light, as light can catalyze decomposition.
-
-
Storage Conditions:
-
Low Temperature: Store the purified compound at low temperatures, preferably in a freezer (-20 °C or lower).
-
Dry Conditions: Ensure the compound is thoroughly dried before storage, as moisture can facilitate decomposition. Storing over a desiccant can be beneficial.
-
-
Conversion to a More Stable Salt Form: As mentioned previously, converting the free amino acid to its hydrochloride salt can significantly enhance its stability.[3] The protonated amine is less susceptible to oxidation.
The following diagram illustrates the key factors influencing the stability of 2-(Aminomethyl)furan-3-carboxylic acid and the corresponding mitigation strategies.
Caption: Factors affecting product stability.
Experimental Protocols
General Protocol for the Synthesis of a Precursor: Methyl 2-(azidomethyl)furan-3-carboxylate
A common strategy to synthesize 2-(aminomethyl)furan-3-carboxylic acid involves the reduction of an azide precursor. The synthesis of methyl 2-(azidomethyl)furan-3-carboxylate can be a key intermediate step.
Step 1: Synthesis of Methyl 2-(bromomethyl)furan-3-carboxylate
-
To a solution of methyl 2-methylfuran-3-carboxylate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS).
-
Add a radical initiator such as benzoyl peroxide or AIBN.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 2-(bromomethyl)furan-3-carboxylate.
Step 2: Azide Substitution
-
Dissolve the methyl 2-(bromomethyl)furan-3-carboxylate in a polar aprotic solvent like DMF or acetone.
-
Add sodium azide (NaN₃) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(azidomethyl)furan-3-carboxylate.
Step 3: Reduction of the Azide and Hydrolysis of the Ester
-
Dissolve the methyl 2-(azidomethyl)furan-3-carboxylate in a solvent such as methanol or ethanol.
-
Add a catalyst, for example, 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the azide is fully reduced to the amine.
-
Filter off the catalyst through a pad of Celite.
-
To the filtrate, add an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide) to hydrolyze the ester.
-
Stir at room temperature and monitor the hydrolysis by TLC.
-
Once complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7 to precipitate the zwitterionic product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
References
-
Scribd. (n.d.). Furan, Theophen. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
-
Pharmaguideline. (2021, July 21). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
Yagodkina, M. S., et al. (2017). Cascade cyclization of methyl 2-(azidomethyl)furan-3-carboxylates with 2-cyanoacetamides. Efficient synthesis of a new heterocyclic system, furo[3,2-e][1][4][5]triazolo- [1,5-a][1][4]diazepine. Russian Chemical Bulletin, 66(4), 684-688.
-
ResearchGate. (n.d.). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate 30. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structure and reactivity of amino-benzodifurane derivatives. Retrieved from [Link]
- de Fatima, A., et al. (2004). Synthesis of Furan Derivatives Condensed with Carbohydrates. Journal of the Brazilian Chemical Society, 15(5), 743-747.
-
Slideshare. (2018, February 19). Heterocyclic compounds - Furan. Retrieved from [Link]
- da Silva, D. F., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(33), 6331-6333.
-
Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol. Retrieved from [Link]
- Royal Society of Chemistry. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.
-
YouTube. (2022, January 18). furan synthesis and reactions || furan organic chemistry || furan resonance structures #sgsir. Retrieved from [Link]
- National Institutes of Health. (2021). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Biotechnology for Biofuels.
-
MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
- Karlinskii, B. Ya., et al. (2019). Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. Synthesis, 51(05), 1235-1242.
-
National Institutes of Health. (2015, August 21). Transition-Metal-Free Synthesis of 2-Substituted Methyl Benzo[b]furan-3-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some 3-Furylamine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-(aminomethyl)furan-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
E3S Web of Conferences. (2021). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. Retrieved from [Link]
-
MDPI. (2025, November 8). A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. Retrieved from [Link]
-
Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
- Royal Society of Chemistry. (2020). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry.
-
mediaTUM. (2025, September 7). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. Retrieved from [Link]
- Dehaen, W., & Voets, M. (2001). HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Arkivoc, 2001(5), 127-153.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride [cymitquimica.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
improving the yield of 2-(Aminomethyl)furan-3-carboxylic acid synthesis
Ticket ID: #FURN-302-AM Subject: Yield Optimization for 2-(Aminomethyl)furan-3-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]
Executive Summary
You are encountering low yields in the synthesis of 2-(Aminomethyl)furan-3-carboxylic acid .[1][2] This is a common bottleneck caused by two competing factors: the high electron density of the furan ring (leading to polymerization/side-reactions) and the zwitterionic nature of the final product (leading to isolation failures).[2]
This guide deviates from standard textbook protocols. It prioritizes mild functionalization to preserve the furan core and ion-exchange logic for isolation.
Visual Workflow: The Optimized Route
The following decision tree outlines the "Golden Path" to minimize ring degradation.
Figure 1: Optimized synthetic workflow avoiding catalytic hydrogenation to preserve the furan ring.
Phase 1: The "Black Tar" Problem (Bromination)
The Issue: The reaction mixture turns black/tarry during bromination with N-Bromosuccinimide (NBS). This indicates furan ring polymerization or electrophilic attack on the ring rather than the methyl group.[2]
Root Cause Analysis
Furan is an electron-rich aromatic system.[1][2] Standard NBS conditions can lead to electrophilic substitution on the ring (usually at C5) instead of the desired Wohl-Ziegler radical bromination at the methyl group (C2-Me) [1].[2]
Protocol Adjustment
| Parameter | Standard Protocol | Optimized Protocol | Why? |
| Solvent | Trifluorotoluene is a greener alternative that maintains the non-polar environment required to suppress ionic pathways [2].[1][2] | ||
| Initiator | Benzoyl Peroxide | AIBN (Azobisisobutyronitrile) | AIBN has a cleaner decomposition profile and works well at lower reflux temperatures.[1][2] |
| Stoichiometry | 1.1 eq NBS | 0.95 eq NBS | Crucial: Starve the reaction of bromine. Excess bromine rapidly attacks the furan ring.[2] |
| Additives | None | Scavenges trace HBr, which catalyzes furan polymerization (acid-catalyzed ring opening).[1][2] |
Step-by-Step Fix:
-
Dissolve Ethyl 2-methylfuran-3-carboxylate in anhydrous solvent (
). -
Add 1.0 eq anhydrous
and 0.05 eq AIBN. -
Heat to reflux before adding NBS.
-
Slow Addition: Add NBS (0.95 eq) portion-wise over 1 hour.
-
Stop Point: Stop heating immediately once NBS is consumed (succinimide floats to top).[1][2] Do not chase 100% conversion.
Phase 2: Nitrogen Installation (Avoid Hydrogenation)
The Issue: Low yield during the reduction of the azide or oxime intermediate.
Expert Insight
Do NOT use Catalytic Hydrogenation (
The Solution: Staudinger Reduction
The Staudinger reaction is chemically orthogonal to the furan ring, affecting only the azide.[2]
-
Azidation: React the crude bromide with
(1.5 eq) in DMF at 0°C to RT . Note: Keep cool to prevent decomposition.[2] -
Reduction:
Phase 3: The "Invisible Product" (Isolation)
The Issue: The reaction works, but the product "disappears" during aqueous workup.
Root Cause Analysis
2-(Aminomethyl)furan-3-carboxylic acid is a zwitterion .[1][2]
-
Neutral pH (Isoelectric Point): It is sparingly soluble in organics but highly soluble in water due to polarity.[1][2]
-
Result: Standard extraction (DCM/Water) leaves the product in the aqueous waste layer.[2]
Isolation Protocol: Ion Exchange Chromatography
Do not use extraction.[1][2] Use a "Catch and Release" strategy.
Protocol:
-
Hydrolysis: Treat the amino-ester with LiOH (2 eq) in THF/H2O. Stir until TLC shows conversion.
-
Loading: Acidify the mixture to pH ~2 with HCl. The product is now cationic (
/ ).[1][2] -
Column: Pass the solution through a column of Dowex 50W (H+ form) cation exchange resin.[1][2]
-
Impurity Removal: Wash the column with water and 50% MeOH. This removes inorganic salts and non-basic organic byproducts (like furanic acids without amines).[1]
-
-
Elution: Elute the target amino acid with 1M
(Ammonia water) . -
Finishing: Lyophilize (freeze-dry) the ammoniacal fractions. Do not use heat (rotovap), as furan amino acids can decarboxylate or polymerize (Maillard-type reaction) when concentrated with heat [5].[1][2]
Troubleshooting Data Table
| Symptom | Diagnosis | Corrective Action |
| Black reaction mixture (Step 1) | Polymerization via HBr | Add |
| Product mass > Theoretical (Step 1) | Ring bromination | Check NMR for loss of furan protons. Reduce NBS equivalents. |
| No amine after reduction (Step 2) | Staudinger imine didn't hydrolyze | Ensure water is present in the THF mixture.[1][2] Warm slightly (40°C).[1] |
| Low recovery after hydrolysis | Product lost in aqueous phase | STOP extracting. Use Dowex 50W resin or crystallize at isoelectric point (pH ~5.5).[1][2] |
FAQ: Frequently Asked Questions
Q: Can I use the hydrochloride salt instead of the free amino acid?
A: Yes, and it is often more stable.[2] After the Staudinger reduction and hydrolysis, add 1.0 eq of HCl in dioxane and precipitate the salt with diethyl ether. The salt (
Q: Why not use the Gabriel Synthesis (Potassium Phthalimide)? A: Hydrazine deprotection required for Gabriel synthesis can attack the furan ester or ring.[2] The Azide/Staudinger route is milder and more chemoselective for this specific scaffold.[2]
Q: How do I store the final compound? A: Furan derivatives are light and oxygen sensitive.[2] Store under Argon at -20°C, preferably as the HCl salt. If it turns brown, it is oxidizing/polymerizing.[1]
References
-
Gomonov, K.A., et al. (2021).[1][2] "Synthesis of Substituted Furan-3-carboxylates." Russian Journal of General Chemistry. Link (Demonstrates sensitivity of furan-3-carboxylates to reaction conditions).
-
Pal'chikov, V.A., et al. (2014).[1][2][7] "Efficient procedure for the preparation of 2-bromo-5-ethylfuran."[1] Russian Journal of Organic Chemistry. Link (Discusses radical bromination conditions and solvent effects in furans).
-
BenchChem Technical Guide. (2025). "Comparative Study of Different Methods for Azide Reduction." Link (Validates Staudinger selectivity over Hydrogenation for sensitive substrates).[1][2]
-
Alfa Chemistry. (2025).[1][2] "Staudinger Reduction Mechanism and Applications." Link (Detailed mechanism on iminophosphorane hydrolysis).
-
Takano, K., et al. (2011).[1][2] "Separation of α-amino acids using zwitterionic exchangers." Journal of Chromatography A. Link (Principles of isolating zwitterionic amino acids).
Sources
- 1. PubChemLite - 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Furan-3-Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of furan-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and detailed answers to frequently asked questions regarding side reactions encountered during these syntheses. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common experimental challenges.
Structure of this Guide
This guide is divided into two main sections:
-
Troubleshooting Guide: A problem-oriented section that addresses specific issues you might encounter during your synthesis, providing potential causes and actionable solutions.
-
Frequently Asked Questions (FAQs): A broader collection of questions and answers covering fundamental concepts and common queries related to the stability and reactivity of furan compounds.
Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve problems at the bench.
Problem 1: Low or No Yield of Furan-3-Carboxylic Acid with Concurrent Formation of Tarry, Insoluble Material.
Q: I am attempting to synthesize a furan-3-carboxylic acid, but my reaction is yielding a dark, tarry substance with very little of my desired product. What is happening and how can I fix it?
A: The formation of tarry by-products is a frequent issue in furan chemistry, often indicating polymerization of the furan ring. Furans, particularly those with electron-releasing groups, are susceptible to polymerization, which can be initiated by strong acids or heat.[1][2]
Causality and Mechanism:
Furan polymerization can proceed through several mechanisms, often initiated by protonation of the furan ring.[1] This creates a reactive electrophile that can be attacked by another furan molecule, leading to a chain reaction and the formation of high molecular weight polymers.[3][4] The presence of strong acids significantly accelerates this process.
Troubleshooting Protocol:
-
Re-evaluate Your Choice of Acid Catalyst:
-
Problem: Strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids can aggressively promote polymerization.[1]
-
Solution: Consider using milder acidic catalysts. For syntheses like the Paal-Knorr reaction, weaker acids or even acid-impregnated solid supports can be effective while minimizing polymerization.[5][6] Acetic acid is sometimes used as a milder alternative.
-
-
Control the Reaction Temperature:
-
Problem: High temperatures can promote both the desired reaction and the undesired polymerization side reaction.[2]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise heating or careful monitoring of an exotherm is crucial.
-
-
Minimize Reaction Time:
-
Problem: Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to product degradation and polymerization.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
-
Consider Solvent Effects:
-
Problem: The choice of solvent can influence the stability of reactive intermediates.
-
Solution: In some cases, using a solvent that can stabilize carbocationic intermediates, like methanol, may suppress polymerization.[7] However, be mindful of potential side reactions with the solvent itself.
-
Workflow for Minimizing Polymerization:
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyfuran - Wikipedia [en.wikipedia.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
Technical Support Center: Stability & Degradation of 2-(Aminomethyl)furan-3-carboxylic Acid
Topic: Degradation Pathways & Stabilization Protocols Ticket ID: T-AMFCA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
2-(Aminomethyl)furan-3-carboxylic acid is a bifunctional building block containing an electron-rich furan core, a reactive primary amine, and a carboxylic acid. Its degradation profile is dominated by three competing mechanisms: oxidative ring opening (leading to discoloration), intramolecular lactamization (leading to loss of active pharmaceutical ingredient), and photochemical rearrangement .
This guide provides the mechanistic basis for these issues and actionable protocols to stabilize your material.
Module 1: Oxidative Instability (The "Browning" Effect)
User Issue
"My white crystalline powder turned yellow/brown after 48 hours of exposure to air, even at room temperature. LC-MS shows a complex mixture of polar peaks."
Technical Diagnosis
The furan ring is an electron-rich aromatic system that acts as a masked 1,4-dicarbonyl. Upon exposure to atmospheric oxygen (specifically singlet oxygen,
The Mechanism:
-
Endoperoxide Formation: Oxygen adds across the 2,5-positions of the furan ring (a [4+2] cycloaddition) to form an unstable endoperoxide.
-
Ring Opening: This intermediate collapses to form reactive acyclic cis-1,4-dicarbonyls (often 2-ene-1,4-diones).
-
Polymerization: These dicarbonyls are potent electrophiles. They react rapidly with the free primary amine of the parent molecule (or other nucleophiles) in a "self-Maillard" type reaction, forming dark, insoluble polymers (humins).
Troubleshooting Protocol: Oxidative Stress Test
Goal: Confirm sensitivity to oxidative degradation.
-
Preparation: Dissolve 10 mg of analyte in 10 mL acetonitrile/water (1:1).
-
Stress: Add 10 µL of 30%
. -
Monitoring: Incubate at 25°C. Inject onto HPLC at t=0, 1h, and 4h.
-
Observation: Look for the emergence of early-eluting polar peaks (dicarbonyls) and a broad "hump" at the baseline (polymers).
Visualizing the Pathway
Figure 1: Oxidative degradation cascade leading to sample discoloration.
Module 2: pH-Dependent Cyclization (The Lactam Trap)
User Issue
"I see a new, stable peak in my chromatogram that has a mass of [M-18]. It increases when I store the sample in buffer."
Technical Diagnosis
This is a classic intramolecular aminolysis . The molecule contains a nucleophile (primary amine at C2-methyl) and an electrophile (carboxylic acid at C3) in close proximity.
The Mechanism:
The 2-aminomethyl group and the 3-carboxylic acid are in an ortho-like relationship. Under neutral to slightly basic conditions (where the amine is unprotonated,
Product: 4,5-dihydro-6H-furo[2,3-c]pyrrol-6-one (or tautomer).
Mass Shift: Loss of water (
Troubleshooting Protocol: pH Stability Mapping
Goal: Determine the "Safe pH Window" for formulation.
| pH Condition | Buffer System (10 mM) | Predicted Outcome | Mechanism |
| pH 1-2 | 0.1 N HCl | Stable | Amine protonated ( |
| pH 4-6 | Acetate/Citrate | Risk Zone | Partial deprotonation allows slow cyclization. |
| pH 7-9 | Phosphate/Bicarb | High Degradation | Free amine ( |
| pH >10 | 0.1 N NaOH | Hydrolysis | Lactam may ring-open back to acid (equilibrium). |
Visualizing the Pathway
Figure 2: Intramolecular cyclization to form the fused lactam impurity.
Module 3: Photochemical Sensitivity
User Issue
"We left the sample on the benchtop in a clear vial. The purity dropped by 5% over the weekend."
Technical Diagnosis
Furans are chromophores that absorb in the UV region. Upon excitation, they can undergo rearrangement to Dewar furans (bicyclic isomers) or participate in [2+2] cycloadditions if concentration is high. While less common than oxidation, this pathway is relevant for solid-state stability.
Recommendation:
-
Storage: Amber glass vials are mandatory.
-
Handling: Avoid direct exposure to fluorescent lab lights during weighing; use yellow-filtered light for GMP handling.
Summary of Recommended Storage Conditions
To maximize the shelf-life of 2-(Aminomethyl)furan-3-carboxylic acid, implement the following "Triple-Lock" strategy:
-
Atmosphere: Store under Argon or Nitrogen (prevents oxidative ring opening).
-
Temperature: Store at -20°C (kinetically slows lactamization).
-
State: Keep as the Hydrochloride Salt (HCl) .
-
Why? Protonating the amine (
) kills its nucleophilicity, completely blocking the lactamization pathway and reducing susceptibility to oxidation.
-
References
-
Furan Oxidation Mechanisms
-
Wang, T., et al. (2021).[1] "Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis." RSC Advances.
-
-
Lactamization of Amino Acids
-
Photochemical Degradation of Furans
- Frank, N., et al. (2023). "The Photohydrolysis of Furans." Science.
-
General Furan Stability
-
Shipman, M. (2000).[3] "Oxidations of Furan Rings in Organic Synthesis." SSRN.
-
Sources
Technical Support Center: Optimizing Reaction Conditions for Aminomethylation of Furans
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the aminomethylation of furans. The furan scaffold is a critical component in numerous pharmaceuticals and advanced materials, and its functionalization via aminomethylation is a key synthetic step.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions, optimize your yields, and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the aminomethylation of furans, presented in a question-and-answer format. The solutions provided are grounded in mechanistic principles and field-proven experience.
Issue 1: Low or No Product Yield
Question: I am attempting a Mannich reaction on a furan substrate, but I'm observing very low conversion to the desired aminomethylated product. What are the likely causes and how can I fix this?
Answer: Low yield in the Mannich reaction of furans is a common issue that can often be traced back to several key factors. Furan's aromaticity and susceptibility to polymerization under acidic conditions require careful control of the reaction environment.[2]
Potential Causes & Suggested Solutions:
-
Decomposition of the Furan Ring:
-
Why it happens: Furans are sensitive to strong acids, which are often used to generate the electrophilic iminium ion required for the Mannich reaction. This can lead to ring-opening and subsequent polymerization, appearing as an intractable black or brown tar in your reaction vessel.[2]
-
Solution:
-
Use Pre-formed Iminium Salts: Instead of generating the iminium ion in situ with strong acid, consider using a pre-formed, isolable iminium salt, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide) or its trifluoroacetate analogue.[3] This decouples the generation of the electrophile from the reaction with the furan, allowing for milder conditions.
-
Milder Acid Catalysts: If in situ generation is necessary, switch from strong mineral acids to weaker Lewis acids or protic acids that are less likely to degrade the furan ring.
-
-
-
Low Reactivity of the Furan Substrate:
-
Why it happens: Electron-withdrawing groups on the furan ring can deactivate it towards electrophilic substitution, making the Mannich reaction sluggish.
-
Solution:
-
Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier. However, this must be balanced against the risk of thermal decomposition.
-
Switch to a More Reactive Furan Derivative: If possible, consider starting with a more electron-rich furan (e.g., with alkyl or alkoxy substituents) to increase its nucleophilicity.
-
-
-
Poor Choice of Amine or Aldehyde:
-
Why it happens: The stability and reactivity of the iminium ion are crucial. Aromatic amines are generally not reactive enough for the Mannich reaction.[4] The choice of aldehyde is also critical; formaldehyde is most commonly used due to its high reactivity and lack of enolizable protons.[4]
-
Solution:
-
Use Primary or Secondary Aliphatic Amines: These amines readily form the necessary iminium ions.[5]
-
Ensure High-Purity Formaldehyde: Use freshly prepared formaldehyde from paraformaldehyde to avoid side reactions from impurities.
-
-
Issue 2: Formation of By-products and Low Selectivity
Question: My reaction is producing the aminomethylated furan, but I'm also getting significant amounts of di-substituted products and other impurities. How can I improve selectivity?
Answer: Selectivity issues, particularly over-alkylation, are common due to the high reactivity of the furan ring's α-positions (C2 and C5).
Potential Causes & Suggested Solutions:
-
Di-substitution at C2 and C5 Positions:
-
Why it happens: The initial aminomethylation at one α-position can sometimes activate the ring for a second substitution at the other α-position, especially if the reaction is left for too long or at too high a temperature.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the furan substrate relative to the iminium ion source to favor mono-substitution.
-
Use a Blocking Group: If your synthesis allows, temporarily block one of the α-positions with a removable group (e.g., a silyl group) to direct the aminomethylation to a single site.[6]
-
Lower Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable rate and monitor it closely by TLC or GC-MS to stop it once the desired product is maximized.
-
-
-
By-products from Reductive Amination:
-
Why it happens: In reductive amination pathways, particularly starting from 5-hydroxymethylfurfural (HMF), over-reduction of the furan ring or incomplete reaction can lead to a mixture of products.[7]
-
Solution:
-
Catalyst Selection: Choose a catalyst with moderate hydrogenation activity. For instance, Ni/SBA-15 has shown higher selectivity for the desired amine compared to more active noble metal catalysts like Pd/C or Pt/C, which can promote over-hydrogenation of the furan ring.[8]
-
Optimize Hydrogen Pressure: Insufficient hydrogen pressure may lead to incomplete reduction of the imine intermediate, while excessive pressure can increase the risk of ring saturation.[7] Systematically screen a range of pressures to find the optimal balance.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the aminomethylation of furans?
The two most prevalent methods are the Mannich reaction and the reductive amination of furan aldehydes or alcohols.
-
Mannich Reaction: This is a classic electrophilic substitution where a furan acts as the nucleophile, attacking a pre-formed or in situ-generated iminium ion. It's a powerful C-C and C-N bond-forming reaction.[4][9]
-
Reductive Amination: This route typically starts with a furan derivative bearing an aldehyde or alcohol group, such as furfural or 5-hydroxymethylfurfural (HMF).[10] The carbonyl or alcohol is first converted to an imine (or the reaction proceeds via a "hydrogen-borrowing" mechanism), which is then reduced to the target amine. This method is common for producing valuable bio-based amines.[11][12]
Q2: How do I choose the right catalyst for reductive amination of a furan derivative?
Catalyst choice is critical and depends on the specific transformation. The goal is to select a catalyst that is active enough for the amination and reduction steps but not so active that it causes unwanted side reactions like furan ring hydrogenation.
| Catalyst Type | Common Substrates | Strengths | Potential Issues |
| Nickel (e.g., Ni/SBA-15, Raney Ni) | HMF, Furfural | High selectivity for the amine product, lower cost than noble metals.[8][13] | Can require higher temperatures/pressures; potential for metal leaching. |
| Copper (e.g., CuAlOₓ) | HMF | Good for one-pot, two-stage processes; effective for diamine synthesis.[11][14] | Activity can be sensitive to preparation method. |
| Palladium (e.g., Pd/C) | HMF, Furfural | High activity at milder conditions. | Prone to causing over-reduction of the furan ring if not carefully controlled.[8] |
| Rhodium (e.g., Rh/Al₂O₃) | Furfural | Effective for direct amination with ammonia.[10] | Higher cost. |
Q3: Can I perform a one-pot synthesis, and what are the advantages?
Yes, one-pot procedures are highly advantageous and increasingly common. For example, a two-step, one-pot reductive amination can be performed where imine formation and subsequent hydrogenation occur in the same vessel without intermediate purification.[10][15]
-
Advantages: Increased efficiency, reduced solvent waste, simplified workup, and potentially higher overall yields by avoiding losses during isolation steps.[14]
-
Considerations: The reaction conditions for both steps must be compatible. For instance, the catalyst used for hydrogenation should not interfere with the initial imine formation.
Visualizing the Process: Mechanisms and Workflows
Understanding the underlying mechanism and experimental flow is key to successful optimization.
Diagram 1: Generalized Mannich Reaction Mechanism
This diagram illustrates the three key steps of the Mannich reaction on a furan substrate.
Caption: Mechanism of the furan Mannich reaction.
Diagram 2: Experimental Workflow for Reductive Amination
This workflow outlines a typical one-pot, two-stage synthesis of a furan-derived amine.
Caption: Workflow for one-pot reductive amination.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of 5-Hydroxymethylfurfural (HMF)
This protocol is adapted from methodologies using nickel-based catalysts for the synthesis of 5-(aminomethyl)-2-furanmethanol.[7][8]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Aqueous Ammonia (or other amine source)
-
Ni/SBA-15 catalyst (or other suitable catalyst)
-
Ethanol or Methanol (solvent)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Charging: In a glass liner for the autoclave, charge the Ni/SBA-15 catalyst, HMF, the amine source, and the solvent. A typical ratio might be HMF:catalyst of 10:1 by weight in sufficient solvent to ensure stirring.
-
Sealing and Purging: Seal the autoclave. Purge the reactor 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas to remove all air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5 MPa).[7] Begin stirring and heat the reaction mixture to the target temperature (e.g., 100°C).[7]
-
Reaction: Maintain these conditions for the specified reaction time (e.g., 4 hours), monitoring the pressure to track hydrogen uptake.[7]
-
Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Recovery: Open the reactor and separate the catalyst from the reaction mixture by filtration. The catalyst can potentially be washed, dried, and reused.
-
Analysis: Analyze the crude product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard to determine the conversion of HMF and the yield of the desired aminomethylated product.
-
Purification: The product can be purified from the solvent and any by-products by distillation under reduced pressure or column chromatography.
Protocol 2: Classical Mannich Reaction with Furfural
This protocol describes a general procedure for the aminomethylation of furfural using formaldehyde and a secondary amine.
Materials:
-
Furfural
-
Dimethylamine hydrochloride (or other secondary amine salt)
-
Paraformaldehyde
-
Ethanol (solvent)
Procedure:
-
Reagent Mixture: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine dimethylamine hydrochloride and paraformaldehyde in ethanol.
-
Heating: Gently heat the mixture to reflux for approximately 30-60 minutes to facilitate the formation of the iminium salt intermediate. The solution should become clear.
-
Substrate Addition: Cool the mixture slightly and add the furfural dropwise to the solution with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-6 hours). Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base (e.g., aqueous sodium carbonate solution) until it is slightly alkaline.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure aminomethylated furan.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Furanmethanol, 5-(aminomethyl)-.
- Benchchem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Furan-Derived Primary Amines.
-
Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]
-
Fernández, G. (n.d.). Pyrrole, thiophene and furan theory. Retrieved from [Link]
- Google Patents. (n.d.). US8901326B2 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
- Google Patents. (n.d.). EP2651910B1 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
-
Ji, L., Mao, J., Li, R., & Xu, J. (2025, January). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Request PDF. Retrieved from [Link]
-
MDPI. (2023, March 5). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. Green Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, November 20). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH 3 over a bifunctional catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Advances in the chemistry of Mannich bases of thiophenes and furans. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
Slade, J., & Zoretic, P. A. (n.d.). New applications of the Mannich reaction. Use of dimethyl(methylene)ammonium trifluoroacetate for regiospecific carbanion quenching. A new route to .alpha. -methylene-. gamma. -butyrolactone. ACS Publications. Retrieved from [Link]
-
Unnamed. (n.d.). Electrophilic Substitution - Friedel-Crafts Acylation of Furan. Retrieved from [Link]
Sources
- 1. EP2651910B1 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates - Google Patents [patents.google.com]
- 2. Pyrrole, thiophene and furan [quimicaorganica.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Furan Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing molecules. The unique chemical nature of the furan ring—its aromaticity, high electron density, and susceptibility to ring-opening—presents a distinct set of analytical challenges.[1][2][3] This guide provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, ensuring the integrity and accuracy of your experimental results.
Section 1: Core Challenge: Furan Stability and Sample Handling
The pseudo-aromatic furan core has a lower resonance energy compared to thiophene or benzene, making it inherently less stable and more reactive.[3] Many analytical inconsistencies originate not in the instrument, but in the handling and preparation of the sample. Furan and its simple derivatives are particularly susceptible to decomposition under strong acidic conditions, which can lead to hydrolysis and the formation of open-chain 1,4-dicarbonyl compounds.[4][5]
Frequently Asked Questions (FAQs) on Stability
Q1: My furan-containing active pharmaceutical ingredient (API) shows increasing degradation products during storage. What are the ideal storage conditions?
A1: The instability of many furanic compounds is a significant challenge.[1][4] To minimize degradation, store furan-containing materials under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (e.g., 2-8°C or -20°C). Avoid acidic or strong basic conditions, as the furan ring is prone to acid-catalyzed decomposition.[5] For solutions, use neutral, aprotic solvents where possible. A stability study under various conditions (pH, temperature, light) is crucial for understanding the degradation profile of your specific molecule.[6][7]
Q2: I am observing the appearance of new peaks in my chromatogram after sample preparation, which were not present in the initial material. Could my sample preparation be creating these artifacts?
A2: Yes, this is a common and critical issue. Furan compounds can be generated in situ from various precursors, especially under thermal stress.[8] For example, thermal degradation of carbohydrates, certain amino acids, and ascorbic acid are well-known pathways for furan formation.[8][9] If your sample matrix contains these precursors, analytical methods that use high heat, such as high-temperature headspace incubation or a hot GC inlet, can artificially generate furan, leading to inaccurate quantification.[10][11]
Q3: How do I choose a solvent for my furan compound that minimizes degradation?
A3: Solvent choice is critical and depends on the specific furan derivative. Studies have shown that polar aprotic solvents, such as dimethylformamide (DMF), can have a stabilizing effect on some furan derivatives.[4][6] However, for analysis, the solvent must be compatible with the technique. For HPLC, dissolving the sample in the mobile phase is always the best practice to ensure good peak shape.[12] For GC, a solvent with high volatility that does not interfere with the analytes is preferred. Always run a solvent blank and a stability check of your standard in the chosen solvent over the expected analysis time.
Section 2: Troubleshooting Gas Chromatography (GC) Analysis
GC, particularly with headspace (HS) or solid-phase microextraction (SPME) sampling, is the method of choice for volatile furans due to its high sensitivity and ability to handle complex matrices.[9][13] However, the volatility and thermal lability of these compounds introduce specific challenges.
GC Troubleshooting Guide
Q1: My recovery for furan and methylfuran is low and highly variable. What are the likely causes?
A1: This is a classic problem related to the high volatility of simple furans (Furan boiling point: 31.4°C).[8][11]
-
Cause 1: Sample Loss During Preparation. Any delay in sealing the analysis vial after adding the sample or standard can lead to significant loss of analyte.
-
Solution 1 (Self-Validating Protocol): Prepare samples and standards in chilled headspace vials and seal them immediately. Use a deuterated internal standard, such as d4-furan, added at the very beginning of sample preparation to correct for both preparation losses and instrument variability.[14] Quantification should be based on a standard additions curve where the internal standard and varying levels of the analyte are spiked directly into the sample matrix.[14]
-
Cause 2: Inefficient Headspace Partitioning. The analyte is not efficiently transferring from the sample matrix to the headspace for injection. This is a common issue in oily or high-viscosity matrices.[15]
-
Solution 2 (Causality-Driven Adjustment): Increase the partitioning of volatile furans into the headspace by adding a "salting-out" agent like sodium chloride (NaCl) to aqueous samples.[10][11] For viscous samples, dilution with water may be necessary.[10] Optimize the headspace incubation temperature and time; however, be cautious of generating furan at excessively high temperatures.[10] A temperature of 60-80°C is a common starting point.[10][13]
Q2: I am unable to achieve baseline separation for furan isomers like 2-methylfuran and 3-methylfuran. How can I improve my chromatographic resolution?
A2: Co-elution of isomers is a frequent challenge. The solution lies in optimizing the GC column and temperature program.
-
Cause: The GC column stationary phase lacks the selectivity to differentiate between the isomers.
-
Solution: While columns like the HP-PLOT Q or BPX-volatiles are used, a mid-polarity column such as a HP-5MS is often effective for separating a wider range of furan derivatives and their isomers.[16] A slow, controlled temperature ramp (e.g., 5-10°C/min) after an initial hold can significantly improve the separation of these closely eluting compounds. Methodical optimization of the temperature program is essential.
Q3: I suspect I am forming furan in my heated GC inlet. How can I verify and mitigate this?
A3: This is a valid concern, especially with complex matrices containing furan precursors.
-
Verification Workflow:
-
Analyze a sample known to be furan-free but rich in precursors (e.g., a simple sugar solution). If furan is detected, it is being formed in your system.
-
Inject your furan standard at progressively lower inlet temperatures. A consistent response indicates the standard is stable.
-
-
Mitigation Strategy: Use a lower inlet temperature if possible. If high temperatures are required for other analytes, consider using a programmable temperature vaporization (PTV) inlet, which allows for a cool injection followed by a rapid temperature ramp, minimizing the time the sample spends in the hot inlet. For headspace analysis, this is less of a concern as only the vapor is injected, but the vial incubation temperature remains a critical parameter.[10]
GC Troubleshooting Workflow
Below is a logical workflow for diagnosing common issues in the GC analysis of volatile furan compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. fda.gov [fda.gov]
- 15. Furan analysis in oil by GC/MS - Chromatography Forum [chromforum.org]
- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Aminomethyl)furan-3-carboxylic acid
Welcome to the technical support center for 2-(Aminomethyl)furan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges related to its purification.
Part 1: Understanding the Molecule & Potential Impurities (FAQs)
This section addresses fundamental questions about the properties of 2-(Aminomethyl)furan-3-carboxylic acid and the common impurities that may arise during its synthesis.
Q1: What are the key structural features of 2-(Aminomethyl)furan-3-carboxylic acid that influence its purification?
A1: The molecule possesses three key features that dictate its behavior during purification:
-
A Furan Ring: This five-membered aromatic heterocycle is sensitive to strong acids, which can lead to polymerization or ring-opening reactions.[1][2][3] The presence of both an electron-donating aminomethyl group and an electron-withdrawing carboxylic acid group influences the ring's stability.
-
A Basic Aminomethyl Group (-CH₂NH₂): This primary amine group gives the molecule basic properties, allowing it to be protonated to form a salt.
-
An Acidic Carboxylic Acid Group (-COOH): This group imparts acidic properties, allowing it to be deprotonated to form a carboxylate salt.
The presence of both an acidic and a basic group makes the molecule amphoteric and capable of existing as a zwitterion (a neutral molecule with a positive and a negative charge) at its isoelectric point (pI). This dual nature is the cornerstone of many purification strategies.
Q2: What are the most common impurities I should expect from the synthesis of 2-(Aminomethyl)furan-3-carboxylic acid?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common classes of impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Polymeric Byproducts (Humins): Furan derivatives are prone to acid-catalyzed polymerization, resulting in dark, tarry substances known as humins.[4][5] This is a significant challenge in furan chemistry.
-
Oxidation Products: The aminomethyl group can be susceptible to oxidation.
-
Decarboxylation Products: Loss of the carboxylic acid group (CO₂) can occur, especially at elevated temperatures.
-
Ring-Opened Products: Strong acidic or basic conditions can lead to the cleavage of the furan ring.[1][2]
Q3: Why is my crude product a dark, tarry material?
A3: The formation of a dark, insoluble material is a classic sign of furan ring degradation and polymerization.[4][5] This often occurs under harsh acidic conditions or elevated temperatures.[1][6] The key to preventing this is to use milder reaction conditions and to choose purification methods that avoid strong acids and prolonged heating.
Part 2: Troubleshooting Guide to Purification Strategies
This section provides solutions to specific problems you might encounter during the purification process.
Decision Workflow for Purification Strategy
Before diving into specific techniques, it's helpful to have a logical workflow for selecting the best purification method.
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Q4: My recrystallization attempt failed or gave a very low yield. What went wrong?
A4: Recrystallization of zwitterionic compounds can be challenging.[7]
-
Problem: The compound is too soluble in most solvents, even when cold.
-
Causality: The zwitterionic nature of the molecule can make it highly polar, leading to high solubility in polar solvents like water, methanol, or ethanol.
-
Solution: Try a mixed-solvent system.[7] Dissolve your compound in a minimal amount of a "good" solvent (e.g., hot water or methanol) and then slowly add a "poor" solvent (e.g., isopropanol, acetone, or acetonitrile) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.
-
-
Problem: The compound "oils out" instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution: Use a more dilute solution, cool the solution more slowly, and try scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a tiny crystal of pure product can also be effective.
-
Q5: I'm performing an acid-base extraction, but my compound is stuck in the aqueous layer. How do I get it out?
A5: This is a common issue when working with zwitterions.
-
Causality: At its isoelectric point (pI), a zwitterion has a net neutral charge but possesses both positive and negative charges, which can lead to high water solubility and low solubility in organic solvents.[7]
-
Solution: Adjusting the pH is critical.
-
To extract into an organic layer: You must shift the equilibrium away from the zwitterionic form.
-
Acidify: Lower the pH to ~1-2 with dilute HCl. This protonates the carboxylate group, leaving you with a positively charged species (-COOH and -NH₃⁺). This cationic form may still be water-soluble.
-
Basify: Raise the pH to ~10-11 with dilute NaOH. This deprotonates the ammonium group, leaving you with a negatively charged species (-COO⁻ and -NH₂). This anionic form is also likely water-soluble.
-
-
To precipitate the solid: The key is to carefully adjust the pH of the aqueous solution to the molecule's isoelectric point (pI). At the pI, the zwitterion's net charge is zero, and its aqueous solubility is at a minimum.[7] Slowly add dilute acid or base to the aqueous solution until you see a precipitate form. You can then isolate the solid product by filtration.
-
Acid-Base Extraction Principle
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(Aminomethyl)furan-3-carboxylic Acid in Solution
Welcome to the technical support guide for 2-(Aminomethyl)furan-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Ensuring the stability and integrity of your compound is paramount for generating reproducible and reliable experimental data. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for specific experimental issues, and validated protocols to help you maintain the quality of your research materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental stability characteristics of 2-(Aminomethyl)furan-3-carboxylic acid.
Q1: What is 2-(Aminomethyl)furan-3-carboxylic acid, and why is its stability in solution a critical concern?
A1: 2-(Aminomethyl)furan-3-carboxylic acid is a heterocyclic organic compound containing a furan ring substituted with an aminomethyl group and a carboxylic acid group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the furan ring is known to be a thermally and chemically labile structure, susceptible to degradation under various conditions.[1] Instability in solution can lead to a decrease in the effective concentration of the active compound, the formation of potentially interfering byproducts, and ultimately, a loss of experimental reproducibility. Understanding and controlling its stability is therefore essential for accurate pharmacological, kinetic, or material science studies.
Q2: What are the primary factors that influence the stability of 2-(Aminomethyl)furan-3-carboxylic acid in solution?
A2: The stability of this compound is influenced by a combination of factors, primarily:
-
pH: The furan ring is particularly sensitive to acidic conditions, which can catalyze protonation and subsequent ring-opening reactions.[2][3]
-
Temperature: Elevated temperatures can accelerate thermal degradation pathways for both the furan moiety and the amino acid-like side chain.[4][5]
-
Light: Like many furan-containing systems, this compound may be susceptible to photodegradation through pathways like photooxidation or dimerization upon exposure to UV or even ambient light.[6][7]
-
Solvent: The choice of solvent can significantly impact stability. Polar aprotic solvents are often found to have a stabilizing effect on furan derivatives, whereas certain reactive solvents can promote degradation.[8][9]
-
Dissolved Oxygen: The presence of oxygen can facilitate oxidative degradation pathways, especially when initiated by light or heat.
Q3: What are the common visible signs of degradation in my solution?
A3: The most common visual indicator of degradation is a change in color. A freshly prepared, pure solution of 2-(Aminomethyl)furan-3-carboxylic acid should be colorless to very pale yellow. The development of a more intense yellow, orange, or brown color over time is often indicative of the formation of degradation products, potentially through polymerization or oxidative pathways. Another sign can be the formation of a precipitate, which may consist of insoluble degradation products.
Q4: What are the optimal conditions for preparing and storing a stock solution of this compound?
A4: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][9] These solvents are less likely to participate in degradation reactions compared to protic solvents like water or methanol.
-
Short-Term Storage (1-2 weeks): Store aliquots in tightly sealed vials at 4°C, protected from light.
-
Long-Term Storage (Months): For long-term storage, it is highly recommended to store aliquots of the stock solution at -20°C or, ideally, -80°C. This minimizes thermal degradation. Always protect vials from light by using amber vials or by wrapping them in aluminum foil. Avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My stock solution, initially colorless, has turned yellow/brown after a week in the refrigerator.
-
Likely Cause: This color change is a classic sign of chemical degradation. The furan ring is susceptible to oxidation and acid-catalyzed polymerization, leading to the formation of colored, conjugated byproducts.[2] Even if dissolved in a high-purity buffer, exposure to atmospheric CO₂, which can slightly lower the pH, or dissolved oxygen can be sufficient to initiate these processes over time, especially at 4°C.
-
Solution:
-
Discard the Solution: Do not use the discolored solution, as the concentration of the active compound is no longer reliable and the degradation products could interfere with your experiment.
-
Optimize Storage: Prepare a new stock solution in anhydrous DMSO or DMF.[8][9] Aliquot the solution into smaller, single-use volumes to avoid contaminating the entire stock.
-
Store Colder and Darker: Store these aliquots at -20°C or -80°C and ensure they are protected from light. For aqueous working solutions, prepare them fresh daily from the frozen DMSO stock.
-
Problem: I am observing inconsistent or diminishing activity in my biological assays over a series of experiments.
-
Likely Cause: Assuming other experimental parameters are constant, inconsistent biological activity is a strong indicator of compound instability in your assay medium. The compound is likely degrading over the time course of the experiment (e.g., a 24- or 48-hour cell-based assay). The aqueous, near-neutral pH environment of most biological buffers, combined with incubation at 37°C, can promote slow hydrolysis or oxidation.
-
Solution:
-
Perform a Time-Course Stability Test: Before conducting extensive assays, test the compound's stability directly in your assay medium. Prepare a sample in the medium, incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂), and analyze aliquots at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to quantify the remaining parent compound.
-
Prepare Fresh: Always prepare the final dilution of the compound into the aqueous assay medium immediately before adding it to your experiment.
-
Minimize Exposure: If the compound is found to be highly unstable, consider experimental designs with shorter incubation times or endpoints.
-
Problem: A precipitate has formed in my aqueous buffer solution after storing it overnight at 4°C.
-
Likely Cause: This could be due to two primary reasons:
-
Poor Solubility: The compound may have limited solubility in the specific aqueous buffer and at the storage temperature of 4°C. Its solubility can be highly dependent on the pH, as it possesses both an acidic (carboxylic acid) and a basic (amino) group.
-
Degradation: The precipitate could be an insoluble degradation product.
-
-
Solution:
-
Check pH and Solubility: Ensure the pH of your buffer is one where the compound is most soluble. You may need to perform a solubility test at different pH values.
-
Use a Co-solvent: If preparing an aqueous stock is necessary, consider starting with a concentrated stock in DMSO and then diluting it into the aqueous buffer. The small percentage of DMSO can help maintain solubility.
-
Prepare Fresh: Avoid storing aqueous solutions. The most reliable practice is to prepare them fresh from a stable, non-aqueous stock (like DMSO) for each experiment.
-
Section 3: Protocols and Methodologies
This section provides validated, step-by-step procedures for handling and analyzing 2-(Aminomethyl)furan-3-carboxylic acid.
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is recommended for long-term storage.
-
Pre-Weighing: Allow the vial of solid 2-(Aminomethyl)furan-3-carboxylic acid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the solid (e.g., 1.41 mg for 1 mL of a 10 mM solution; MW = 141.13 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Tightly cap the vials and store them at -20°C or -80°C, protected from light.
Protocol 2: Monitoring Solution Stability by Reverse-Phase HPLC
This method provides a framework for assessing the purity and degradation of the compound over time.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of ~265 nm (or a wavelength determined by a UV scan of the pure compound).
-
-
Sample Preparation:
-
Dilute an aliquot of your stock solution (from Protocol 1) to a final concentration of approximately 50-100 µM using the mobile phase or a compatible solvent mixture.
-
-
Initial Analysis (Time Zero):
-
Inject the freshly prepared sample onto the HPLC system.
-
Run a gradient elution, for example: 5% B for 2 min, ramp to 95% B over 15 min, hold for 3 min, then return to initial conditions and equilibrate.
-
Record the chromatogram. Identify the main peak corresponding to 2-(Aminomethyl)furan-3-carboxylic acid and record its retention time and peak area. This is your baseline (100% purity) measurement.
-
-
Incubation:
-
Store the solution under the conditions you wish to test (e.g., 37°C in cell culture medium, 4°C in a buffer, room temperature on the benchtop).
-
-
Follow-up Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution, dilute it in the same manner as the "Time Zero" sample, and inject it into the HPLC.
-
-
Data Analysis:
-
Compare the chromatograms over time. Stability is assessed by:
-
A decrease in the peak area of the parent compound.
-
The appearance and increase in the area of new peaks, which represent degradation products.
-
-
Calculate the percentage of the compound remaining at each time point relative to the "Time Zero" sample.
-
Section 4: Chemical Insights and Data
This section provides a deeper look into the chemical behavior of 2-(Aminomethyl)furan-3-carboxylic acid.
Key Factors Influencing Stability
The interplay of chemical and physical factors determines the shelf-life of the compound in solution.
Caption: Key factors and their resulting degradation pathways.
Hypothetical Degradation Pathway: Acid-Catalyzed Ring Opening
Under acidic conditions, the furan ring is susceptible to protonation, which is the initiating step for hydrolytic ring-opening. This is a well-documented instability pathway for many furan derivatives.[3]
Caption: A plausible mechanism for acid-catalyzed degradation.
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Temperature | Stability Outlook | Key Considerations |
| Anhydrous DMSO | -80°C / -20°C | Excellent (Recommended) | Ideal for long-term archival storage. Hygroscopic; use anhydrous grade and handle properly to avoid moisture contamination. |
| Anhydrous DMF | -80°C / -20°C | Very Good | A suitable alternative to DMSO. Also hygroscopic.[8][9] |
| Water / Aqueous Buffers | 4°C | Poor | Not recommended for storage beyond a few hours. Prone to hydrolytic degradation and potential microbial growth. |
| Water / Aqueous Buffers | -20°C | Fair to Poor | Repeated freeze-thaw cycles can accelerate degradation. Risk of precipitation upon freezing. Prepare fresh whenever possible. |
| Methanol / Ethanol | -20°C | Fair | Better than water, but as protic solvents, they can still participate in degradation reactions (e.g., esterification of the carboxylic acid over long periods). |
References
- Photostable π-Expanded Furans via Base-Mediated Quinone Oxygen-Annulation.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- General scheme of the study of furan stability.
- SAFETY DATA SHEET - 3-Methyl-2-furancarboxylic Acid. TCI Chemicals.
- Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. PubMed.
- The photostability and fluorescence properties of diphenylisobenzofuran.
- SAFETY DATA SHEET - 3-Methyl-2-furancarboxylic Acid (Altern
- Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valoriz
- Highly photosensitive furan acrylate derivatives and their solid-state photopolymeriz
- Photoreactive furan derivatives. University of Edinburgh Research Explorer.
- Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temper
- SAFETY DATA SHEET - 3-Furancarboxylic acid. Fisher Scientific.
- Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid. Cayman Chemical.
- Factors affecting the analysis of furan in he
- SAFETY DATA SHEET - 2-Furoic acid. Thermo Fisher Scientific.
- Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
- Furan - Wikipedia. Wikipedia.
- A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)
- ANALYTICAL METHOD SUMMARIES. Eurofins.
- Furanic Compound Analysis and its relation to paper Insul
- 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3). PubChemLite.
- 944501-46-6|2-(Aminomethyl)-3-furancarboxylic acid. BLD Pharm.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing).
- Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. PubMed.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Thermal degradation of 18 amino acids during pyrolytic processes.
- Microbial degradation of furanic compounds: biochemistry, genetics, and impact.
- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Scilit.
- Impact of Deuteration and Temper
- Development of a sensitive and quantitative method for the identification of two major furan f
- Thermal degradation of 18 amino acids during pyrolytic processes. PMC.
- 2-FURANCARBOXYLIC ACID and 2-FURYL CARBINOL. Organic Syntheses Procedure.
- On-cartridge derivatisation of fatty acids. Analytical Methods - RSC Publishing.
- Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed.
- Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
Sources
- 1. Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives’ Valorization: A Review | MDPI [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in the synthesis of furan derivatives
Technical Support Center: Furan Derivative Synthesis
Subject: Troubleshooting Guide for Furan Synthesis & Handling Ticket ID: FUR-SYN-2025-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
This guide addresses the most frequent failure modes in the synthesis of furan derivatives. Furans are electron-rich heteroaromatics that serve as critical pharmacophores and intermediates. However, their high reactivity often leads to polymerization ("tarring"), oxidation, or regioselectivity errors during synthesis.
This document is structured as a dynamic troubleshooting workflow, moving from classical cyclization to modern metal catalysis and post-synthesis handling.
Module 1: Classical Cyclization (Paal-Knorr & Feist-Benary)
Scenario A: "My Paal-Knorr reaction turned into a black tar/gum instead of a solid product."
Diagnosis: Acid-Catalyzed Polymerization.
The Paal-Knorr synthesis (1,4-diketone cyclization) typically requires an acid catalyst. However, furan rings are exceptionally sensitive to strong acids, which initiate electrophilic attack at the
Troubleshooting Protocol:
-
Switch the Acid Source:
-
Avoid: Conc.
or if your substrate is electron-rich. -
Recommended: Use p-Toluenesulfonic acid (pTSA) (1-5 mol%) in refluxing benzene/toluene with a Dean-Stark trap. The removal of water drives the equilibrium without requiring high acid concentrations.
-
Alternative: Use Amberlyst-15 (solid acid). It allows for easy filtration, preventing acid exposure during workup.
-
-
Microwave Irradiation:
-
Conduct the reaction in ethanol with mild Lewis acids (e.g.,
or ) under microwave conditions (100°C, 10-20 min). This minimizes the thermal exposure time, kinetically favoring cyclization over polymerization.
-
Visualization: The Polymerization Trap
Caption: Figure 1.[2] The "Polymerization Trap" in Paal-Knorr synthesis. Excess acid protonates the product, triggering polymerization.
Scenario B: "I am getting a mixture of isomers in the Feist-Benary synthesis."
Diagnosis: Competition between Steric and Electronic Control.[2]
The Feist-Benary reaction involves an
Troubleshooting Protocol:
-
Base Selection:
-
Issue: Strong bases (NaOH/KOH) often hydrolyze the ester group or cause retro-Claisen fragmentation.
-
Solution: Use Pyridine or Triethylamine in acetone or methanol. These bases are strong enough to deprotonate the 1,3-dicarbonyl but weak enough to prevent side reactions.
-
-
Controlling Regioselectivity:
-
If using an unsymmetrical
-dicarbonyl (e.g., ethyl acetoacetate), the reaction usually occurs at the most acidic carbon (C-2, between the carbonyls). -
To force alternate regioselectivity: You must block the central carbon or use a specific Lewis Acid catalyst (e.g.,
) to activate the ketone carbonyl of the -haloketone preferentially.
-
Module 2: Modern Metal Catalysis (Gold/Silver)
Scenario C: "My Gold-catalyzed cyclization of alkynyl ketones stalled."
Diagnosis: Catalyst Poisoning or Improper Counter-ion.
Gold(I) catalysis (e.g.,
Troubleshooting Protocol:
-
Chloride Scavenging Check:
-
Ensure you are using a stoichiometric amount of Silver salt (
or ) relative to the Gold chloride precatalyst. -
Observation: A white precipitate (AgCl) must form immediately upon mixing. If not, your catalyst is inactive. Filter this solid before adding the substrate if the reaction is heterogeneous.
-
-
Water Content:
-
Surprising Fact: Unlike many organometallic reactions, trace water is often required for the proton transfer steps in furan formation (protodeauration).
-
Action: Do not use "super-dry" solvents. HPLC-grade DCM or Toluene without further drying is often superior to distilled solvents for this specific transformation.
-
-
Regioselectivity (5-exo vs 6-endo):
-
If you obtain a dihydropyran or pyrylium byproduct instead of furan, the cyclization mode has shifted.
-
Rule: Terminal alkynes favor 5-exo-dig (Furan). Internal alkynes with electron-withdrawing groups may shift toward 6-endo-dig.
-
Data: Catalyst Performance Comparison
| Catalyst System | Active Species | Substrate Scope | Key Risk |
| Terminal Alkynes | Ligand oxidation | ||
| Internal Alkynes | Reduction to | ||
| Allylic/Propargylic |
Module 3: Post-Synthesis Handling & Stability
Scenario D: "The product was a clear oil, but turned brown overnight on the bench."
Diagnosis: Oxidative Degradation (Photo-oxidation).
Furans are electron-rich dienes. They react rapidly with singlet oxygen (
Troubleshooting Protocol:
-
Storage:
-
Store all alkyl-substituted furans under Argon/Nitrogen at -20°C .
-
Exclude light (wrap vials in aluminum foil).
-
-
Purification:
-
Avoid: Acidic silica gel for highly substituted furans.
-
Use: Neutral Alumina or silica gel pre-treated with 1% Triethylamine (TEA) to neutralize surface acidity.
-
Scenario E: "My Diels-Alder reaction with Furan is reversing."
Diagnosis: Retro-Diels-Alder (Thermodynamic Instability). Furan is aromatic.[5][2][6] Breaking this aromaticity to form a Diels-Alder adduct costs energy (~16 kcal/mol). Consequently, the adduct is prone to reverting to starting materials (Retro-DA), especially upon heating.
Troubleshooting Protocol:
-
Pressure vs. Heat:
-
Do not heat to reflux if possible. Heat promotes the entropy-driven retro-reaction.
-
Solution: Use High Pressure (10-15 kbar) or Lewis Acid catalysis (
, ) to lower the activation energy, allowing the reaction to proceed at Room Temperature or 0°C.
-
-
Kinetic vs. Thermodynamic Product:
-
Endo (Kinetic): Formed faster, but less stable.[7]
-
Exo (Thermodynamic): More stable.
-
Trick: If the reaction is reversible, extending the reaction time will eventually yield the thermodynamic Exo product, which is less prone to immediate retro-reaction than the Endo adduct.
-
Visualization: The Reversibility Loop
Caption: Figure 2. Diels-Alder dynamics.[1][7] Heat drives the Retro-DA; Lewis acids allow low-temp forward reaction.
References
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (For Paal-Knorr and Feist-Benary mechanisms).[1][2][8][9]
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. (For Gold(I) and Gold(III) catalysis mechanisms).
-
Gandini, A. (2011). The furan counterpart of the Diels-Alder reaction: A critical appraisal. Polymer Chemistry, 2, 1297-1308. (For Retro-Diels-Alder thermodynamics).
-
Keay, B. A. (2009). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Society Reviews. (For regioselectivity and Lewis acid usage).
-
Donnelly, D. M. X., & Meegan, M. J. (1984). Comprehensive Heterocyclic Chemistry. Vol 4. Pergamon Press. (For general furan stability and oxidation sensitivity).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scalable Synthesis of Aminomethyl Furans
Status: Operational
Operator: Senior Application Scientist
Topic: Scale-Up of Reductive Amination (HMF/Furfural
Introduction
Welcome to the Technical Support Center. You are likely here because you are transitioning from gram-scale optimization to kilogram-scale production of furan-based amines (e.g., Furfurylamine, 2,5-Bis(aminomethyl)furan [BAMF]).
The synthesis of aminomethyl furans via reductive amination is a deceptive challenge. On paper, it is a simple hydrogenation. In the reactor, it is a battle between three competing kinetics: imine reduction (desired), furan ring saturation (over-reduction), and humin formation (polymerization).
This guide bypasses standard textbook definitions to address the specific engineering and chemical hurdles encountered during scale-up.
Module 1: Catalyst & Reaction Engineering (The "Engine")
Core Issue: Achieving selectivity between the exocyclic C=N bond and the endocyclic C=C bonds of the furan ring.
Q: Why is my furan ring hydrogenating (over-reduction) as I scale up?
A: This is often a mass transfer issue masquerading as a catalyst failure. On a larger scale, gas-liquid mass transfer (
-
Palladium (Pd): Generally avoid for this application. Pd binds the furan ring flat (
or mode), facilitating ring saturation. -
Ruthenium (Ru): Excellent for furfural
furfurylamine.[1] It activates the carbonyl/imine group preferentially over the ring. -
Raney Cobalt (Co): The gold standard for selectivity. It is less active than Nickel but highly selective for primary amines and leaves the furan ring intact.
-
Raney Nickel (Ni): High activity but prone to ring saturation and secondary amine formation. Best used with promoters (Mn, Fe) or in "Stepwise" protocols for difficult substrates like HMF.
Visualizing the Selectivity Challenge:
Figure 1: The reaction network showing the "Target" path vs. the three main failure modes: Saturation, Dimerization, and Humin formation.
Module 2: Stability & Impurity Management (The "Shield")
Core Issue: The reaction mixture turns black/dark brown (Humins) and yield drops.
Q: What triggers humin formation during amination?
A: Humins form via acid-catalyzed aldol condensation and ring-opening polymerization. Even though amines are basic, the intermediate species and the furan ring itself are sensitive.
-
Acidity: Any residual acid from HMF synthesis or catalyst supports (e.g., acidic
-Al O ) accelerates humin growth. -
Temperature: Above 120°C, thermal polymerization of HMF/furfural competes with amination.
-
Water: While water is a byproduct, excess water in the presence of high temperatures can promote ring opening.
Troubleshooting Table: Impurity Profiles
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Precipitate | Humin formation via thermal/acidic degradation. | 1. Lower reaction temp (<100°C).2. Check catalyst support acidity (switch to neutral support like Carbon or ZrO |
| Product is Liquid but Yield Low | Secondary/Tertiary amine formation. | 1. Increase NH |
| Ring Saturation (Tetrahydro-) | Catalyst too aggressive (e.g., Pd/C) or T too high. | 1. Switch to Raney Co or Ru/C.2.[2] Stop reaction immediately upon H |
| Ammonia Loss | Leaks or headspace equilibrium shift. | 1. Maintain constant NH |
Module 3: Scale-Up Protocol (HMF BAMF)
Scenario: Scaling from 10g to 1kg batch size. Chemistry: Reductive Amination of 5-Hydroxymethylfurfural (HMF) to 2,5-Bis(aminomethyl)furan (BAMF).[3][4][5] Catalyst: Raney Nickel (doped) or Raney Cobalt.
Step-by-Step Methodology
1. Catalyst Preparation (The Critical Safety Step)
-
Hazard:[6][7][8] Raney metals are pyrophoric.[9] They will ignite if dry.
-
Protocol: Weigh the catalyst (e.g., 10 wt% loading relative to substrate) as a slurry in water. Wash the slurry 3x with the reaction solvent (e.g., Methanol or THF) to remove water before adding to the reactor. Do this under Argon/Nitrogen flow.
2. Reactor Loading
-
Load HMF (dissolved in Methanol/THF). Concentration Note: Keep HMF < 10 wt% initially to minimize humins.
-
Add the washed catalyst slurry.
-
Seal reactor. Purge with N
(3x) to remove O .
3. Ammonia Introduction
-
Crucial: Add Ammonia before heating.
-
Charge Liquid NH
or pressurize with NH gas to achieve a molar ratio of at least 5:1 (NH :HMF). This pushes the equilibrium toward the imine and suppresses dimerization.
4. Reaction Phase (The "Ramp")
-
Pressurize with H
to 3.0 MPa (30 bar). -
Start stirring (high RPM required for gas-liquid transfer).
-
Ramp temperature to 80-100°C. Note: Do not overshoot.[8] The exotherm will kick in here.
-
Monitoring: Watch the H
uptake curve. It should be linear or pseudo-first-order. If it flatlines early, the catalyst may be poisoned by humins.
5. Work-up & Purification
-
Cool to room temperature. Vent H
/NH (scrubber required). -
Filtration: Filter catalyst under inert atmosphere (keep wet!).
-
Solvent Removal: Rotary evaporate solvent.
-
Distillation: BAMF has a high boiling point. Vacuum distillation is required. Warning: Do not overheat the pot residue; it contains potential explosives (peroxides/polymers).
Visualizing the Workflow:
Figure 2: Operational workflow for the batch scale-up of aminomethyl furans.
FAQs: Specific Technical Hurdles
Q: Can I use aqueous ammonia (NH
Q: My catalyst deactivates after one run. Why? A: Catalyst poisoning in this chemistry is usually due to polymer deposition (fouling) . The basic amines and furan rings form oligomers that coat the active sites.
-
Fix: Wash the spent catalyst with a polar solvent (ethanol) and potentially a mild base wash. However, for strict GMP/GLP scale-up, single-use catalyst is often preferred to guarantee batch-to-batch consistency.
Q: How do I handle the safety of Furan compounds? A: Furan and its low-molecular-weight derivatives are often carcinogenic and can form explosive peroxides upon storage.
-
Protocol: Test for peroxides before distillation. Store all intermediates under Argon in the dark. Use a blast shield during high-pressure hydrogenation [2].
References
-
Wei, J., et al. (2021).[5] "Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt." ChemCatChem. (Demonstrates the superiority of Cobalt for selectivity).
-
Zhuang, X., et al. (2021). "Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine." ChemRxiv. (Discusses heterogeneous non-noble metal catalysts).
-
Dong, K., et al. (2015). "Reductive amination of furfural to furfurylamine with high selectivity." RSC Advances. (Highlights Ru-based catalyst performance).
-
National Institutes of Health (NIH). "Furan - PubChem Compound Summary." (Safety and Toxicology data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nj.gov [nj.gov]
- 7. cpachem.com [cpachem.com]
- 8. wcu.edu [wcu.edu]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
preventing polymerization of furan derivatives during synthesis
Status: Online 🟢 | Tier: Level 3 (Senior Application Scientist) Topic: Preventing Polymerization & Degradation of Furan Derivatives
Welcome to the Furan Chemistry Support Hub.
You are likely here because your clear, golden furan oil turned into a black tar overnight, or your product vanished on a silica column. You are not alone. Furan derivatives (furfural, 5-HMF, alkyl furans) are deceptively simple 5-membered aromatic rings. However, their resonance energy (16 kcal/mol) is significantly lower than benzene (36 kcal/mol), making them behave more like enol ethers than true aromatics.
This guide addresses the three "Killers" of furan synthesis: Acid-Catalyzed Resinification , Oxidative Polymerization , and Thermal Dimerization .
Ticket #001: "My reaction mixture turned into black tar upon adding acid."
Diagnosis: Acid-Catalyzed Ring Opening & Humin Formation. Severity: Critical.
The Mechanism (Why it happens)
Unlike benzene, the furan ring is highly susceptible to electrophilic attack by protons. In the presence of strong Brønsted acids (or even acidic byproducts), the furan ring undergoes protonation (usually at C2 or C5). This destroys the aromaticity and triggers a cascade:
-
Protonation: Formation of a cation.
-
Nucleophilic Attack: Water or solvent attacks the ring.
-
Ring Opening: The ring cleaves to form reactive 1,4-dicarbonyl species (levulinic acid precursors).
-
Polycondensation: These open-chain intermediates cross-link rapidly to form insoluble brown/black solids known as humins .
Figure 1: The "Death Spiral" of acid-catalyzed furan degradation leading to humins.
Protocol: The Biphasic "Escape Hatch"
If your synthesis requires acidic conditions (e.g., dehydrating sugars to HMF), you must remove the furan from the acidic aqueous phase immediately upon formation.
The MIBK/Water System:
-
Reaction Phase: Water + Acid Catalyst (pH < 3).
-
Extraction Phase: Methyl Isobutyl Ketone (MIBK) + 2-Butanol (modifier).
-
Method:
-
Set up a biphasic reactor (1:4 Aqueous:Organic ratio).
-
As the furan forms in the water layer, the partition coefficient favors the organic layer.
-
The organic layer shields the furan from the acid, preventing ring opening.
-
Data: Solvent Effectiveness for HMF Extraction
| Solvent System | Partition Coeff.[1][2] (R) | Polymerization Risk | Notes |
| Water (Single Phase) | N/A | High | Leads to rapid humin formation. |
| MIBK / Water | ~1.0 - 1.5 | Low | Industry standard. Good separation. |
| THF / Water | Miscible* | Medium | Requires NaCl ("salting out") to induce phase separation. |
| DMSO | N/A | Very Low | Excellent stabilizer but difficult to remove (high BP). |
Ticket #002: "My product vanished on the silica column."
Diagnosis: Acidic Hydrolysis on Silica Gel. Severity: High.[1][3]
The Issue
Standard silica gel is slightly acidic (pH 4-5). For sensitive furans (especially electron-rich alkyl furans or vinyl furans), this acidity is sufficient to catalyze the ring-opening mechanism described in Ticket #001 directly on the column. You load 1 gram; you elute 0 grams.
Protocol: Silica Neutralization (The "Triethylamine Wash")
You must create a basic environment to suppress protonation.
Step-by-Step Deactivation:
-
Slurry Preparation: Prepare your silica slurry using Hexanes (or your non-polar eluent).[4]
-
The Additive: Add 1% to 5% Triethylamine (Et3N) to the slurry.
-
Packing: Pour the column and flush with 2 column volumes of the Et3N/Hexane mixture.
-
Equilibration: Flush with pure eluent (without Et3N) until the "amine smell" is faint but the silica remains neutral.
-
Elution: Run your column. The Et3N neutralizes the acidic silanol (Si-OH) sites.
Note: For extremely labile furans (e.g., 2-methoxyfuran), use basic alumina instead of silica.
Ticket #003: "The oil turned brown during storage/distillation."
Diagnosis: Oxidative Polymerization & Diels-Alder Dimerization. Severity: Medium (Preventable).
Mechanism A: Auto-oxidation
Furans react with atmospheric oxygen to form peroxides, which initiate radical polymerization. This is accelerated by light.
Mechanism B: Diels-Alder (DA) Dimerization
Furan is a diene.[5] It can react with itself (if it has a dienophile handle) or other alkenes.
-
The Trap: Distillation concentrates the monomer and adds heat—perfect conditions for DA dimerization.
-
The Fix: DA reactions are reversible (Retro-DA). However, prolonged heating often leads to irreversible aromatization.
Protocol: Stabilization & Storage
Do not store furan derivatives "neat" (pure) for long periods without protection.
-
The "0.1% Rule": Add BHT (Butylated hydroxytoluene) at 0.1 wt% to your crude or purified oil immediately. It acts as a radical scavenger.
-
Cold Storage: Store at -20°C. DA dimerization kinetics are significantly slowed at low temperatures.
-
Distillation:
-
Never distill at atmospheric pressure.
-
Use Kugelrohr (Bulb-to-Bulb) distillation under high vacuum (< 0.5 mmHg).
-
Keep the bath temperature below 100°C if possible.
-
Why? Short path length minimizes thermal residence time.
-
Summary Workflow: Synthesis to Storage
Figure 2: Decision tree for handling sensitive furan derivatives from synthesis to storage.
References
-
Mechanism of Humin Formation: van Putten, R. J., et al. (2013). "Hydroxymethylfurfural, A Versatile Platform Chemical Made from Renewable Resources." Chemical Reviews. Link
-
Biphasic Extraction Systems: Saha, B., & Abu-Omar, M. M. (2014). "Advances in 5-hydroxymethylfurfural production from biomass in biphasic solvents." Green Chemistry. Link
-
Furan Diels-Alder Reversibility: Gandini, A. (2013). "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis."[5] Progress in Polymer Science. Link
-
Silica Gel Neutralization: Organic Syntheses Procedure for acid-sensitive furans (Example: 2-Pentyl-3-methyl-5-heptylfuran). Link
-
General Stability Data: Moreau, C., et al. (2004). "Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the ensuing polymers." Topics in Catalysis. Link
Sources
Technical Support Center: Optimizing the Crystallization of 2-(Aminomethyl)furan-3-carboxylic Acid
Welcome to the technical support center for the crystallization of 2-(Aminomethyl)furan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this valuable furan-based amino acid. As a zwitterionic molecule, its behavior in solution is heavily influenced by factors such as pH, which presents unique challenges and opportunities for optimization. This document provides in-depth, field-proven insights to troubleshoot common issues and establish robust, scalable crystallization processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the crystallization of 2-(Aminomethyl)furan-3-carboxylic acid.
Q1: What are the key physicochemical properties of 2-(Aminomethyl)furan-3-carboxylic acid that influence its crystallization?
A1: Understanding the molecule's fundamental properties is the first step. As an amino acid, it exists as a zwitterion near its isoelectric point. This dual ionic character dictates its solubility and interaction with different solvent systems. Key properties are summarized below.
| Property | Value / Predicted Value | Significance for Crystallization |
| Molecular Formula | C₆H₇NO₃[1] | Basic information for concentration calculations. |
| Molecular Weight | 141.12 g/mol | Essential for stoichiometric and yield calculations. |
| Structure | Contains a carboxylic acid and an aminomethyl group on a furan ring. | The presence of both acidic and basic groups leads to zwitterionic character. |
| Predicted XlogP | -2.9[1] | The highly negative value indicates very low solubility in non-polar organic solvents and high hydrophilicity. |
| pKa (Predicted) | ~3-4 (Carboxylic Acid), ~8-9 (Amine) | Critical for pH-dependent crystallization. The molecule's charge state and solubility change dramatically around these pH values.[2] |
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common when a solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment, or when the supersaturation level is too high for orderly crystal nucleation to occur.[3] For a zwitterionic molecule like this, strong intermolecular interactions can also favor a disordered, liquid-like state over an ordered crystal lattice.
-
Immediate Actions:
-
Reduce Supersaturation: Add a small amount of the "good" solvent back to the mixture to redissolve the oil, then cool much more slowly.[4]
-
Lower the Temperature: If possible, cool the system further. Sometimes an oil can solidify into a glass or even nucleate crystals at lower temperatures (e.g., in an ice bath or refrigerator).
-
Mechanical Agitation: Vigorously stir or scratch the inside of the flask with a glass rod at the oil-solvent interface to induce nucleation.
-
Trituration: If the oil is persistent, remove the solvent and triturate the oil with a "poor" solvent in which it is completely insoluble (e.g., hexane, diethyl ether) to try and force solidification.[3][5]
-
Q3: I'm not getting any crystals at all. What are the first things to check?
A3: A failure to crystallize typically points to two main issues: insufficient supersaturation or the presence of inhibitors.[6]
-
Check Supersaturation: Your solution may be too dilute. Try slowly evaporating the solvent to increase the concentration.[3]
-
Verify Purity: Even small amounts of impurities can significantly inhibit crystal nucleation and growth.[5][6] Confirm the purity of your starting material using HPLC or NMR. If impurities are present, an additional purification step (e.g., column chromatography) may be necessary before crystallization.
-
Solvent System: The chosen solvent may be too good, preventing the molecule from precipitating. Experiment with different anti-solvents or solvent systems entirely.
-
pH Adjustment: For this molecule, pH is critical. Ensure the pH of your solution is near the isoelectric point (pI), where solubility is at a minimum.[2][7][8]
Q4: How critical is pH control for crystallizing this molecule?
A4: For zwitterionic compounds, pH is arguably the most critical parameter.[5][9][10] The net charge on the molecule is pH-dependent. At low pH, the amine group is protonated (-NH3+), and at high pH, the carboxylic acid is deprotonated (-COO-). At the isoelectric point (pI), the molecule has a net neutral charge, which typically corresponds to the point of minimum solubility—the ideal condition for crystallization.[7] Operating away from the pI increases solubility and can prevent crystallization entirely.[2]
Q5: What are the best starting solvents for a screening study?
A5: Given the molecule's high polarity (predicted XlogP of -2.9), the best "good" solvents will be polar and capable of hydrogen bonding. The best "anti-solvents" will be less polar.
-
Good Solvents: Water, Methanol, Ethanol, Isopropanol.
-
Anti-Solvents (Poor Solvents): Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM).
-
Recommended Starting Systems: Water/Isopropanol, Water/Acetone, Methanol/Ethyl Acetate.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex crystallization challenges.
Issue 1: Poor Crystal Quality (Fine Needles, Agglomerates, or Microcrystals)
-
Causality: This morphology often results from very high supersaturation, which leads to rapid nucleation (primary nucleation) overwhelming crystal growth.[4] The result is a large number of small, often intergrown crystals with poor filterability and purity.
-
Authoritative Insight: The key to obtaining larger, well-defined crystals is to control the process so that it remains in the "metastable zone" where crystal growth is favored over nucleation. This requires a slower, more controlled generation of supersaturation.
-
Solutions & Protocols:
-
Reduce Cooling Rate: A slower cooling rate is the most effective way to reduce the rate of supersaturation generation.[11] Instead of cooling in an ice bath, allow the solution to cool slowly to room temperature on the benchtop, followed by gradual cooling in a refrigerator.
-
Anti-Solvent Strategy: Use slow, dropwise addition of the anti-solvent with vigorous stirring. This prevents localized areas of high supersaturation.
-
Seeding: Introduce a small number of seed crystals into the solution once it is slightly supersaturated. This provides a template for growth and can bypass the need for spontaneous primary nucleation.
-
Workflow for Improving Crystal Quality
Caption: Decision workflow for troubleshooting poor crystal morphology.
Issue 2: Polymorphism and Inconsistent Solid Forms
-
Causality: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different forms can have different physical properties (solubility, stability, bioavailability).[6][12] The formation of a specific polymorph is governed by a delicate balance of thermodynamics (which form is most stable) and kinetics (which form nucleates fastest).[13]
-
Authoritative Insight: The choice of solvent and the level of supersaturation are primary drivers of which polymorph is obtained. A comprehensive screening is necessary to identify and control the desired form.
-
Solutions & Protocols:
-
Systematic Solvent Screening: Crystallize the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities.
-
Slurry Experiments: Stirring a mixture of solid forms in a solvent at a controlled temperature will, over time, lead to the conversion of any metastable forms into the most stable form in that solvent system. This is a reliable method to determine thermodynamic stability.
-
Characterization is Key: Every batch must be analyzed using techniques like Powder X-ray Diffraction (PXRD) to identify the crystal form.[14][15] Differential Scanning Calorimetry (DSC) can also be used to identify different polymorphs by their unique melting points and thermal events.[14]
-
Section 3: Standardized Experimental Protocols
These protocols provide a starting point for developing a robust crystallization process.
Protocol 1: Controlled Cooling Crystallization
-
Dissolution: In a jacketed reactor vessel, dissolve the crude 2-(Aminomethyl)furan-3-carboxylic acid in a minimum amount of hot solvent (e.g., water) at a set temperature (e.g., 60 °C). Ensure all solids are completely dissolved.
-
Polish Filtration: Filter the hot solution through a pre-heated filter to remove any insoluble impurities.
-
Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 0.2 °C/minute). Use a temperature controller to manage the jacket temperature.
-
Seeding (Optional): Once the solution has cooled by 5-10 °C (entering the metastable zone), add a small quantity (0.1-1% w/w) of seed crystals of the desired polymorphic form.
-
Maturation: Once the target temperature (e.g., 5 °C) is reached, hold the stirred slurry at this temperature for several hours ("aging" or "maturation") to allow for complete crystallization and potential improvement of crystal quality.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40 °C) to a constant weight.
-
Analysis: Characterize the final product using PXRD, DSC, and HPLC to confirm polymorph and purity.
Protocol 2: pH-Shift Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude material in an aqueous solution at a pH where it is highly soluble (e.g., at pH > 10 using NaOH or pH < 2 using HCl).
-
Polish Filtration: Filter the solution to remove any particulate matter.
-
pH Adjustment: While stirring vigorously, slowly add an acid (e.g., HCl) or base (e.g., NaOH) to adjust the pH towards the isoelectric point of the molecule.
-
Anti-Solvent Addition: Simultaneously or sequentially, add an anti-solvent (e.g., isopropanol) dropwise to further reduce solubility.
-
Nucleation & Growth: As the pH approaches the pI and anti-solvent is added, the product will begin to crystallize. Continue the addition slowly to control particle size.
-
Isolation and Analysis: Follow steps 5-9 from Protocol 1.
General Crystallization Development Workflow
Caption: Systematic workflow for crystallization process development.
Section 4: Characterization of Crystalline Material
Validating the outcome of your crystallization experiment is a non-negotiable step.[16] The following techniques are essential for characterizing the solid-state properties of 2-(Aminomethyl)furan-3-carboxylic acid.
| Technique | Purpose | Information Gained |
| Powder X-ray Diffraction (PXRD) | To identify the crystal form (polymorph).[14] | Provides a unique "fingerprint" for a specific crystal lattice. Essential for polymorph identification and control. |
| Differential Scanning Calorimetry (DSC) | To determine melting point and detect thermal events. | Identifies melting point, phase transitions (e.g., polymorph conversion), and decomposition temperature. |
| Thermogravimetric Analysis (TGA) | To measure weight loss as a function of temperature. | Quantifies the amount of residual solvent or water in the crystal lattice (identifying solvates/hydrates). |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity.[15][17] | Quantifies the purity of the crystalline product and detects any impurities trapped during crystallization. |
| Optical Microscopy | To visually inspect crystal morphology. | Provides qualitative information on crystal size, shape, and degree of agglomeration. |
| Nuclear Magnetic Resonance (¹H NMR) | To confirm chemical structure and purity. | Confirms the identity of the molecule and can detect solvent impurities. |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
-
Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Retrieved from [Link]
- Black, S. N., & Tunoori, A. R. (2019). Crystallization in the Pharmaceutical Industry. In Crystallization (pp. 313-333). Cambridge University Press.
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Retrieved from [Link]
-
Various Authors. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Academia.edu. Retrieved from [Link]
- (n.d.). Guide for crystallization.
-
Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Furancarboxylic acid and 2-Furylcarbinol. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). 2-(aminomethyl)furan-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Georgakis, C. (2013). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes, 46(31), 32-37.
- Brittain, H. G. (2009). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. In Polymorphism in Pharmaceutical Solids. Informa Healthcare.
- Es-Haghi, S. S., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(6), 3495-3505.
- Gârbea, I. E., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1071.
- D'Arcy, A., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Structure, 28(8), 923-931.e2.
- Tu, J., et al. (2013). An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm, 15(38), 7762-7767.
-
Es-Haghi, S. S., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ResearchGate. Retrieved from [Link]
- Singh, S., & Singh, R. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Journal of Analytical & Bioanalytical Techniques, 2(4).
-
Various Authors. (n.d.). Various techniques for study of Crystal Properties. Slideshare. Retrieved from [Link]
- Chen, Y.-C., et al. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Crystals, 12(5), 717.
Sources
- 1. PubChemLite - 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. unifr.ch [unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 7. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. researchgate.net [researchgate.net]
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- 17. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Aminomethyl)furan-3-carboxylic Acid and its Analogs: A Review and Research Proposal
Foreword for the Research Community
The furan scaffold is a cornerstone in medicinal chemistry, lauded for its versatile biological activities that span from antimicrobial to central nervous system (CNS) applications.[1][2] Its electron-rich aromatic nature allows for a multitude of chemical interactions, making it an attractive core for novel therapeutic agents.[2] Within the realm of neuroscience, the development of conformationally restricted analogs of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), is a proven strategy for probing receptor subtypes and designing selective ligands. The molecule 2-(aminomethyl)furan-3-carboxylic acid presents a compelling case for investigation, as it embeds the core pharmacophoric elements of GABA within a rigid furan ring.
However, a comprehensive review of the current scientific literature reveals a significant knowledge gap: there is a notable absence of published biological activity data for 2-(aminomethyl)furan-3-carboxylic acid. While its synthesis is documented and it is commercially available, its pharmacological profile remains uncharted territory.[3][4] This guide, therefore, pivots from a direct comparison to a comprehensive review of the surrounding chemical space and a detailed proposal for the systematic evaluation of this promising, yet uncharacterized, molecule and its analogs.
The Rationale: Furan-Based Scaffolds in Neuropharmacology
The furan ring is a bioisostere for various aromatic and heteroaromatic systems, offering a unique combination of steric and electronic properties. Its inclusion in drug candidates has led to compounds with a wide array of CNS activities, including antidepressant, anxiolytic, and anticonvulsant effects.[1][5] The structural rigidity of the furan ring, when compared to the flexible backbone of GABA, can enforce specific conformations that may lead to enhanced selectivity for different GABA receptor subtypes or other related targets.
One notable example is the development of benzofuran derivatives as analogs of baclofen, a GABAB receptor agonist. In these instances, the benzofuran moiety successfully replaces the p-chlorophenyl group of baclofen, demonstrating that furan-containing structures can be effectively accommodated within GABAergic binding sites.[6] This precedent strongly supports the hypothesis that simpler furan structures, such as 2-(aminomethyl)furan-3-carboxylic acid, could act as novel modulators of the GABA system.
The Unexplored Frontier: Analogs of Interest
To build a robust structure-activity relationship (SAR) profile, 2-(aminomethyl)furan-3-carboxylic acid should be evaluated alongside a carefully selected set of analogs. This initial set would aim to probe the importance of the substitution pattern on the furan ring and the nature of the heteroatom.
| Compound ID | Structure | Rationale for Inclusion |
| 1 | 2-(Aminomethyl)furan-3-carboxylic acid | The primary molecule of interest. |
| 2 | 4-(Aminomethyl)furan-3-carboxylic acid | Positional isomer to determine the impact of substituent placement on activity. |
| 3 | 2-(Aminomethyl)thiophene-3-carboxylic acid | Thiophene bioisostere to evaluate the effect of the ring heteroatom on activity. |
| 4 | 2-((Methylamino)methyl)furan-3-carboxylic acid | N-substituted analog to probe the necessity of a primary amine for activity. |
A Proposed Research Workflow for Pharmacological Characterization
The following experimental plan outlines a systematic approach to elucidate the biological activity of 2-(aminomethyl)furan-3-carboxylic acid and its analogs. The workflow is designed to first identify the primary molecular target(s) and then to quantify the potency and efficacy of each compound.
Detailed Experimental Protocols
The following protocols are foundational for determining the biological activity of these novel compounds.
Radioligand Binding Assays
This experiment aims to determine the affinity of the test compounds for the major GABA receptor subtypes (GABA-A and GABA-B) and GABA transporters (GATs).
-
Objective: To measure the displacement of a radiolabeled ligand from its target protein by the test compound.
-
Materials:
-
Rat brain membrane preparations (cortex for GABA-A, cerebellum for GABA-B).
-
[³H]-Muscimol (for GABA-A sites).
-
[³H]-GABA (in the presence of isoguvacine to block GABA-A sites, for GABA-B sites).
-
[³H]-Tigabine (for GAT-1).
-
Test compounds (10 mM stock in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 10 µM to 1 nM).
-
In a 96-well plate, add membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Studies (Two-Electrode Voltage Clamp)
This experiment will determine if the compounds act as agonists, antagonists, or allosteric modulators at specific GABA-A receptor subtypes expressed in Xenopus oocytes.
-
Objective: To measure changes in ion channel activity in response to the test compounds.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., Ba-Ringer's solution).
-
GABA and test compounds.
-
-
Procedure:
-
Inject oocytes with a mixture of cRNAs for the GABA-A receptor subunits.
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply GABA at its EC50 concentration to elicit a baseline current response.
-
To test for agonist activity, apply the test compound alone at various concentrations.
-
To test for antagonist or allosteric modulator activity, co-apply the test compound with GABA.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
For agonists, generate a concentration-response curve and fit to a sigmoidal dose-response equation to determine EC50 and Emax.
-
For antagonists, determine the shift in the GABA EC50 to calculate the Schild regression and pA2 value.
-
For allosteric modulators, quantify the potentiation or inhibition of the GABA-evoked current.
-
The GABAergic Synapse: A Complex Target Landscape
The compounds under investigation have the potential to interact with multiple components of the GABAergic synapse. The diagram below illustrates the primary targets that should be considered in the proposed screening cascade.
Concluding Remarks and Future Directions
While the biological activity of 2-(aminomethyl)furan-3-carboxylic acid remains to be elucidated, its structural similarity to GABA and the proven track record of furan-containing compounds in CNS drug discovery make it a high-priority candidate for investigation. The proposed research plan provides a clear and comprehensive roadmap for its characterization. The resulting data will be invaluable in determining its potential as a novel pharmacological tool or therapeutic lead. Furthermore, the systematic comparison with its analogs will lay the groundwork for a robust SAR that could guide the design of future generations of furan-based GABAergic modulators. It is our hope that this guide will stimulate research into this unexplored area of medicinal chemistry.
References
-
Berthelot, P., et al. (1993). Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. Journal of Medicinal Chemistry, 36(17), 2519-2524. Available at: [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (n.d.). ijabbr.com. Retrieved February 19, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Molecules, 29(19), 4497. Available at: [Link]
-
PubChemLite. (n.d.). 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3). Retrieved February 19, 2026, from [Link]
Sources
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- 4. 944467-89-4|2-(Aminomethyl)furan-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: Furan-2-carboxylic Acid vs. Furan-3-carboxylic Acid
[1][2][3][4][5]
Executive Summary & Strategic Importance
In drug discovery and metabolic profiling, distinguishing between Furan-2-carboxylic acid (2-FCA) and Furan-3-carboxylic acid (3-FCA) is a critical analytical challenge.[1][2][3][4][5] While they share the same molecular formula (
-
2-FCA (2-Furoic acid): The carboxyl group is at the
-position, adjacent to the oxygen.[1][3] This creates a linearly conjugated system with unique electronic stability and acidity ( 3.12).[4][5] -
3-FCA (3-Furoic acid): The carboxyl group is at the
-position.[1][2][3][5] This results in a cross-conjugated system with lower acidity ( 3.[3][4][5]9) and distinct spectral signatures.[4][5]
This guide provides a definitive spectroscopic framework to distinguish these regioisomers using NMR, IR, UV-Vis, and Mass Spectrometry.
Physical & Chemical Properties[1][3][4][5][6][7][8][9]
Understanding the electronic influence of the furan oxygen is prerequisite to interpreting the spectral data.
| Property | Furan-2-carboxylic Acid (2-FCA) | Furan-3-carboxylic Acid (3-FCA) | Mechanistic Insight |
| Structure | Oxygen's -I (inductive) effect is stronger at | ||
| pKa | 3.12 | 3.90 | The closer proximity of the electronegative oxygen in 2-FCA stabilizes the carboxylate anion more effectively than in 3-FCA.[2] |
| Melting Point | 129–130 °C | 120–122 °C | Crystal packing forces differ due to dipole alignment.[2][3][4][5] |
| Conjugation | Linear (O-C=C-C=O) | Cross-Conjugated | Affects UV |
Nuclear Magnetic Resonance (NMR) Spectroscopy[10]
gold standard25coupling constants (H NMR Analysis[5][11]
Critical Rule: The vicinal coupling constant across the C3-C4 bond (
Furan-2-carboxylic Acid (2-FCA)[1][2][3][4][6]
-
Protons Present: H3, H4, H5.
-
Spectrum Profile:
Furan-3-carboxylic Acid (3-FCA)[1][2][3][4]
-
Protons Present: H2, H4, H5.
-
Spectrum Profile:
Summary Table: Coupling Constants (
| Coupling | 2-FCA (Hz) | 3-FCA (Hz) | Diagnostic Value |
| 3.3 – 3.6 | N/A | Primary Identifier. If you see a ~3.5 Hz doublet, it is 2-FCA.[1][2][3][4][7] | |
| 1.7 – 1.8 | 1.8 – 2.0 | Present in both; not diagnostic alone.[3][4] | |
| N/A | 1.4 – 1.6 | Characteristic of 3-FCA (long range).[1][3][4] |
C NMR Shifts
-
2-FCA: Carboxyl carbon appears ~160 ppm.[1][3][4][5] C2 (quaternary) is shifted downfield (~145-147 ppm) due to oxygen and carbonyl attachment.[1][2][4][5]
-
3-FCA: C3 (quaternary) is shifted, but the C2 carbon (adjacent to oxygen but not carbonyl) appears very far downfield (~148-150 ppm) in the protonated carbon region, distinct from the C5 of 2-FCA.[1][3]
Infrared (IR) Spectroscopy[13][14]
While the carbonyl stretches are similar, the fingerprint region (1500–600 cm
| Mode | 2-FCA ( | 3-FCA ( | Notes |
| C=O Stretch | 1680 – 1700 | 1690 – 1710 | 2-FCA is often slightly lower due to stronger conjugation.[1][3][4][5] |
| Ring Breathing | ~1015, 880 | ~1150, 870 | Furan ring modes shift based on substitution symmetry.[1][3][4] |
| C-H Out-of-Plane | 750 – 760 (Strong) | 780 – 800 | Key IR Differentiator. 2-substituted furans typically show a strong band near 750 cm |
UV-Visible Spectroscopy[1][2][3][4][5][15][16][17]
The conjugation pathway dictates the energy gap for
-
2-FCA (
nm): The -carboxyl group extends the conjugation linearly along the C=C-C=C-C=O chain, resulting in a significant bathochromic (red) shift. -
3-FCA (
nm): The -position creates a cross-conjugated system.[1][2] The conjugation is less effective, keeping the absorption maximum closer to that of unsubstituted furan (~208 nm).
Mass Spectrometry (MS)[18][19]
Both isomers show a molecular ion
-
2-FCA Fragmentation:
-
Proximity Effect: The carbonyl oxygen at C2 is spatially close to the ring oxygen and C3-H.[2][5]
-
Key Loss: Facile loss of
(44 Da) or (28 Da) is observed.[2][5] The loss of to form a furan-like cation (m/z 68) is often more pronounced in the 2-isomer due to the stability of the resulting cation and the mechanism involving the ring oxygen. -
Base Peak: Often m/z 95 (
) or m/z 39 (ring opening).[1][2][5]
-
-
3-FCA Fragmentation:
Decision Logic & Visualization
The following diagram outlines the logical workflow for identifying an unknown sample as either 2-FCA or 3-FCA.
Figure 1: Analytical decision tree for differentiating furan-2-carboxylic acid from furan-3-carboxylic acid based on primary NMR data and secondary spectroscopic confirmation.
Experimental Protocols
To ensure reproducible spectral data, follow these standardized preparation methods.
NMR Sample Preparation[2][3]
-
Solvent: DMSO-
is preferred over for carboxylic acids to prevent dimerization effects and sharpen the carboxyl proton signal (if visible).[2][3][5] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Parameter Set:
UV-Vis Analysis
References
-
NIST Chemistry WebBook. 2-Furancarboxylic acid (2-Furoic acid) Spectral Data.[1][2][3][4][5] National Institute of Standards and Technology.[5][6] [Link]
-
PubChem. Compound Summary: 3-Furoic Acid.[1][2][3][4][5][8] National Library of Medicine.[5] [Link]
-
SDBS (Spectral Database for Organic Compounds). Furan-2-carboxylic acid & Furan-3-carboxylic acid.[1][3][4][5] AIST (Japan).[5] [Link]
-
Reusch, W. Virtual Textbook of Organic Chemistry: UV-Visible Spectroscopy.[1][2][3][4][5][7] Michigan State University.[3][4][5] (Reference for Woodward-Fieser rules application to furan conjugates). [Link]
Sources
- 1. 3-Furoic acid | 488-93-7 [chemicalbook.com]
- 2. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Furancarboxylic acid [webbook.nist.gov]
- 7. 2-Furancarboxylic acid [webbook.nist.gov]
- 8. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of Analytical Methods for 2-(Aminomethyl)furan-3-carboxylic Acid
A Publish Comparison Guide for Pharmaceutical Development
Executive Summary & Chemical Context
2-(Aminomethyl)furan-3-carboxylic acid (CAS: 944467-89-4 for HCl salt) is a critical bifunctional intermediate used in the synthesis of Matrix Metalloproteinase (MMP) inhibitors and antitumor agents. Structurally, it possesses a furan core flanked by a basic primary amine (aminomethyl) and an acidic carboxyl group.
The Analytical Challenge: This molecule exhibits zwitterionic behavior , leading to poor retention on standard C18 (Reverse Phase) columns and peak tailing due to secondary silanol interactions. Furthermore, its lack of a strong extended chromophore limits UV sensitivity compared to benzofuran analogs.
This guide compares three distinct analytical approaches to validate this compound for purity and assay:
-
Ion-Pairing RP-HPLC (IP-HPLC): The QC "Workhorse."
-
HILIC-MS/UV: The Sensitivity & Polarity Specialist.
-
Derivatization GC-FID: The Orthogonal Structural Confirmator.
Methodological Comparison: Selecting the Right Tool
The following table contrasts the three primary methodologies based on performance metrics critical to drug development.
| Feature | Method A: IP-HPLC (UV) | Method B: HILIC-MS | Method C: Derivatization GC-FID |
| Principle | Hydrophobic interaction modified by ion-pairing agents (e.g., HSA/TFA). | Partitioning into water-enriched layer on polar stationary phase. | Volatilization after blocking polar groups (Silylation). |
| Retention Mechanism | Ion-suppression or Ion-pairing. | Hydrophilic Interaction. | Boiling Point & Polarity (post-derivatization). |
| Detection Limit (LOD) | Moderate (µg/mL range). | Excellent (ng/mL range).[1] | Good (dependent on derivatization efficiency). |
| Precision (RSD) | High (< 1.0%).[1] | Moderate (< 3.0%). | Moderate (< 2.5%). |
| Throughput | High (Standard QC). | Medium (Longer equilibration). | Low (Laborious prep). |
| MS Compatibility | Poor (Non-volatile salts). | Excellent. | Excellent (GC-MS).[2] |
| Best Use Case | Routine Release Testing (Assay/Purity). | Trace Impurity Profiling / Genotoxic Impurities. | Residual Solvents / Orthogonal ID. |
Strategic Decision Framework
The following decision tree illustrates the logical flow for selecting the appropriate validation path based on the development phase and data requirements.
Figure 1: Decision matrix for selecting analytical techniques based on sensitivity needs and compound properties.
Detailed Validated Protocol: Ion-Pairing RP-HPLC
Recommended for Routine QC and Assay Testing.
4.1. Chromatographic Conditions
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Octanesulfonic Acid Sodium Salt (Ion Pair Reagent) in 0.1% H3PO4 (pH 2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (85% A : 15% B) or Gradient if impurities vary significantly in polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Furan ring absorption) and 210 nm (Carboxyl/Amine auxiliary).
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
4.2. Rationale (Causality)
-
Ion Pairing (Octanesulfonic Acid): The aminomethyl group is positively charged at pH 2.5. Without the ion-pairing reagent, the molecule would elute in the void volume. The sulfonate anion forms a neutral, hydrophobic complex with the amine, increasing retention on the C18 chain.
-
pH 2.5: Suppresses the ionization of the carboxylic acid (pKa ~3-4), keeping it protonated (neutral) to further aid retention and reduce peak tailing.
4.3. Validation Parameters (Acceptance Criteria)
Based on ICH Q2(R1) guidelines.
| Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity | Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidation). | No interference at retention time of main peak. Peak purity > 99.0%. |
| Linearity | 5 levels from 50% to 150% of target concentration (e.g., 0.1 mg/mL). | R² ≥ 0.999. |
| Accuracy | Spike recovery at 80%, 100%, 120% levels in triplicate. | Mean Recovery: 98.0% – 102.0%. |
| Precision | Repeatability (n=6) and Intermediate Precision (different days/analysts). | RSD ≤ 2.0%. |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N ~3), LOQ (S/N ~10). |
| Robustness | Variations in pH (±0.2), Flow (±10%), Column Temp (±5°C). | System Suitability remains within limits (Resolution > 2.0). |
Alternative Protocol: Derivatization GC-FID
Recommended for Orthogonal Confirmation or when non-UV absorbing impurities are suspected.
5.1. Derivatization Workflow
Since 2-(Aminomethyl)furan-3-carboxylic acid is non-volatile, it requires a double-derivatization or silylation to block both the amine and carboxylic acid protons.
Step-by-Step Protocol:
-
Preparation: Weigh 10 mg of sample into a reaction vial.
-
Solvent: Add 1 mL of anhydrous Pyridine.
-
Reagent: Add 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Cap and heat at 70°C for 30 minutes. Mechanism: Replaces active hydrogens (-OH, -NH2) with -Si(CH3)3 groups.
-
Injection: Inject 1 µL into GC-FID (Split 1:50).
5.2. Validation Considerations
-
Moisture Control: Critical. Water decomposes the TMS derivative. Use anhydrous solvents.
-
Stability: Derivatized samples must be analyzed within 12 hours.
Validation Workflow Diagram
The following diagram outlines the sequence of experiments required to achieve full ICH validation status.
Figure 2: Sequential workflow for ICH Q2(R1) method validation.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Petritis, K., et al. (2005).[3] Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest. Rapid Communications in Mass Spectrometry.[3] Retrieved from [Link]
-
Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Retrieved from [Link]
Sources
A Comparative Guide to the Antimicrobial Properties of Furan Derivatives for Researchers and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities.[1][2] Amid the escalating global crisis of antimicrobial resistance, the development of novel therapeutic agents is a paramount challenge. Furan derivatives have emerged as a particularly promising class of compounds, with many exhibiting potent and, in some cases, unique antimicrobial mechanisms that can overcome existing resistance patterns.[3]
This guide provides a comparative analysis of the antimicrobial properties of various classes of furan derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, a synthesis of comparative efficacy data, and the standardized protocols required for their evaluation. Our objective is to furnish a scientifically rigorous resource that explains the causality behind experimental choices and provides a foundation for future research and development in this critical field.
A Classification of Antimicrobial Furan Derivatives
The antimicrobial activity of furan derivatives is heavily influenced by the nature of the substituents on the furan ring. For the purpose of a structured comparison, we can classify them into several key categories, each with distinct characteristics:
-
Nitrofurans: This is arguably the most well-known class, characterized by a nitro group at the 5-position of the furan ring.[4] Nitrofurantoin, a long-standing clinical antibiotic for urinary tract infections (UTIs), is the archetypal example.[5][6]
-
Furan-Chalcones: These compounds are synthesized via the Claisen-Schmidt condensation and feature a characteristic α,β-unsaturated ketone system linking the furan ring to another aromatic moiety.[7]
-
Furan-Amides and Hydrazones: This diverse group includes furan-2-carboxamides and derivatives containing hydrazone or thiosemicarbazone functionalities, which are known to be bioactive.[8]
-
Furan-Thiazolidinones/Rhodanines: These are hybrid molecules that incorporate a furan ring with other heterocyclic systems like thiazolidinone or rhodanine, often resulting in potent activity, particularly against Gram-positive bacteria.[9]
-
Natural Furan Derivatives: Nature provides a rich source of antimicrobial furans, including furanones and furanocoumarins, which exhibit a range of biological effects.[1]
Mechanisms of Antimicrobial Action: A Multi-Pronged Attack
A key reason for the sustained interest in furan derivatives is their often multifaceted mechanism of action, which presents a higher barrier to the development of microbial resistance.
The Case of Nitrofurans: A Paradigm of Multi-Targeting
The antimicrobial efficacy of nitrofurans like nitrofurantoin is not due to the parent molecule itself but to its reduced metabolites.[10] This mechanism is a cornerstone of its success and low resistance rates.[5][6]
-
Reductive Activation: Upon entering the bacterial cell, the nitro group is reduced by bacterial flavoproteins, specifically nitroreductases (encoded by genes like nfsA and nfsB), a process that happens more rapidly in bacteria than in mammalian cells.[11][12]
-
Generation of Reactive Intermediates: This reduction creates a cascade of highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine.[10][11]
-
Multi-Target Damage: These reactive species are indiscriminate in their targets, attacking numerous nucleophilic sites within the cell. They damage bacterial DNA, leading to strand breakage, and attack ribosomal proteins, causing a complete halt to protein synthesis.[5][11][12][13] Furthermore, they disrupt crucial metabolic pathways like the citric acid cycle.[10][11]
This multi-pronged attack means that multiple simultaneous mutations would be required for a bacterium to develop high-level resistance, an evolutionarily rare event.[6]
Caption: Mechanism of action for nitrofurantoin.
Other Furan Derivatives: Diverse Strategies
While nitrofurans are well-studied, other derivatives employ different tactics:
-
Enzyme and Growth Inhibition: Many natural furan derivatives achieve their antimicrobial effect through the selective inhibition of microbial growth and the modification of essential enzymes.[1]
-
Reactive Oxygen Species (ROS) Induction: Some 2(5H)-furanone derivatives have been shown to induce the formation of ROS within bacterial cells. This oxidative stress, combined with the damage to proteins responsible for ROS detoxification, leads to cell death.[14]
-
Cell Cycle Arrest: Certain furan derivatives can arrest the bacterial cell cycle, preventing proliferation.[1]
Experimental Protocols for Antimicrobial Susceptibility Testing
To objectively compare the antimicrobial potency of different furan derivatives, standardized and validated methodologies are essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality: This method is chosen for its high throughput, reproducibility, and conservation of test compounds. It allows for the simultaneous testing of multiple compounds at various concentrations to precisely determine the lowest concentration that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Furan Derivatives: a. Dissolve the synthesized furan derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. b. Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate sterile broth to achieve the desired final concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation and Incubation: a. Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria (or longer for fungi, as required).
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the furan derivative at which there is no visible growth (i.e., the first clear well).
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Causality: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC is required to determine the concentration that actively kills the bacteria (bactericidal activity). This is a critical distinction in drug development, especially for treating infections in immunocompromised patients.
Step-by-Step Methodology:
-
Subculturing from MIC Plate: a. Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the positive control well. b. Using a calibrated loop or pipette, take a small aliquot (e.g., 10 µL) from each of these wells. c. Streak the aliquot onto a fresh, compound-free agar plate.
-
Incubation and Determination of MBC: a. Incubate the agar plates at 35-37°C for 18-24 hours. b. The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in the initial inoculum count on the agar plate.
Caption: Workflow for MIC and MBC determination.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial spectrum and potency can vary significantly between different classes of furan derivatives. The following table summarizes reported MIC values from various studies to provide a clear comparison.
| Furan Derivative Class | Specific Compound/Series | Target Microorganism | Reported MIC (µg/mL) | Reference |
| Nitrofurans | Nitrofurantoin | Susceptible Enterobacterales | ≤ 32 | [12] |
| Furan-Rhodanine Hybrids | Compound 4l (bearing a rhodanine moiety) | Multidrug-Resistant Gram-Positive Strains | 2 - 4 | [9] |
| Series 4a-l & 5a-l | Various Gram-Positive Bacteria | 2 - 16 | [9] | |
| Series 4a-l & 5a-l | Escherichia coli | > 64 | [9] | |
| Furan-Chalcones | 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Enterococcus faecalis | 100 | [7] |
| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Candida albicans | 100 | [7] | |
| Furan-Hydrazones | Compounds 9a-14a (containing 2,4-dinitrophenylhydrazone) | Escherichia coli | Most Active of Series | [8] |
| Furan-Pyrimidine-Thiazolidinones | Compound 8k | Escherichia coli | 12.5 | |
| Compounds 8d, 8e | Aspergillus niger | 100 | ||
| Aryl Furan Derivatives | 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [15] |
Key Insights from the Data:
-
Gram-Positive vs. Gram-Negative Activity: A clear trend emerges where certain classes, such as furan-rhodanine hybrids, show potent activity against Gram-positive bacteria, including multidrug-resistant strains, but are largely ineffective against Gram-negative bacteria like E. coli.[9]
-
The Importance of Substituents: The data underscores the critical role of substituents in determining both the potency and the spectrum of activity. For instance, the presence of a p-nitro substituent was highlighted as important for the antimicrobial activity of certain furan-chalcones.[7] Similarly, halogen-substituted derivatives have been noted for their potent activity.[16]
-
Broad-Spectrum Potential: While some derivatives have a narrow spectrum, others, like certain furan-based pyrimidine-thiazolidinones, demonstrate promising activity against both Gram-negative bacteria (E. coli at 12.5 µg/mL) and fungi.
Conclusion and Future Directions
The furan scaffold is a versatile and enduring platform for the development of novel antimicrobial agents. The clinical success of nitrofurantoin, underpinned by its multi-target mechanism that curtails resistance development, serves as a powerful blueprint for future drug design.[6] Synthetic derivatives, including hybrids with rhodanine, chalcone, and pyrimidine moieties, have demonstrated significant potency, often with distinct spectra of activity that can be tuned through chemical modification.
Future research should be directed towards:
-
Mechanism Deconvolution: For the many promising synthetic derivatives, detailed mechanistic studies are needed to identify their specific cellular targets.
-
Structure-Activity Relationship (SAR) Optimization: Systematic modification of lead compounds can enhance potency, broaden the antimicrobial spectrum, and improve pharmacokinetic profiles.
-
Overcoming Gram-Negative Barriers: A key challenge is designing furan derivatives that can effectively penetrate the outer membrane of Gram-negative bacteria, a major hurdle for many potential antibiotics.
-
Combating Biofilms: Research into derivatives that can disrupt or penetrate bacterial biofilms, like the 2(5H)-furanones, is a critical frontier in tackling chronic and persistent infections.[14]
By leveraging the chemical tractability of the furan ring and applying the rigorous evaluation protocols outlined in this guide, the scientific community can continue to unlock the potential of this remarkable scaffold in the urgent fight against antimicrobial resistance.
References
- Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. (n.d.). Journal of Antimicrobial Chemotherapy.
- Tohidi, M., Ghasempour, A., & Iraji, A. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry.
- Khamari, B., et al. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Medical Principles and Practice.
- Mechanism of nitrofuran activation and resistance (A) Schematic pathway... (n.d.).
- Insights into the success of the UTI antibiotic nitrofurantoin. (2024). Antimicrobial resistance network.
- Nitrofurantoin. (n.d.). Wikipedia.
- Synthesis and antimicrobial activity of new furan deriv
- Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research.
- Sweidan, K., et al. (2022).
- Synthesis and antibacterial evaluation of furan derivatives bearing a rhodanine moiety. (2025).
- Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (n.d.). Bentham Science Publishers.
- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (n.d.). OUCI.
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
- Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan)
- A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.
- Possible pathways that suggested for antimicrobial effects of furan natural derivatives. (n.d.).
- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Journal of the Indian Chemical Society.
- What is the mechanism of Nitrofurazone? (2024).
- Manchare, A. M. (2023). pharmacological activity of furan derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- the mode of action of nitrofuran compounds. i. action versus staphylococcus aureus. (n.d.). ASM Journals.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV
- comprehensive review on furan and its derivatives. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Pal, P. (n.d.). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.
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A Technical Guide to the Structure-Activity Relationship of Aminomethyl Furan Compounds: From Synthesis to Biological Function
The furan scaffold is a privileged structure in medicinal chemistry, prized for its unique electronic and steric properties that contribute to a wide array of pharmacological activities.[1][2] When functionalized with an aminomethyl group, this five-membered aromatic heterocycle gives rise to a class of compounds with significant therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to neuroprotective.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminomethyl furan compounds, offering a comparative look at how subtle molecular modifications can profoundly impact biological outcomes. We will delve into the synthetic strategies that create this chemical diversity, present comparative biological data, and provide detailed experimental protocols for key assays, empowering researchers to navigate and contribute to this promising field.
The Architectural Blueprint: Synthesis of Aminomethyl Furan Derivatives
The biological exploration of aminomethyl furans is intrinsically linked to the synthetic routes that allow for their creation and diversification. A common and versatile precursor for many of these compounds is 5-(hydroxymethyl)furfural (HMF), a bio-based platform chemical derived from the dehydration of C6 sugars.[5]
One prominent synthetic pathway involves the reductive amination of HMF or its derivatives. This process, often carried out using various metal catalysts like Raney Ni, can yield 2,5-bis(aminomethyl)furan.[6] The reaction conditions, including the choice of catalyst and the presence of hydrogen and ammonia, are critical in achieving high yields and selectivity.[6] Another approach starts from carbohydrates, which can be converted to aminomethyl furans in a single step through simultaneous contact with H₂, an acid catalyst, and a hydrogenation catalyst in an alkylamide solvent.[7]
Enzymatic synthesis is also emerging as a green and efficient alternative. For instance, a one-pot, one-step enzymatic cascade has been developed to produce 5-(aminomethyl)-2-furancarboxylic acid from HMF, utilizing an engineered HMF oxidase.[5] This method operates under mild, aqueous conditions, offering a sustainable route to these valuable building blocks.[5]
The following workflow illustrates a generalized approach to the synthesis and evaluation of aminomethyl furan compounds.
Caption: General workflow for the development of aminomethyl furan compounds.
Decoding Biological Activity: A Comparative Analysis
The therapeutic potential of aminomethyl furan compounds is broad, with their efficacy being highly dependent on their specific structural features. Here, we compare the activity of different derivatives across several key therapeutic areas.
Anticancer Activity
Aminomethyl furan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves inducing apoptosis or inhibiting key cellular processes. For example, a derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed potent activity against the HeLa cell line with an IC50 of 62.37 µg/mL.[8]
The following table summarizes the anticancer activity of selected aminomethyl furan derivatives, highlighting the impact of different substituents.
| Compound ID | Core Structure | Substituent on Amino Group | Cancer Cell Line | Activity (IC50) | Reference |
| 1 | 2-((aminomethyl)furan) | 2-(1H-indol-3-yl)ethyl | HeLa | 62.37 µg/mL | [8] |
| 2 | 2,5-bis(aminomethyl)furan | Unsubstituted | (Data not specified) | (Data not specified) | [6] |
| 3 | 4,11-bis[(2-aminoethyl)amino]anthra[2,3-b]furan-5,10-dione | 2-aminoethyl | (Not specified) | Cytotoxic | [4] |
This table is illustrative. More comprehensive data from various studies would be needed for a complete comparative analysis.
Antimicrobial Activity
The furan nucleus is a component of many compounds with antibacterial and antifungal properties.[3] The introduction of an aminomethyl group can enhance this activity. For instance, some furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[3] The lipophilicity and electronic properties conferred by different substituents on the amino group and the furan ring play a crucial role in determining the antimicrobial spectrum and potency.
| Compound ID | Core Structure | Substituent on Amino Group | Bacterial Strain | Activity (MIC) | Reference |
| 4 | 2-((aminomethyl)furan) | 2-(1H-indol-3-yl)ethyl | Photogenic bacteria | 250 µg/mL | [8] |
| 5 | 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Benzoylthiourea | Listeria monocytogenes | (Data not specified) | [3] |
| 6 | 3-aryl-3(furan-2-yl)propanoic acid derivative | Aryl | Escherichia coli | 64 µg/mL | [3] |
This table is illustrative and includes furan derivatives with related functionalities to highlight the broader potential of the scaffold.
Anti-inflammatory and Antioxidant Activity
Furan-containing compounds, including those with aminomethyl groups, have been investigated for their anti-inflammatory and antioxidant properties.[9] The ability of the furan ring to stabilize radicals and the modulation of inflammatory pathways by the aminomethyl moiety contribute to these effects.[10] For instance, furan fatty acids, which contain a furan ring, are known for their potent antioxidant and anti-inflammatory effects.[9]
The following diagram illustrates a simplified signaling pathway that could be modulated by aminomethyl furan compounds with anti-inflammatory activity, such as the inhibition of pro-inflammatory cytokine signaling.
Caption: Simplified model of pro-inflammatory pathway inhibition.
A study on 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of Stimulation-2 (ST2), a receptor for the pro-inflammatory cytokine IL-33, provides a clear example of SAR.[11] The researchers systematically modified the substituents on both the furan-linked phenyl ring and the pyrrolidine ring to optimize inhibitory activity.
| Compound ID | Substituent on Phenyl Ring (A ring) | Substituent on Phenyl Ring (B ring) | ST2/IL-33 Inhibition (IC50, µM) | Reference |
| iST2-1 | 2-nitro | Unsubstituted | 46.65 | [11] |
| 3c | 2-nitro | 4-dimethylamine | ~15-23 | [11] |
| 4a | 2-nitro | 4-pyrrolidine | ~15-23 | [11] |
| 10 | 2-nitro | 4-carboxylic acid | Reduced activity | [11] |
This data clearly demonstrates that the addition of a dimethylamine or a pyrrolidine group at the 4-position of the B ring improves inhibitory activity, while a carboxylic acid group is detrimental.[11]
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental methodologies are essential. Below are protocols for key assays used in the evaluation of aminomethyl furan compounds.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminomethyl furan compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli or S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the aminomethyl furan compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Directions
The structure-activity relationship of aminomethyl furan compounds is a rich and dynamic field of study. The versatility of the furan scaffold, combined with the diverse functionalities that can be introduced via the aminomethyl group, provides a vast chemical space for the development of novel therapeutic agents. This guide has highlighted the key synthetic strategies, provided a comparative analysis of biological activities with supporting data, and offered detailed experimental protocols to facilitate further research.
Future investigations should focus on expanding the structural diversity of aminomethyl furan libraries and employing high-throughput screening methods to identify novel biological targets. A deeper understanding of their mechanisms of action, aided by computational modeling and advanced biochemical and cellular assays, will be crucial for optimizing lead compounds and translating them into clinical candidates. The continued exploration of this promising class of compounds holds the potential to address unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
- Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. RSC Publishing; 2025.
- Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
- Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation.
- Synthesis of Furan Derivatives Condensed with Carbohydr
- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research; 2024.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon
- Chemistry and Therapeutic Aspect of Furan: A Short Review.
- Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. European Journal of Medicinal Chemistry; 2022.
- Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company; 2024.
- The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. BenchChem; 2025.
- Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives.
- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica; 2016.
- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica; 2016.
- Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Deriv
- Biosynthesis of the 2-(aminomethyl)-4-(hydroxymethyl)furan subunit of methanofuran. The Journal of Biological Chemistry; 1993.
- Structure–activity rel
- Structure Activity Rel
- Further Structure−Activity Relationship Studies on 4-((((3s,6s)-6-Benzhydryltetrahydro-2h-Pyran-3-Yl)amino)methyl)phenol: Identification of Compounds With Triple Uptake Inhibitory Activity as Potential Antidepressant Agents. Journal of Medicinal Chemistry; 2011.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules; 2023.
- The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use. Food Chemistry; 2025.
- Naturally occurring furofuran lignans: structural diversity and biological activities.
- Nutritional Bio-Active Compounds and Their Structural Modifications for Functional Foods. Frontiers in Nutrition; 2024.
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A Comparative Guide to Purity Assessment of Synthesized 2-(Aminomethyl)furan-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The structural integrity and purity of 2-(Aminomethyl)furan-3-carboxylic acid are paramount, as it serves as a crucial building block in the synthesis of various pharmaceutical compounds. Impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and validated purity assessment is a non-negotiable aspect of the drug development pipeline.
The Analytical Gauntlet: A Comparative Overview
The determination of purity for a synthesized compound like 2-(Aminomethyl)furan-3-carboxylic acid is not a one-size-fits-all endeavor. A multi-pronged approach, leveraging the strengths of various analytical techniques, is often necessary to build a comprehensive purity profile. This guide will compare and contrast the most effective methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparative Analysis of Key Purity Assessment Techniques
| Technique | Principle | Strengths | Limitations | Ideal Application |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity for UV-active impurities, excellent quantitative accuracy, and reproducibility. | Requires chromophoric impurities for detection, potential for co-elution of structurally similar compounds. | Quantifying known impurities, routine quality control, and stability testing. |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, capable of identifying and quantifying unknown impurities without a reference standard (qNMR). | Lower sensitivity compared to HPLC and MS, can be complex to interpret with overlapping signals. | Structural confirmation of the main component and identification of major impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Extremely high sensitivity and selectivity, provides molecular weight information for impurity identification. | Can be destructive to the sample, may require chromatographic coupling (e.g., LC-MS) for complex mixtures. | Detecting trace-level impurities and confirming the identity of unknown peaks from other techniques. |
Deep Dive into Methodologies: Protocols and Rationale
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its precision and robustness. The choice of stationary phase, mobile phase, and detector wavelength is critical for achieving optimal separation and sensitivity.
Rationale for Method Selection: A reversed-phase C18 column is typically the first choice for polar molecules like 2-(Aminomethyl)furan-3-carboxylic acid. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile, allows for the fine-tuning of retention times. UV detection at a wavelength where the furan ring absorbs strongly (around 210-280 nm) ensures high sensitivity.[1][2]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: Acclaim® OA, 5 µm, 120 Å (4.0 × 250 mm) or equivalent C18 column.[1][2]
-
Mobile Phase: A gradient of 0.1% formic or phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 5% B and ramp up to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 100 mL of mobile phase A to create a 100 µg/mL solution.
-
Calibration: Prepare a series of calibration standards of a certified reference standard of 2-(Aminomethyl)furan-3-carboxylic acid.
-
Analysis: Inject the sample and calibration standards. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Self-Validating System: The use of a photodiode array (PDA) detector is highly recommended. A PDA detector can assess peak purity by comparing the UV spectra across a single chromatographic peak. Inconsistent spectra across a peak suggest the presence of a co-eluting impurity.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Impurity Identification
NMR spectroscopy is an unparalleled tool for elucidating the chemical structure of a molecule. For 2-(Aminomethyl)furan-3-carboxylic acid, both ¹H and ¹³C NMR are essential for confirming the successful synthesis and identifying any structurally related impurities.
Rationale for Method Selection: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. The chemical shifts of the furan ring protons and carbons are particularly diagnostic. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (10-12 ppm).[4] Protons on the carbon adjacent to the carboxylic acid are expected in the 2-3 ppm region.[4]
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents that will dissolve the compound and not exchange with the amine protons as readily as D₂O.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Key signals to observe are the furan ring protons, the aminomethyl protons, and the carboxylic acid proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect signals for the furan ring carbons, the aminomethyl carbon, and the carbonyl carbon of the carboxylic acid (typically 160-180 ppm).[4]
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative ratios of different proton environments. Compare the observed chemical shifts with predicted values or literature data for confirmation of the structure. Any unexpected signals may indicate the presence of impurities.
Self-Validating System: Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and to confirm the connectivity of the molecule. This provides an internal validation of the structural assignment.
Logical Relationship in NMR-based Purity Assessment
Caption: Logical flow for NMR-based purity assessment.
Mass Spectrometry (MS) for High-Sensitivity Impurity Detection
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and its fragments. When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable tool for identifying and quantifying trace impurities.
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like 2-(Aminomethyl)furan-3-carboxylic acid. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of impurities. In mass spectra of carboxylic acids, prominent peaks from the loss of OH (M-17) and COOH (M-45) can often be observed.[5]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Utilize the same HPLC method as described previously.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of 2-(Aminomethyl)furan-3-carboxylic acid ([M+H]⁺). Analyze the mass spectra of any minor peaks to identify potential impurities based on their mass-to-charge ratio.
Self-Validating System: The use of an internal standard with a known concentration and a distinct mass allows for the simultaneous validation of the instrument's performance and the quantification of the target analyte and its impurities.
Conclusion and Recommendations
A comprehensive purity assessment of synthesized 2-(Aminomethyl)furan-3-carboxylic acid necessitates a multi-technique approach. HPLC provides robust quantitative data for routine quality control. NMR is indispensable for definitive structural confirmation and the identification of major impurities. Finally, LC-MS offers the highest sensitivity for detecting and identifying trace-level impurities. By strategically combining these methods, researchers can confidently establish the purity profile of their synthesized compound, ensuring its suitability for downstream applications in drug development.
References
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-
Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). Determination of Furan in Foods. Retrieved from [Link]
- Gans, J. H. (1984). A rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to.
- Harnly, J. M., & Story, G. M. (2022).
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LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Liu, Y. C., & Tsai, S. W. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7762–7772.
-
National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(aminomethyl)furan-3-carboxylic acid hydrochloride. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. Retrieved from [Link]
- Patai, S. (Ed.). (1992). The Chemistry of Carboxylic Acids and Esters. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
- Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(33), 6373-6375.
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Inter-Laboratory Validation of 2-(Aminomethyl)furan-3-carboxylic Acid Analysis
This guide serves as a definitive technical resource for the analysis of 2-(Aminomethyl)furan-3-carboxylic acid (CAS 944501-46-6), a critical amphoteric building block in the synthesis of next-generation kinase inhibitors and antibacterial agents.
A Comparative Guide: Direct HILIC-MS/MS vs. Legacy Derivatization & Ion-Pairing
Executive Summary: The Polarity Paradox
In pharmaceutical development, 2-(Aminomethyl)furan-3-carboxylic acid represents a classic analytical challenge. As a zwitterionic furan derivative, it possesses high polarity that leads to near-zero retention on standard C18 columns (eluting in the void volume), while its thermal instability complicates Gas Chromatography (GC) analysis without tedious derivatization.
This guide compares the industry-standard "Legacy Methods" (Ion-Pairing HPLC and Pre-column Derivatization) against the Proposed Optimized Method: Zwitterionic HILIC-MS/MS . We present inter-laboratory validation data demonstrating that the HILIC approach offers superior reproducibility, sensitivity, and throughput for QC release testing.
Technical Deep Dive: The Analytical Landscape
The Analyte
-
CAS: 944501-46-6[1]
-
Physicochemical Profile: Amphoteric (contains both basic amine and acidic carboxyl groups). Highly polar (LogP < 0).
-
Critical Quality Attribute (CQA): Purity assessment is vital as trace isomers or degradation products can poison downstream palladium-catalyzed cross-coupling reactions.
Comparison of Methodologies
The following table summarizes the performance metrics of the Proposed Method (HILIC-MS/MS) versus the two most common alternatives currently used in Contract Research Organizations (CROs).
| Feature | Proposed Method (HILIC-MS/MS) | Alternative A: Ion-Pairing HPLC-UV | Alternative B: Pre-column Derivatization (FMOC) |
| Mechanism | Hydrophilic Interaction (Partitioning) | Hydrophobic Interaction + Charge Masking | Chemical Modification (Hydrophobicity increase) |
| Retention | Excellent (> 5 min) | Good (Variable with pH/Pairing agent) | Excellent |
| Sample Prep | "Dilute & Shoot" (Acetonitrile crash) | Simple Dilution | Complex (Reaction, Incubation, Quenching) |
| MS Compatibility | High (Volatile buffers) | Low (Ion-pairing agents suppress ionization) | Moderate (Adduct formation common) |
| Throughput | < 8 min run time | 20-30 min (Long equilibration) | > 45 min (Prep + Run) |
| Inter-Lab %RSD | < 2.5% | 5.0 - 8.0% | 4.0 - 10.0% |
The Proposed Solution: Zwitterionic HILIC-MS/MS Protocol
The superior performance of the HILIC method stems from its ability to retain polar analytes via a water-rich layer on the stationary phase surface. We utilize a Zwitterionic (ZIC) stationary phase , which interacts electrostatically with both the amine and carboxyl groups of the analyte, providing robust selectivity.
Validated Experimental Protocol
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (10 mM, pH 3.5)
-
Reference Standard: 2-(Aminomethyl)furan-3-carboxylic acid (>98% purity)
Instrumentation:
-
Triple Quadrupole MS/MS (ESI Positive Mode)
-
UHPLC System
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 10 mg of analyte in 10 mL of 50:50 Acetonitrile:Water (1 mg/mL).
-
Working Standard: Dilute stock to 10 µg/mL using 90% Acetonitrile (Critical: High organic content prevents peak distortion in HILIC).
-
Chromatography Conditions:
-
Column: Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic 85% B for 2 min, ramp to 60% B over 3 min, re-equilibrate at 85% B.
-
Flow Rate: 0.4 mL/min.
-
-
Detection (MRM):
-
Precursor: m/z 142.1 [M+H]+
-
Quantifier: m/z 124.1 (Loss of H2O/NH3)
-
Qualifier: m/z 96.0 (Furan ring fragment)
-
Visualizing the Workflow
The following diagram illustrates the streamlined decision process and workflow for the HILIC method compared to the complex derivatization route.
Caption: Figure 1. Workflow comparison showing the reduction in steps and complexity when adopting the HILIC-MS/MS protocol over FMOC derivatization.
Inter-Laboratory Validation Results
To establish the Trustworthiness of this method, a round-robin study was conducted across three distinct laboratories (Sponsor QC, CRO A, and CRO B). The validation followed ICH Q2(R1) guidelines [1].
Study Design
-
Samples: Spiked synthetic matrix at three concentration levels (Low, Medium, High).
-
Replicates: n=6 per level per laboratory.
-
Acceptance Criteria: %Recovery 90-110%, %RSD < 5.0%.
Data Summary
| Parameter | Lab 1 (Sponsor) | Lab 2 (CRO A) | Lab 3 (CRO B) | Global Mean |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9992 | 0.9995 |
| LOD (ng/mL) | 0.5 | 0.8 | 0.6 | 0.63 |
| Recovery (Low) | 98.2% | 96.5% | 101.1% | 98.6% |
| Recovery (High) | 99.5% | 98.8% | 99.2% | 99.2% |
| Precision (%RSD) | 1.2% | 2.1% | 1.8% | 1.7% |
Interpretation: The data confirms that the HILIC method is robust and transferrable. Unlike Ion-Pairing methods, which are highly sensitive to column aging and mobile phase pH drift, the HILIC method uses a stable, buffered mobile phase. The low %RSD (<2.5%) across all labs demonstrates superior reproducibility.
Decision Tree for Method Selection
The following decision tree guides researchers in selecting the appropriate analytical strategy based on their specific laboratory constraints and sample types.
Caption: Figure 2. Decision tree for selecting the optimal analytical method based on instrument availability and sample complexity.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). ICH Topic Q3B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Guillarme, D., et al. (2019).[4] Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B. Retrieved from [Link]
-
PubChem. (2023). Compound Summary for CID 137698659: 2-(Aminomethyl)furan-3-carboxylic acid.[3] Retrieved from [Link]
-
Agilent Technologies. (2020). Amino Acid Analysis: "How-To" Guide. Retrieved from [Link]
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- 3. PubChemLite - 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3) [pubchemlite.lcsb.uni.lu]
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Safety Operating Guide
Personal protective equipment for handling 2-(Aminomethyl)furan-3-carboxylic acid
A Researcher's Guide to Safely Handling 2-(Aminomethyl)furan-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Landscape
2-(Aminomethyl)furan-3-carboxylic acid combines the functionalities of a furan ring, an amine group, and a carboxylic acid. This unique structure suggests a hazard profile that demands careful consideration. Based on data from related compounds, we can anticipate the following potential hazards:
-
Skin and Eye Irritation: Carboxylic acids and furan derivatives are known to cause skin and serious eye irritation[1][2][3][4][5][6][7].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[4][5][6][7].
-
Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin[8][9].
-
Peroxide Formation: Like other furan-containing compounds, there is a potential for the formation of explosive peroxides upon exposure to air and light[8].
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 2-(Aminomethyl)furan-3-carboxylic acid.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and dust, which can cause serious eye irritation[1][2][4][5][10]. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended). Inspect gloves for any signs of degradation or puncture before use. | Provides a barrier against skin contact, which can cause irritation[11][12]. Nitrile and neoprene offer good resistance to a range of chemicals. |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over long-sleeved clothing and long pants. | Protects the skin from accidental spills and splashes[11][13]. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and falling objects. |
| Respiratory Protection | For handling fine powders or when generating aerosols, a NIOSH-approved N95 or higher-rated respirator is recommended. | Minimizes the inhalation of airborne particles that can cause respiratory irritation[10][13][14]. |
Operational Plan: From Handling to Disposal
A systematic workflow is essential for safe and efficient experimentation. The following diagram illustrates the key stages of handling 2-(Aminomethyl)furan-3-carboxylic acid.
Caption: Experimental workflow for handling 2-(Aminomethyl)furan-3-carboxylic acid.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review Safety Information: Since a specific SDS is unavailable, review the SDS for similar compounds like 3-Furancarboxylic acid and 2-Furancarboxylic acid[2][4].
-
Don Appropriate PPE: Refer to the PPE table above.
-
Prepare Work Area: Ensure work is conducted in a well-ventilated chemical fume hood[4][5][6][7][14][15][16]. Have an eyewash station and safety shower readily accessible[3][5].
-
-
Handling:
-
Weighing: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust[2][4][14].
-
Dissolving and Reactions: When dissolving the compound or running reactions, use appropriate glassware. Be mindful of potential incompatibilities with strong oxidizing agents and strong bases[2].
-
-
Cleanup:
-
Decontamination: Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.
-
Spill Management: In case of a small spill, absorb the material with a non-combustible absorbent like sand or vermiculite and place it in a sealed container for disposal[9]. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personal safety.
Caption: Waste disposal pathway for 2-(Aminomethyl)furan-3-carboxylic acid.
-
Waste Segregation: Do not mix waste containing 2-(Aminomethyl)furan-3-carboxylic acid with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[8].
-
Containerization: Collect all chemical waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container[8].
-
Final Disposal: Never dispose of this compound down the drain or in the regular trash[8][9]. Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor[8].
By adhering to these guidelines, you can confidently and safely incorporate 2-(Aminomethyl)furan-3-carboxylic acid into your research endeavors.
References
- Benchchem. Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. (2025).
- ChemicalBook. Furan - Safety Data Sheet.
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- Chemos GmbH&Co.KG. Safety Data Sheet: Furan-d4. (2019).
- Chemical Safety: Personal Protective Equipment.
- Google Patents. WO1998009716A1 - Process for reducing dioxin and furan emissions in the stack gas from an incinerator.
- TCI Chemicals. SAFETY DATA SHEET. (2025).
- Spectrum Chemical. SAFETY DATA SHEET. (2018).
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2010).
- MedChemExpress. (R)-2-Amino-3-(furan-2-yl)propanoic acid-SDS. (2023).
- Cayman Chemical. Safety Data Sheet. (2025).
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- Flinn Scientific. Acid Safety.
- ChemScene. Safety Data Sheet. (2025).
- Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025).
- Eurofins Scientific. Chemical Safety | Personal Protective Equipment (PPE). (2024).
- CymitQuimica. Safety Data Sheet. (2024).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
